6-Octenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63196-63-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2+ |
InChI Key |
KVNBGNGISDIZRP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCCCC=O |
Canonical SMILES |
CC=CCCCCC=O |
density |
0.8536 (20 ºC) |
physical_description |
Colorless oil/Green melon-like aroma |
solubility |
Slightly soluble Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (6E)-6-Octenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-6-Octenal is an unsaturated aldehyde with the chemical formula C₈H₁₄O. While not as extensively studied as some of its isomers, it holds interest for researchers in various fields, including organic synthesis and the study of bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties and structural features of (6E)-6-Octenal, compiled from available data.
Chemical Structure and Properties
(6E)-6-Octenal, also known by its IUPAC name (E)-oct-6-enal, is an eight-carbon chain aldehyde with a double bond between carbons 6 and 7 in the trans (E) configuration.
Structure:
A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, other values are computed estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1][2] |
| Molecular Weight | 126.20 g/mol | PubChem[1][3] |
| IUPAC Name | (E)-oct-6-enal | PubChem[1] |
| CAS Number | 63196-63-4 | PubChem[1] |
| Appearance | Colorless oil (physical description) | PubChem[1] |
| Odor | Green melon-like aroma | PubChem[1] |
| Density | 0.8536 g/cm³ at 20 °C | PubChem[1] |
| Refractive Index | 1.4377 at 20 °C | PubChem[1] |
| Boiling Point | Not experimentally determined for (6E)-isomer. For comparison, the related compound 3,7-dimethyl-6-octenal (citronellal) has a boiling point of 207 °C.[4] | - |
| Melting Point | Not experimentally determined. | - |
| Solubility | Slightly soluble in water; soluble in ethanol.[1] | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO) between δ 9.5-9.8 ppm. The vinyl protons of the trans double bond would appear in the region of δ 5.4-5.6 ppm with a large coupling constant (J ≈ 15 Hz). The spectrum would also feature signals for the allylic and aliphatic protons.
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at approximately δ 200 ppm. The carbons of the double bond would resonate in the δ 120-140 ppm region.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum of (6E)-6-Octenal is expected to exhibit the following characteristic absorption bands:
-
A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.
-
A C-H stretching vibration for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.
-
A C=C stretching vibration for the trans double bond around 1665-1675 cm⁻¹.
-
A C-H out-of-plane bending vibration for the trans double bond around 960-975 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
In a mass spectrum, (6E)-6-Octenal would show a molecular ion peak (M⁺) at m/z 126. Common fragmentation patterns for unsaturated aldehydes would include the loss of alkyl radicals and cleavage adjacent to the carbonyl group.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (6E)-6-Octenal are not widely published. However, general methods for the synthesis and analysis of unsaturated aldehydes can be adapted.
Synthesis:
A plausible synthetic route to (6E)-6-Octenal could involve the oxidation of the corresponding alcohol, (6E)-6-octen-1-ol. A common method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂).
-
General Protocol for Oxidation:
-
Dissolve (6E)-6-octen-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude (6E)-6-Octenal.
-
Purify the product by column chromatography on silica gel.
-
Analysis:
The analysis of unsaturated aldehydes like (6E)-6-Octenal often involves chromatographic and spectroscopic methods.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like (6E)-6-Octenal.[5] A standard protocol would involve:
-
Injecting a solution of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Using a temperature program to separate the components of the mixture.
-
Detecting the eluted compounds with a mass spectrometer to obtain their mass spectra for identification.
-
-
Derivatization for Analysis: To improve detection and chromatographic behavior, aldehydes can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be analyzed by high-performance liquid chromatography (HPLC) with UV detection.[6]
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of (6E)-6-Octenal. However, unsaturated aldehydes as a class are known to exhibit various biological effects.
Many α,β-unsaturated aldehydes are products of lipid peroxidation and can be involved in cellular signaling and oxidative stress.[7][8][9] They can react with nucleophilic cellular components, such as proteins and DNA, leading to a range of biological responses.[7]
General Biological Effects of Unsaturated Aldehydes:
Figure 1. General overview of the interaction of unsaturated aldehydes with cellular components and potential biological outcomes.
Conclusion
(6E)-6-Octenal is a monounsaturated aldehyde for which there is limited published experimental data. This guide has summarized the available information on its chemical and physical properties and provided predicted spectroscopic characteristics. While specific experimental protocols and biological activity data are lacking, general methodologies for the synthesis, analysis, and potential biological roles of unsaturated aldehydes have been outlined. Further research is required to fully characterize this compound and explore its potential applications.
References
- 1. 6-Octenal, (6E)- | C8H14O | CID 5283328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oct-6-enal | C8H14O | CID 62220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of (6Z)-6-Octenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (6Z)-6-octenal, a volatile organic compound with applications in the flavor and fragrance industry. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of NMR, IR, and MS spectroscopy for aldehydes and cis-alkenes. Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data and a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for (6Z)-6-octenal. These values are estimations derived from typical ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for (6Z)-6-Octenal
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (Aldehyde) | 9.7 - 9.8 | t | ~1.5 |
| H6, H7 (Vinyl) | 5.3 - 5.5 | m | - |
| H2 | 2.4 - 2.5 | dt | ~7.5, ~1.5 |
| H5 | 2.0 - 2.1 | q | ~7.0 |
| H3, H4 | 1.6 - 1.7 | m | - |
| H8 | 0.9 - 1.0 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for (6Z)-6-Octenal
| Carbon | Chemical Shift (δ, ppm) |
| C1 (Carbonyl) | 202 - 203 |
| C6, C7 (Vinyl) | 125 - 135 |
| C2 | 43 - 44 |
| C5 | 26 - 27 |
| C3, C4 | 22 - 32 |
| C8 | 13 - 14 |
Table 3: Predicted Infrared (IR) Spectroscopic Data for (6Z)-6-Octenal
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1720 - 1740 | Strong |
| C-H (Aldehyde) | 2720 - 2820 | Medium |
| C=C (cis-Alkene) | 1650 - 1660 | Medium to Weak |
| =C-H (cis-Alkene) | 3000 - 3030 | Medium |
| C-H (Alkyl) | 2850 - 2960 | Strong |
| =C-H bend (cis-Alkene) | 675 - 730 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data for (6Z)-6-Octenal
| m/z | Interpretation |
| 126 | Molecular Ion [M]⁺ |
| 111 | [M-CH₃]⁺ |
| 97 | [M-C₂H₅]⁺ |
| 83 | [M-C₃H₇]⁺ |
| 69 | [M-C₄H₉]⁺ |
| 55 | [C₄H₇]⁺ (McLafferty rearrangement) |
| 44 | [CH₃CHO]⁺ (McLafferty rearrangement) |
| 41 | [C₃H₅]⁺ |
| 29 | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for (6Z)-6-octenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified (6Z)-6-octenal in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and calibrating the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elemental composition.
Methodology:
-
Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification before ionization.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 20-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of (6Z)-6-octenal.
The Natural Occurrence and Sources of 3,7-dimethyl-6-octenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-dimethyl-6-octenal, more commonly known as citronellal, is a monoterpenoid aldehyde that is a significant component of the essential oils of various plants. It is recognized for its characteristic strong, fresh, and lemon-like aroma. This technical guide provides an in-depth overview of the natural occurrence and sources of 3,7-dimethyl-6-octenal, detailing its concentration in various plant species. Furthermore, it outlines the key experimental protocols for its extraction and identification and describes a known signaling pathway in which it is involved. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Natural Occurrence and Sources
3,7-dimethyl-6-octenal is found in a variety of plant species, where it plays a role in defense against herbivores and pathogens, and in attracting pollinators. It exists as two enantiomers, (+)-citronellal and (-)-citronellal, with their relative abundance varying between different plant sources.
The primary natural sources of 3,7-dimethyl-6-octenal are plants of the Cymbopogon genus, commonly known as lemongrasses, and the Corymbia genus, which includes several species of eucalyptus. Notably, it is a major constituent of citronella oil, which is obtained from Cymbopogon winterianus (Java citronella) and Cymbopogon nardus (Ceylon citronella). Lemon-scented gum (Corymbia citriodora) is another prominent source, with its essential oil containing a high percentage of citronellal.
Other plants where 3,7-dimethyl-6-octenal has been identified include lemon-scented tea tree (Leptospermum petersonii), Kaffir lime (Citrus hystrix), and to a lesser extent, in the essential oils of lemon, roses, grapes, tomatoes, and nutmeg. The concentration of 3,7-dimethyl-6-octenal can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant used for extraction.
Data Presentation: Quantitative Analysis of 3,7-dimethyl-6-octenal in Natural Sources
The following table summarizes the quantitative data on the concentration of 3,7-dimethyl-6-octenal found in the essential oils of various plant species as reported in scientific literature.
| Plant Species | Common Name | Plant Part | Concentration (%) | Reference |
| Corymbia citriodora | Lemon Eucalyptus | Leaves | 65-80 | |
| Cymbopogon winterianus | Java Citronella | Leaves | 32-45 | |
| Cymbopogon nardus | Ceylon Citronella | Leaves | 5-15 | |
| Citrus hystrix | Kaffir Lime | Leaves | up to 80 | |
| Leptospermum petersonii | Lemon-scented Tea Tree | Leaves | 40-50 | |
| Eucalyptus citriodora | Lemon-scented gum | Leaves | up to 98 | [1] |
| Cymbopogon winterianus (Jal Pallavi variety) | Java Citronella | Leaves | 29.15 | |
| Cymbopogon winterianus (from Andhra Pradesh) | Java Citronella | Leaves | 50.93 | |
| Cymbopogon winterianus (from Eastern Nepal) | Java Citronella | Leaves | 13.7 | [2] |
| Eucalyptus citriodora (decaying leaves) | Lemon-scented gum | Leaves | 52.2 | [3] |
Experimental Protocols
Extraction of 3,7-dimethyl-6-octenal from Plant Material via Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Materials and Equipment:
-
Fresh or dried plant material (e.g., Cymbopogon leaves)
-
Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel)
-
Heating mantle or steam generator
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Glassware (beakers, flasks, separating funnel)
Procedure:
-
Sample Preparation: The plant material is harvested and, if necessary, cut into smaller pieces to increase the surface area for efficient oil extraction. For example, lemongrass leaves can be chopped into 2-3 cm pieces.
-
Apparatus Setup: The steam distillation apparatus is assembled. The chopped plant material is packed into the still pot.
-
Distillation: Steam is generated in the boiling flask and passed through the plant material in the still pot. The steam, carrying the volatile 3,7-dimethyl-6-octenal, then moves to the condenser.
-
Condensation: The steam and essential oil vapor are cooled in the condenser, turning back into a liquid mixture of water and essential oil.
-
Collection: The distillate is collected in a receiving vessel, typically a separating funnel or a Florentine flask, which allows for the separation of the oil and water layers based on their immiscibility and density difference.
-
Separation and Drying: The upper layer of essential oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate is added to the collected oil to remove any residual water.
-
Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at a low temperature to prevent degradation.
Identification and Quantification of 3,7-dimethyl-6-octenal using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium carrier gas (high purity)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Microsyringe
-
Sample of essential oil containing 3,7-dimethyl-6-octenal
-
Solvent (e.g., hexane (B92381) or dichloromethane) for dilution
-
Reference standard of 3,7-dimethyl-6-octenal
Procedure:
-
Sample Preparation: A small amount of the essential oil is diluted in a suitable solvent (e.g., 1 µL of oil in 1 mL of hexane).
-
GC-MS Instrument Setup:
-
Injector: The injector temperature is set to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample. The injection is typically performed in split mode to avoid column overloading.
-
Oven Temperature Program: A temperature program is set for the GC oven to separate the components of the essential oil based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3 °C/min).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: The MS is set to scan a specific mass range (e.g., m/z 40-400). The ion source temperature is typically set around 230 °C.
-
-
Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC.
-
Data Acquisition: As the separated components elute from the GC column and enter the mass spectrometer, mass spectra are continuously recorded.
-
Data Analysis:
-
Identification: The retention time of the peak corresponding to 3,7-dimethyl-6-octenal is compared with that of a pure standard. The mass spectrum of the unknown peak is also compared with the mass spectrum of the standard and with a reference library (e.g., NIST).
-
Quantification: The area of the peak corresponding to 3,7-dimethyl-6-octenal is integrated. The concentration can be determined by comparing the peak area to a calibration curve generated using known concentrations of the pure standard.
-
Signaling Pathway of 3,7-dimethyl-6-octenal in Drosophila melanogaster
In the fruit fly, Drosophila melanogaster, 3,7-dimethyl-6-octenal (citronellal) acts as a repellent, and its avoidance is mediated by at least two distinct signaling pathways. One pathway involves the olfactory co-receptor Or83b. The other, more extensively characterized pathway, involves the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is activated through a G protein-coupled signaling cascade.
Caption: Signaling pathway for 3,7-dimethyl-6-octenal avoidance in Drosophila.
This diagram illustrates that upon binding of 3,7-dimethyl-6-octenal to a G protein-coupled receptor (GPCR), the Gq protein is activated. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Both IP3 and DAG contribute to the opening of the TRPA1 channel, leading to an influx of calcium ions (Ca²⁺). This influx of calcium triggers a neuronal response that ultimately results in the fly exhibiting avoidance behavior. Concurrently, a separate olfactory pathway involving the Or83b co-receptor also contributes to this avoidance response.
Conclusion
3,7-dimethyl-6-octenal is a naturally abundant monoterpenoid with significant commercial applications and interesting biological activities. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting its prevalence in certain plant species. The detailed experimental protocols for its extraction and analysis offer a practical resource for researchers. Furthermore, the elucidation of its signaling pathway in an insect model opens avenues for further investigation into its mode of action and potential applications, including the development of novel insect repellents and other bioactive compounds. The information presented herein serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
References
The Diverse Biological Activities of 6-Octenal Isomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of 6-octenal isomers, targeting researchers, scientists, and professionals in drug development. The document synthesizes current scientific knowledge on the antimicrobial, cytotoxic, and receptor-modulating properties of these volatile organic compounds. Through a comprehensive review of available literature, this guide presents quantitative data, detailed experimental methodologies, and elucidates the underlying signaling pathways, offering a valuable resource for advancing research in this area.
Introduction to this compound and its Isomers
This compound (C₈H₁₄O) is an unsaturated aldehyde with several isomers, primarily differing in the geometry of the double bond ((E) and (Z) isomers) and the presence of methyl substituents, such as in the case of citronellal (B1669106) (3,7-dimethyl-6-octenal). These compounds are found in various natural sources, including essential oils, and are recognized for their distinct aromas. Beyond their use in the flavor and fragrance industries, this compound isomers have garnered scientific interest for their diverse biological effects. This guide focuses on the antimicrobial and cytotoxic activities of these isomers, providing a comparative analysis where data is available.
Antimicrobial Activity of this compound Isomers
Aldehydes, particularly α,β-unsaturated aldehydes, are known for their antimicrobial properties. The proposed mechanism of action primarily involves the disruption of microbial cell membranes. The electrophilic nature of the aldehyde group can lead to interactions with cellular nucleophiles, causing membrane perturbation and leakage of intracellular contents.
While comprehensive comparative studies on all this compound isomers are limited, research on related compounds provides valuable insights. For instance, studies on various alkenals have demonstrated that their antimicrobial efficacy is related to their chemical structure, including chain length and the presence of unsaturation.
Quantitative Antimicrobial Data
Table 1: Antimicrobial Activity of Citronellal and Related Aldehydes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Citronellal | Staphylococcus aureus | 64 - 2500 | [1][2] |
| Citronellal | Escherichia coli | 128 | [1] |
| Citronellal | Candida albicans | 64 | [1] |
| (E)-2-Hexenal | Listeria monocytogenes | Sub-lethal effects on membrane | [3] |
| (E)-2-Hexenal | Staphylococcus aureus | Sub-lethal effects on membrane | [3] |
| (E)-2-Hexenal | Salmonella enteritidis | Sub-lethal effects on membrane | [3] |
| (E)-2-Hexenal | Escherichia coli | Sub-lethal effects on membrane | [3] |
Note: The presented data is a compilation from various sources and may not be directly comparable due to differing experimental conditions.
Cytotoxicity of this compound Isomers
The cytotoxic effects of this compound isomers are of interest for their potential applications in anticancer research and for understanding their toxicological profiles. The reactivity of the aldehyde functional group is a key determinant of their cytotoxicity, which can be mediated through various mechanisms including the induction of apoptosis and disruption of cellular membranes.
Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of various this compound isomers against a panel of cancer cell lines are scarce. The following table summarizes available data on the cytotoxic effects of related aldehydes to provide a preliminary understanding.
Table 2: Cytotoxicity of Related Aldehydes
| Compound | Cell Line | IC₅₀ (µM) | Assay | Reference |
| (E)-2-Hexenal | Human Lymphocytes | Induces chromosomal aberrations | Micronucleus Assay | [4] |
| (E)-2-Hexenal | Namalva cells | Induces chromosomal aberrations | Micronucleus Assay | [4] |
| Myrtenal | LNCaP (prostate cancer) | <100 | MTT Assay | [5] |
| Myrtenal | Caco-2 (colon cancer) | <100 | MTT Assay | [5] |
| Myrtenal | MCF-7 (breast cancer) | <100 | MTT Assay | [5] |
| Myrtenal | A2780 (ovarian cancer) | <100 | MTT Assay | [5] |
Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.
Signaling Pathways Modulated by this compound Isomers
The biological effects of this compound isomers are mediated through their interaction with various cellular signaling pathways. A notable target for some of these compounds is the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain, temperature, and taste.
Citral (B94496), a mixture of geranial and neral (B7780846) (isomers of 3,7-dimethyl-2,6-octadienal), has been shown to act as a partial agonist for several TRP channels, including TRPV1, TRPV2, TRPV3, TRPM8, and TRPA1.[6] The activation of these channels can lead to various physiological responses. For instance, the interaction of citronellal with TRPA1 is implicated in its insect repellent properties.[7]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Volatile Compounds
This protocol is adapted for testing the antimicrobial activity of volatile compounds like this compound isomers.
1. Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Volatile test compounds (this compound isomers)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control antibiotic
-
Negative control (broth with solvent)
-
Plate reader
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Seal the plates to prevent evaporation of the volatile compounds.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity of Volatile Compounds
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
1. Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well cell culture plates
-
Volatile test compounds (this compound isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Plate reader
2. Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound isomers. Include untreated and solvent-treated controls.
-
Due to the volatility of the compounds, ensure proper sealing of the plates during incubation.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[8][9][10][11][12]
Conclusion and Future Directions
The available evidence suggests that this compound isomers possess a range of biological activities, with citronellal being the most studied. Their antimicrobial and cytotoxic properties, coupled with their ability to modulate sensory TRP channels, highlight their potential for further investigation in drug discovery and development. However, a significant knowledge gap exists regarding the direct comparative bioactivities of different this compound isomers. Future research should focus on systematic, head-to-head comparisons of these isomers under standardized experimental conditions to establish clear structure-activity relationships. Furthermore, a deeper exploration of their mechanisms of action and their effects on a wider range of signaling pathways will be crucial for unlocking their full therapeutic and biotechnological potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. berthold.com [berthold.com]
- 2. researchgate.net [researchgate.net]
- 3. Oct-6-enal | C8H14O | CID 62220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mosquito odorant receptor sensitive to natural spatial repellents and inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient receptor potential channel involvement in antinociceptive effect of citral in orofacial acute and chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide to the Biosynthesis Pathway of Citronellal in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of citronellal (B1669106), an important acyclic monoterpenoid aldehyde found in various aromatic plants. Citronellal is a key component of essential oils, valued for its distinct lemony aroma and its role as a precursor in the synthesis of other valuable compounds like citronellol (B86348) and menthol. This document details the enzymatic steps from primary metabolites to citronellal, presents quantitative data on enzyme kinetics and metabolite concentrations, provides detailed experimental protocols for pathway analysis, and includes a visual representation of the biosynthetic route.
The Core Biosynthesis Pathway of Citronellal
The biosynthesis of citronellal in plants is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The core pathway to citronellal proceeds through the formation of geraniol (B1671447) and citral (B94496).
The key steps are as follows:
-
Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor to all C10-monoterpenes.
-
Geraniol Formation: Geraniol synthase (GES), a member of the terpene synthase (TPS) family, catalyzes the hydrolysis of GPP to form the acyclic monoterpene alcohol, geraniol.
-
Oxidation to Citral: Geraniol is oxidized to an aldehyde by a geraniol dehydrogenase (GeDH) or a related alcohol dehydrogenase (ADH). This reaction, which requires a cofactor like NADP+, produces citral, which is a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer).[1][2]
-
Reduction to Citronellal: In the final step, the activated C2-C3 double bond of citral (specifically, the geranial isomer) is stereoselectively reduced to yield citronellal. This reduction is catalyzed by a citral reductase. In plants like Pelargonium (geranium), this function is performed by enzymes belonging to the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family.[3][4] Other enzyme families, such as Old Yellow Enzymes (OYEs) or ene reductases, can also catalyze this reaction.[5][6]
The following diagram illustrates the central pathway for citronellal biosynthesis.
Quantitative Data
This section summarizes key quantitative data related to the enzymes and metabolites in the citronellal biosynthesis pathway. Enzyme kinetic parameters provide insight into reaction efficiencies, while metabolite concentrations indicate the relative abundance of these compounds in plant tissues.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source Organism | Substrate | K_m_ | k_cat_ (s⁻¹) | Cofactor | Reference |
| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 µM | 0.8 | Mn²⁺ | [3] |
| Geraniol Dehydrogenase (GeDH) | Castellaniella defragrans | Geraniol | ~5 µM | - | NAD⁺ | [4][7] |
| Geraniol Dehydrogenase (GeDH) | Ocimum americanum | Geraniol | 0.12 mM | - | NADP⁺ | [8] |
| Nerol Dehydrogenase (PmNeDH) | Persicaria minor | Geraniol | 230 µM | - | NADP⁺ | [9] |
| Nerol Dehydrogenase (PmNeDH) | Persicaria minor | Nerol | 80 µM | - | NADP⁺ | [9] |
Note: Kinetic data for plant citral reductases (PRISE family) are not widely available in the literature.
Table 2: Representative Concentrations of Citronellal and Related Metabolites in Plant Essential Oils
The concentration of citronellal and its precursors varies significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantification.
| Plant Species | Plant Part | Citronellal (%) | Geraniol (%) | Citronellol (%) | Reference |
| Cymbopogon winterianus (Java Citronella) | Leaves & Stems | 33.06 - 43.24 | 16.77 - 21.73 | 11.86 | [10][11] |
| Cymbopogon nardus | Leaves | 36.11 | 20.07 | 10.82 | [10] |
| Cymbopogon citratus (Lemongrass) | Roots | Neral: 16.6, Geranial: 25.0 | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the citronellal biosynthesis pathway.
Protocol for Geraniol Dehydrogenase (GeDH) Enzyme Assay
This protocol describes a generalized in vitro assay for measuring GeDH activity from plant tissue extracts by monitoring the change in absorbance of the NAD(P)H cofactor.
A. Materials and Reagents:
-
Plant tissue (e.g., young leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, 1% (w/v) Polyvinylpyrrolidone (PVP).
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0).
-
Substrate: 100 mM Geraniol stock in ethanol.
-
Cofactor: 20 mM NADP⁺ (or NAD⁺) stock in water.
-
Microcentrifuge, spectrophotometer, and cuvettes.
B. Procedure:
-
Protein Extraction:
-
Harvest and weigh ~200-500 mg of fresh plant tissue. Immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1-2 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (crude protein extract) and keep it on ice. Determine the protein concentration using a Bradford or BCA assay.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a 1 mL cuvette. The final volume is 1 mL.
-
Add the following components:
-
850 µL Assay Buffer (pH 9.0)
-
50 µL of 20 mM NADP⁺ (final concentration: 1 mM)
-
50-100 µL of crude protein extract (adjust volume based on protein concentration).
-
-
Mix gently by inversion and place the cuvette in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of 100 mM Geraniol stock (final concentration: 1 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm (for NADPH formation) for 5-10 minutes at a constant temperature (e.g., 30°C).
-
As a control, run a parallel reaction without the geraniol substrate to account for any background NADP⁺ reduction.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate into specific activity (e.g., nmol/min/mg protein).
-
Protocol for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the extraction and quantification of citronellal and related monoterpenoids from plant material.
A. Materials and Reagents:
-
Plant tissue (fresh or dried)
-
Solvent: Dichloromethane or hexane (B92381) (GC grade)
-
Internal Standard (IS): e.g., n-Tetradecane or Camphor at a known concentration (e.g., 1 mg/mL).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Vials, vortex mixer, centrifuge.
-
GC-MS system with a polar capillary column (e.g., DB-Wax, HP-INNOWax).
B. Procedure:
-
Extraction:
-
Weigh approximately 100 mg of finely ground plant material into a glass vial.
-
Add 1 mL of the extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 1 hour with occasional shaking.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the plant debris.
-
Transfer the supernatant to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injector: 250°C, Splitless mode, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with literature values.
-
Quantify the compounds by creating a calibration curve using authentic standards of citronellal, geraniol, and citral. Calculate the concentration based on the peak area ratio of the analyte to the internal standard.
-
Protocol for Gene Expression Analysis by RT-qPCR
This protocol provides a framework for analyzing the expression levels of genes involved in citronellal biosynthesis, such as Geraniol Synthase (GES) and Citral Reductase.
A. Materials and Reagents:
-
Plant tissue
-
RNA extraction kit (plant-specific)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (designed to amplify 100-200 bp fragments)
-
Reference gene primers (e.g., Actin, Ubiquitin)
-
qPCR instrument
B. Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ~100 mg of plant tissue using a suitable kit, following the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by running an aliquot on an agarose (B213101) gel.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 10-20 µL per reaction. For a 10 µL reaction:
-
5 µL 2x SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (5 µM stock)
-
0.5 µL Reverse Primer (5 µM stock)
-
1 µL diluted cDNA template (e.g., 1:10 dilution)
-
3 µL Nuclease-free water
-
-
Run each sample in triplicate. Include no-template controls (NTC) for each primer pair.
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental procedures described above.
References
- 1. Phylogenetically distant enzymes localized in cytosol and plastids drive citral biosynthesis in lemongrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Reduction of Citral Isomers in NCR Ene Reductase: Analysis of an Active-Site Mutant Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jurnal.staba.ac.id [jurnal.staba.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on the Discovery and Isolation of Novel Octenal Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and isolation of novel octenal isomers. Octenals are eight-carbon unsaturated aldehydes that play significant roles in flavors, fragrances, and as potential signaling molecules in biological systems. The exploration of novel isomers is crucial for understanding structure-activity relationships and for the development of new therapeutic agents and commercial products.
Synthesis of Novel Octenal Isomers
The synthesis of octenal isomers can be approached through various organic chemistry pathways. A common and effective method is the aldol (B89426) condensation of aldehydes, followed by dehydration. For instance, the reaction of n-hexyl aldehyde with an appropriate catalyst can yield various octenal isomers.
Experimental Protocol: Aldol Condensation for 2-Butyl-2-Octenal Synthesis
This protocol describes the synthesis of 2-butyl-2-octenal, an isomer of octenal, using n-hexyl aldehyde as a starting material.
-
Reaction Setup: A round-bottom flask is charged with n-hexyl aldehyde.
-
Catalyst Addition: A catalytic amount of barium hydroxide (B78521) is added to the n-hexyl aldehyde. The molar ratio of barium hydroxide to n-hexyl aldehyde is typically between 1% and 10%.[1]
-
Reaction Conditions: The mixture is stirred at a controlled temperature to facilitate the aldol condensation reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is worked up by neutralizing the catalyst with a dilute acid, followed by extraction with an organic solvent.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield 2-butyl-2-octenal.[1]
A one-pot method for preparing octenal has also been developed using a basic bifunctional rhodium catalyst, which simplifies the process and reduces costs.[2]
Table 1: Representative Quantitative Data for Octenal Isomer Synthesis
| Parameter | Value |
| Starting Material | n-Hexyl aldehyde |
| Catalyst | Barium Hydroxide |
| Reaction Yield | 75-85% |
| Purity (post-purification) | >95% (by GC) |
| Boiling Point | Varies by isomer |
Isolation and Purification of Octenal Isomers
The separation of newly synthesized octenal isomers from a reaction mixture is a critical step. Due to the similarity in the physicochemical properties of isomers, high-resolution separation techniques are required.[3] Capillary gas chromatography (GC) is a powerful tool for this purpose.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
This protocol is adapted from methodologies used for separating similar volatile compounds like hexenal (B1195481) isomers.[4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A capillary column with a suitable stationary phase (e.g., DB-5ms or HP-INNOWax) is installed.[4]
-
Sample Preparation: The crude reaction mixture containing octenal isomers is diluted in a volatile organic solvent (e.g., dichloromethane).
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
Data Analysis: The retention times of the separated peaks are used to distinguish between isomers. The mass spectra of each isomer are analyzed to confirm their molecular weight and fragmentation patterns, aiding in structural elucidation.[4]
Table 2: Representative GC-MS Data for Octenal Isomer Separation
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| Isomer A | 8.2 | 126, 97, 83, 69, 55, 41 |
| Isomer B | 8.5 | 126, 97, 83, 70, 57, 43 |
| Isomer C | 8.9 | 126, 111, 97, 81, 67, 53 |
Structural Elucidation
Following isolation, the precise chemical structure and stereochemistry of the novel octenal isomers must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified octenal isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the proton environment and connectivity. The chemical shifts in the ¹³C NMR spectrum reveal the number and types of carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively establish the complete structure of the isomer.
Potential Biological Significance and Signaling Pathways
Unsaturated aldehydes are known to be involved in various biological processes, often acting as signaling molecules that can modulate cellular pathways. The biological activity of a molecule is often highly dependent on its specific stereochemistry.[6][7][8] For instance, different isomers can exhibit vastly different biological effects.[7]
A hypothetical signaling pathway that could be influenced by a novel octenal isomer involves the modulation of inflammatory responses through the Keap1-Nrf2 pathway. Many electrophilic aldehydes can react with cysteine residues on the Keap1 protein, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and anti-inflammatory genes.
Below is a diagram illustrating this hypothetical signaling pathway.
Caption: Hypothetical Keap1-Nrf2 signaling pathway modulated by a novel octenal isomer.
Experimental and Logical Workflows
The overall process from synthesis to biological evaluation follows a logical progression. The following diagrams illustrate the workflows for synthesis and isolation, and for biological activity screening.
Caption: Workflow for the synthesis, isolation, and characterization of a novel octenal isomer.
Caption: A generalized workflow for the biological activity screening of a novel octenal isomer.
This guide provides a foundational framework for the discovery and isolation of novel octenal isomers. The detailed protocols and workflows are intended to be adaptable to specific research objectives. The exploration of new isomers holds significant promise for advancing our understanding of chemical biology and for the development of innovative products.
References
- 1. CN108191607A - The synthetic method of 2- butyl -1- octanols - Google Patents [patents.google.com]
- 2. CN101880221A - One-pot method for preparing octenal - Google Patents [patents.google.com]
- 3. vurup.sk [vurup.sk]
- 4. benchchem.com [benchchem.com]
- 5. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory Landscape of 6-Octenal Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the olfactory properties of the different stereoisomers of 6-octenal. While information on the geometric isomers is available, data on the chiral enantiomers remains limited in publicly accessible literature. This document summarizes the known olfactory profiles, outlines relevant experimental methodologies, and presents generalized signaling pathways pertinent to odor perception.
Olfactory Properties of this compound Geometric Isomers
The spatial arrangement of atoms around the double bond in this compound gives rise to two geometric isomers: (Z)-6-octenal and (E)-6-octenal. These isomers exhibit distinct olfactory profiles, highlighting the sensitivity of the olfactory system to subtle changes in molecular geometry.
Qualitative Olfactory Descriptors
The odor of each geometric isomer is characterized by a unique set of descriptors, as detailed in Table 1. The (Z)-isomer is associated with a broader range of green, fruity, and fresh notes, while the (E)-isomer is more singularly defined by a melon-like aroma.
| Stereoisomer | Odor Descriptors |
|---|---|
| (Z)-6-Octenal | Green, Fatty, Fresh, Melon, Fruity, Aldehydic, Cucumber[1][2] |
| (E)-6-Octenal | Green Melon |
Table 1. Qualitative Olfactory Descriptors of this compound Geometric Isomers.
Quantitative Olfactory Data
| Stereoisomer | Olfactory Threshold | Data Source |
|---|---|---|
| (Z)-6-Octenal | Data Not Available | - |
| (E)-6-octenal | Data Not Available | - |
Table 2. Quantitative Olfactory Data for this compound Geometric Isomers.
Olfactory Properties of this compound Chiral Enantiomers
This compound possesses a chiral center at the carbon atom at position 3, which means it can exist as two enantiomers: (R)-6-octenal and (S)-6-octenal. Despite extensive searches, no specific information regarding the synthesis, separation, or olfactory evaluation of the enantiomers of this compound has been found in the available scientific literature. Searches for the olfactory properties of chiral this compound consistently yield results for 3,7-dimethyl-6-octenal, commonly known as citronellal (B1669106).[5][6] The distinct olfactory properties of the enantiomers of citronellal and other chiral molecules underscore the stereospecificity of olfactory receptors.[7][8] It is therefore highly probable that (R)- and (S)-6-octenal also possess distinct olfactory characteristics, but this remains to be experimentally verified.
Experimental Protocols
The characterization of the olfactory properties of volatile compounds like this compound stereoisomers relies on a combination of instrumental analysis and sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific compounds in a mixture that are responsible for its aroma.[9][10] In this method, a sample containing the volatile compounds is injected into a gas chromatograph, which separates the individual components. The effluent from the GC column is then split, with one portion going to a chemical detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can smell the eluting compounds and describe their odor.[1][11]
A generalized workflow for GC-O is depicted below:
Figure 1. Generalized workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation
Sensory evaluation is critical for defining the olfactory profile of a substance.[12][13] This typically involves a panel of trained assessors who are selected for their olfactory acuity and ability to describe odors consistently.
Panelist Selection and Training:
-
Screening: Candidates are screened for their ability to detect and discriminate a range of standard odorants.
-
Training: Selected panelists undergo extensive training to recognize and name a wide variety of odor descriptors and to use intensity scales consistently.
Evaluation Methods:
-
Descriptive Analysis: Panelists are presented with the purified stereoisomers and asked to provide a list of descriptive terms for the odor.[1] The frequency of use of each descriptor is then compiled.
-
Triangle Test: This is a discriminative test used to determine if a perceptible difference exists between two samples. A panelist is presented with three samples, two of which are identical, and is asked to identify the odd one out.[2]
-
Odor Threshold Determination: The odor detection threshold is the minimum concentration of a substance that can be detected by a certain percentage (typically 50%) of a panel.[14] This is often determined using a series of increasingly diluted samples.
Olfactory Signaling Pathway
While the specific olfactory receptors that bind to the this compound stereoisomers have not been identified, the general mechanism of olfactory signal transduction is well-established. Odorant molecules, upon inhalation, dissolve in the mucus lining the olfactory epithelium and bind to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs). This binding event initiates a cascade of intracellular events.
The binding of an odorant to its specific G-protein coupled OR activates the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the OSN. This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed. Some odorants may also be detected through pathways involving Ionotropic Receptors (IRs).[15]
Figure 2. A generalized olfactory signal transduction pathway.
Conclusion and Future Directions
The available data clearly indicate that the geometric isomers of this compound possess distinct olfactory properties. The (Z)-isomer has a more complex green and fruity aroma profile, while the (E)-isomer is characterized by a green melon scent. However, a significant gap exists in the literature concerning the quantitative olfactory thresholds of these isomers and the olfactory properties of the chiral (R)- and (S)-enantiomers.
Future research should focus on:
-
Synthesis and Purification: Development of methods for the stereospecific synthesis and purification of all four stereoisomers of this compound.
-
Quantitative Olfactory Analysis: Determination of the odor detection and recognition thresholds for each stereoisomer using standardized sensory evaluation protocols.
-
Chiral Olfactometry: Characterization of the odor profiles of the (R)- and (S)-enantiomers to understand the role of chirality in the perception of this molecule.
-
Receptor Screening: Identification of the specific olfactory receptors that are activated by each of the this compound stereoisomers to elucidate the molecular basis of their distinct odor profiles.
A comprehensive understanding of the structure-odor relationships of this compound stereoisomers will not only contribute to the fundamental knowledge of olfaction but also have practical applications in the flavor and fragrance industry, as well as in the development of novel sensory modulators.
References
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 3. VCF - Odour and Flavour threshold [vcf-online.nl]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. This compound, 3,7-dimethyl-, (R)- [webbook.nist.gov]
- 6. This compound, 3,7-dimethyl-, (R)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gentechscientific.com [gentechscientific.com]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. pac.gr [pac.gr]
- 13. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 14. cetjournal.it [cetjournal.it]
- 15. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
Physical and chemical properties of citronellal
An In-depth Technical Guide to the Physical and Chemical Properties of Citronellal (B1669106)
Introduction
Citronellal is a naturally occurring acyclic monoterpenoid aldehyde and a primary constituent of citronella oil, which is extracted from various species of Cymbopogon (lemongrass).[1][2][3] It is renowned for its characteristic strong, fresh, lemon-like floral aroma.[1][4] Citronellal exists as two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal, which are mirror images of each other.[5] This compound serves as a crucial raw material and intermediate in the fragrance, flavor, and pharmaceutical industries.[6][7][8] It is widely used in perfumes and soaps and is a key precursor for the synthesis of other valuable compounds such as citronellol (B86348), hydroxycitronellal, and menthol (B31143).[8][9] This guide provides a comprehensive overview of the core physical and chemical properties of citronellal, detailed experimental methodologies for their determination, and key reaction pathways relevant to researchers and drug development professionals.
Physical Properties
Citronellal is typically a colorless to pale yellow liquid at room temperature.[4][10][11] It is characterized by a low melting point and a high boiling point. While it is soluble in organic solvents like ethanol (B145695) and most fixed oils, its solubility in water is slight.[1][4][12]
Table 1: Quantitative Physical Properties of Citronellal
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [1][13][14] |
| Molecular Weight | 154.25 g/mol | [1][13][14][15] |
| Boiling Point | 201 to 207.5 °C at 760 mmHg | [1][9][13][16] |
| 106 to 108 °C at 15 mmHg | [17] | |
| Melting Point | -2 °C to < -20 °C | [4][18] |
| Density / Specific Gravity | 0.845 - 0.861 g/mL at 20 °C | [1][15] |
| 0.857 g/mL at 25 °C | [16] | |
| Refractive Index (n D²⁰) | 1.4460 - 1.4560 | [1][11][15][19] |
| Optical Rotation [α]D | Varies by enantiomer and conditions. | |
| (+)-Citronellal | +11.50° to +13.09° | [1][2][16] |
| (-)-Citronellal | -15° (neat, 20°C) | [19] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and most fixed oils. | [1][4][12][16] |
| Vapor Pressure | 0.120 mmHg at 20 °C; 0.280 mmHg at 25 °C | [9][11][17] |
| Flash Point (Closed Cup) | 74 to 77 °C (165 to 171 °F) | [1][9][15][19] |
| logP (Octanol/Water) | 3.297 (estimated) - 3.62 | [11][17] |
Chemical Properties and Reactivity
Citronellal is a reactive aldehyde containing a carbon-carbon double bond, making it a versatile precursor for various chemical transformations.
-
Stability : It is stable under recommended storage conditions, typically in a cool, well-ventilated area away from ignition sources.[1] However, terpenes like citronellal can be unstable at high temperatures or when exposed to light and oxygen, which can lead to decomposition or oxidation.[20]
-
Oxidation : The aldehyde group in citronellal can be readily oxidized to a carboxylic acid, forming citronellic acid.[17] This conversion can be achieved using air or oxygen as the oxidant in the presence of a suitable catalyst system.[6][21]
-
Reduction (Hydrogenation) : Citronellal can be reduced to its corresponding alcohol, citronellol.[22] This is a common industrial process. Conversely, citronellal can be synthesized by the selective catalytic hydrogenation of the conjugated double bond in citral.[23]
-
Intramolecular Ene Reaction (Cyclization) : A significant reaction of citronellal is its acid-catalyzed intramolecular cyclization to form isopulegol (B1217435). This reaction is a critical step in the industrial synthesis of menthol, as isopulegol can be subsequently hydrogenated to produce the final menthol isomers.[8]
Methodologies and Experimental Protocols
The determination of citronellal's properties and its isolation rely on standard analytical and chemical engineering techniques.
Isolation and Purification Protocol: Vacuum Fractionation
Citronellal is commercially isolated from essential oils, such as citronella oil, using vacuum fractionation.[20][24] This method is preferred because the high boiling points of terpenes can lead to thermal degradation at atmospheric pressure.[20]
-
Setup : A vacuum distillation apparatus is assembled, including a heating mantle, a distillation flask containing the raw citronella oil, a fractionating column, a condenser, a collection flask, and a vacuum pump.
-
Pressure Reduction : The system pressure is reduced to a specific level, typically between 10-30 mmHg.[20]
-
Heating : The oil is gradually heated. Components begin to vaporize at temperatures lower than their atmospheric boiling points.
-
Fraction Collection : As the vapor rises through the fractionating column, components are separated based on their boiling points. Fractions are collected at specific head temperatures. For citronellal at ~10-30 mmHg, the estimated collection temperature is between 85-108 °C.[20]
-
Analysis : Each collected fraction is analyzed to determine its composition and purity.
Analytical Protocols
-
Composition and Purity (GC-MS/GC) : Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the standard method for identifying the components within an essential oil or a purified fraction.[20][25] Purity is determined by Gas Chromatography with a Flame Ionization Detector (GC-FID), where the peak area of citronellal is compared to the total area of all peaks.[15]
-
Density Measurement : Density is determined using a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20°C or 25°C). The mass of a known volume of the liquid is measured, and density is calculated as mass/volume.
-
Refractive Index Measurement : The refractive index is measured using an Abbe refractometer at a specified temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm). A drop of the sample is placed on the prism, and the reading is taken.[19]
-
Optical Rotation Measurement : A polarimeter is used to measure the angle of rotation of plane-polarized light caused by the chiral molecules in the sample. The measurement is performed at a specific temperature and wavelength, and the specific rotation is calculated based on the observed rotation, path length, and sample concentration.[19]
Synthesis and Reaction Pathways
Citronellal is a central molecule in several important synthetic pathways, both for its own production and for its use as a starting material.
The chemical versatility of citronellal makes it a valuable intermediate. It can be synthesized from other terpenes and, in turn, converted into other high-value chemicals for various industries.
Conclusion
Citronellal's distinct physical characteristics and chemical reactivity make it an indispensable compound in both academic research and industrial applications. Its role as a chiral building block and a precursor to high-demand products like menthol underscores its importance. A thorough understanding of its properties, guided by precise analytical methodologies, is essential for its effective utilization in drug development, fine chemical synthesis, and the formulation of consumer products.
References
- 1. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citronellal [drugfuture.com]
- 3. Citronella oil CAS#: 8000-29-1 [m.chemicalbook.com]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. scispace.com [scispace.com]
- 6. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]
- 7. CAS 106-23-0: Citronellal | CymitQuimica [cymitquimica.com]
- 8. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. BreezeIPL | Products :: Citronellal [breezeipl.com]
- 10. CAS 5949-05-3: (S)-Citronellal | CymitQuimica [cymitquimica.com]
- 11. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]
- 12. scent.vn [scent.vn]
- 13. Citronellal - Wikipedia [en.wikipedia.org]
- 14. Citronellal [webbook.nist.gov]
- 15. CITRONELLAL | TECHNICAL DATA [prodasynth.com]
- 16. Citronellal CAS#: 106-23-0 [m.chemicalbook.com]
- 17. citronellal, 106-23-0 [thegoodscentscompany.com]
- 18. chemtexusa.com [chemtexusa.com]
- 19. (S)-(-)-Citronellal 96 5949-05-3 [sigmaaldrich.com]
- 20. scitepress.org [scitepress.org]
- 21. CN102093182A - Method for efficiently preparing citronellal by oxidizing citronellol with air at normal temperature - Google Patents [patents.google.com]
- 22. Citronellol synthesis - chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. thaiscience.info [thaiscience.info]
A Technical Guide to the Potential Therapeutic Applications of 6-Octenal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octenal is a monounsaturated fatty aldehyde that belongs to the class of medium-chain aldehydes.[1][2] While primarily utilized as a flavoring agent in the food industry and a fragrance component in cosmetics, emerging research into the biological activities of structurally similar aldehydes suggests a potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, focusing on their potential as anti-inflammatory, antimicrobial, and antioxidant agents. Due to the limited direct research on this compound, this guide heavily references data from its well-studied derivative, citronellal (B1669106) (3,7-dimethyl-6-octenal), and the related compound, octanal.
Core Biological Activities and Therapeutic Potential
The therapeutic potential of this compound compounds is predicated on a range of biological activities observed in related aldehydes. These activities suggest possible applications in treating inflammatory conditions, infectious diseases, and conditions exacerbated by oxidative stress.
Anti-inflammatory Properties
Citronellal has demonstrated significant anti-inflammatory and redox-protective effects.[3][4] Studies suggest that its mechanism of action is associated with the inhibition of enzymes in the arachidonic acid pathway, which in turn prevents leukocyte migration and edema formation.[4][5] This suggests that this compound compounds could be investigated for the management of inflammatory disorders.[4] An aldehyde-enriched fraction of grapefruit essential oil has also been shown to decrease the gene expression and levels of pro-inflammatory cytokines such as IL-6 and TNF-α in a lipopolysaccharide (LPS)-induced inflammation model.[6]
Antimicrobial Activity
A significant body of research points to the potent antimicrobial effects of citronellal and other aldehydes against a broad spectrum of pathogens.
-
Antibacterial: Citronellal has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Listeria monocytogenes.[1] The primary mechanism is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1][7]
-
Antifungal: Antifungal properties have been observed against various fungi, notably of the Candida and Aspergillus genera.[1][8] The proposed mechanisms include damage to the plasma membrane and induction of oxidative stress within the fungal cells.[1] Octanal has also demonstrated antifungal effects against Penicillium digitatum by disrupting cell membrane integrity.[3][9]
Antioxidant Effects
Antioxidant properties of citronellal have been documented through various assays, including the DPPH (1,1-diphenyl-2-picryl hydrazyl) radical scavenging assay and the ferric reducing antioxidant potential (FRAP) assay.[1] This activity is attributed to the ability of these compounds to neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases.[1][10]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data available for citronellal and octanal, providing insights into their potency.
Table 1: Antimicrobial Activity of Citronellal
| Microorganism | Assay | Concentration/Value | Reference |
| Staphylococcus aureus | MIC | - | [1] |
| Salmonella typhimurium | MIC | Lower than for S. aureus | [1] |
| Listeria monocytogenes | MIC | - | [1] |
| Escherichia coli | MIC | - | [1] |
| Candida albicans | MIC | 78–625 µg/mL | [11] |
| Candida albicans | MFC | 312–1250 µg/mL | [11] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Cytotoxicity of Octanal
| Cell Line | Assay | IC50 Value | Reference |
| HeLa | Cytotoxicity | 3.5 μg/mL | [9] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols relevant to assessing the therapeutic potential of this compound compounds.
Assessment of Anti-inflammatory Activity
A common in vivo model to assess anti-inflammatory effects is the carrageenan-induced paw edema model in rats.
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the rat's hind paw to induce localized edema.
-
Treatment: The test compound (e.g., this compound derivative) is administered intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg) prior to carrageenan injection.[4]
-
Measurement: The volume of the paw is measured at specific time intervals using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.
Determination of Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A two-fold serial dilution of the this compound compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
This spectrophotometric assay is widely used to assess the antioxidant capacity of natural compounds.[12][13]
-
Reaction Mixture: A solution of the this compound compound at various concentrations is mixed with a solution of DPPH in methanol.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of aldehydes are mediated through various signaling pathways and molecular mechanisms.
Proposed Anti-inflammatory Signaling Pathway
Based on the effects of other anti-inflammatory aldehydes, a potential mechanism for this compound compounds could involve the suppression of pro-inflammatory signaling cascades. For instance, coniferyl aldehyde has been shown to inhibit the JAK2 signaling pathway, leading to a reduction in the production of inflammatory cytokines.[14]
Caption: Hypothetical anti-inflammatory signaling pathway of this compound compounds.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of aldehydes like citronellal is the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of action for this compound compounds.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently sparse, the extensive research on its derivatives, particularly citronellal, provides a strong rationale for further investigation. The demonstrated anti-inflammatory, antimicrobial, and antioxidant properties of related aldehydes suggest that this compound compounds could be valuable leads for the development of new therapeutic agents. Future research should focus on:
-
In-depth biological screening: A comprehensive evaluation of this compound and its analogues for a wider range of biological activities.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound compounds.
-
Preclinical studies: In vivo studies to assess the efficacy, pharmacokinetics, and safety of these compounds in relevant disease models.
-
Structure-activity relationship studies: Synthesis and evaluation of novel derivatives to optimize potency and reduce potential toxicity.
The exploration of this compound compounds represents a promising avenue for the discovery of novel therapeutics derived from natural product scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, (6E)- | C8H14O | CID 5283328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Citronella Oil Benefits, How to Use, Side Effects and Safety [healthline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antigenotoxic and antioxidant activities of palmarosa and citronella essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of the biological significance of unsaturated aldehydes
An In-depth Technical Guide on the Biological Significance of Unsaturated Aldehydes
Executive Summary
Unsaturated aldehydes are a class of highly reactive molecules generated from both endogenous metabolic processes, primarily lipid peroxidation, and exogenous sources like environmental pollutants. Due to their electrophilic nature, these aldehydes, including prominent examples like 4-hydroxynonenal (B163490) (4-HNE), acrolein, and crotonaldehyde, readily form covalent adducts with cellular nucleophiles such as proteins and DNA. This reactivity underlies their dual role in cellular biology. At low concentrations, they act as signaling molecules, modulating key pathways like the Nrf2 antioxidant response and NF-κB-mediated inflammation. However, at higher concentrations, they induce significant electrophilic and oxidative stress, leading to cellular dysfunction, apoptosis, and necrosis. Their accumulation is implicated in the pathogenesis of a wide array of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This guide provides a comprehensive review of the formation, molecular mechanisms, pathophysiological significance, and detoxification of unsaturated aldehydes, along with detailed experimental protocols for their study, offering a critical resource for researchers and professionals in drug development.
Introduction to Unsaturated Aldehydes
α,β-Unsaturated aldehydes are organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural feature renders the β-carbon electrophilic and susceptible to nucleophilic attack, a process known as Michael addition. This high reactivity is the basis for their significant biological effects.[1][2] They arise from both internal and external sources. Endogenously, they are major products of lipid peroxidation, where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes.[3][4] Exogenous sources include environmental pollutants, cigarette smoke, and heated cooking oils.[5][6] Their ability to modify proteins and DNA without prior metabolic activation leads to what is known as electrophilic stress, a state that can profoundly disrupt normal cellular function.[5][6]
Endogenous Formation: The Lipid Peroxidation Cascade
The primary endogenous pathway for the generation of unsaturated aldehydes is the peroxidation of lipids. This process is initiated by ROS, which abstract a hydrogen atom from a PUFA, creating a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, propagating a chain reaction that ultimately yields unstable lipid hydroperoxides (LOOH).[3] These hydroperoxides decompose to form a complex mixture of secondary products, including a variety of reactive aldehydes such as 4-hydroxynonenal (4-HNE), malondialdehyde (MDA), and acrolein.[3][4][7] 4-HNE, derived from ω-6 PUFAs like arachidonic and linoleic acid, is one of the most extensively studied of these aldehydes due to its high toxicity and signaling capabilities.[3]
Molecular Mechanisms of Action
Covalent Adduction to Biomolecules
The high electrophilicity of α,β-unsaturated aldehydes allows them to form stable covalent adducts with biological macromolecules, primarily proteins and DNA.[5][6]
-
Protein Adduction: Aldehydes react with nucleophilic amino acid residues, such as cysteine, histidine, and lysine, via Michael addition or Schiff base formation.[1][2][8] This adduction can alter protein structure and function, leading to enzyme inactivation, disruption of cytoskeletal organization, and impaired protein degradation.[1][9] These modifications serve as a mechanism of cytotoxicity and are also implicated in the disruption of signaling pathways.[9]
-
DNA Adduction: Unsaturated aldehydes can react with DNA bases, particularly guanine, to form various adducts, such as cyclic propanodeoxyguanosine.[10][11] These DNA lesions are promutagenic and can lead to genomic instability, contributing to the carcinogenic effects associated with aldehyde exposure.[11][12][13]
Induction of Oxidative and Electrophilic Stress
Unsaturated aldehydes contribute to cellular stress in two major ways. Their reaction with antioxidants like glutathione (B108866) (GSH) can deplete the cell's primary defense against ROS, thereby exacerbating oxidative stress.[5][14] Concurrently, the accumulation of these reactive electrophiles and their adducts creates a state of "electrophilic stress," which disrupts cellular homeostasis and can trigger stress-response signaling pathways.[5][6]
Role in Cellular Signaling
Contrary to being merely toxic byproducts, unsaturated aldehydes are now recognized as second messengers of oxidative stress, playing a critical role in redox signaling.[2][5][15] Their effects are highly concentration-dependent.
Nrf2/ARE Pathway Activation
Low concentrations of aldehydes can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense against oxidative stress.[5][16] Aldehydes can modify cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the transcription of a suite of protective genes, including detoxifying enzymes and antioxidant proteins like glutathione S-transferases (GSTs).[5][16]
References
- 1. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 9. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. Crotonaldehyde induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-Citronellal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Citronellal is a valuable chiral monoterpene aldehyde, widely utilized as a key intermediate in the synthesis of numerous important compounds, including (-)-menthol, vitamins, and various pharmaceuticals. Its specific stereochemistry is crucial for the desired biological activity and sensory properties of the final products. Consequently, the development of efficient and highly selective methods for its asymmetric synthesis is of significant industrial and academic importance. This document provides detailed application notes and experimental protocols for two prominent and effective methods for synthesizing (R)-(+)-citronellal with high enantiopurity: Rhodium-catalyzed asymmetric isomerization of an allylic amine and a biocatalytic cascade reaction starting from geraniol (B1671447).
Core Methodologies and Data Presentation
Several strategies have been developed for the asymmetric synthesis of (R)-(+)-citronellal. The most notable and industrially relevant methods include:
-
Transition Metal-Catalyzed Asymmetric Isomerization: This approach, pioneered by Noyori, involves the isomerization of prochiral allylic amines using a chiral rhodium-BINAP complex. It is renowned for its exceptional enantioselectivity and high turnover numbers, making it a cornerstone of industrial (-)-menthol production.[1][2]
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: The enantioselective hydrogenation of neral (B7780846) (the Z-isomer of citral) using chiral rhodium or ruthenium catalysts is another effective route.[3][4] This method's success is often dependent on the geometric purity of the starting material.
-
Biocatalysis: Leveraging the high selectivity of enzymes, biocatalytic methods offer a green and efficient alternative. Ene reductases, particularly from the Old Yellow Enzyme (OYE) family, can asymmetrically reduce the C=C bond of geranial (the E-isomer of citral) to yield (R)-citronellal.[3][5][6] These are often employed in whole-cell systems or as part of enzymatic cascades.[5][7]
The following table summarizes quantitative data from representative examples of these methodologies, highlighting their comparative performance.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | e.e. (%) | Key Conditions |
| Asymmetric Isomerization | [Rh{(+)-BINAP}(COD)]ClO₄ | N,N-diethylgeranylamine | 95 | 96 | THF, 40°C, 23 h, Substrate/Rh = 100.[1] |
| Asymmetric Hydrogenation | Rhodium complex with chiral ligands | Neral | ~71-99 | ~87 | Requires prior separation of citral (B94496) isomers.[3] |
| Biocatalytic Cascade (Immobilized) | CgrAlcOx & OYE2 | Geraniol (10 mM) | 95 (conv.) | 96.9 | One-pot, two-step process in a biphasic system (heptane/buffer), 25°C, 7 h.[3][8] |
| Whole-Cell Biocatalysis | Engineered E. coli with OYE2p variant | (E/Z)-Citral (106 g/L) | >99 (conv.) | 95.4 | Co-expression with glucose dehydrogenase for cofactor regeneration; competing endogenous enzymes deleted.[5][6] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Isomerization of N,N-Diethylgeranylamine
This protocol details the synthesis of (R)-(+)-citronellal via the asymmetric isomerization of N,N-diethylgeranylamine using a chiral Rh-(+)-BINAP catalyst. The process involves the formation of an intermediate enamine, which is subsequently hydrolyzed to yield the desired aldehyde.[1]
Materials:
-
Chloro-(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂
-
Silver perchlorate (B79767) (AgClO₄)
-
(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((+)-BINAP)
-
N,N-Diethylgeranylamine (geometrically pure)
-
Dry, degassed acetone (B3395972)
-
Dry, degassed tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for chromatography
-
Tartaric acid
-
Standard laboratory glassware for air-sensitive techniques (Schlenk line, syringes, etc.)
Part A: Preparation of the Catalyst [Rh{(+)-BINAP}(COD)]ClO₄
-
In a dry Schlenk flask under an argon or nitrogen atmosphere, suspend chloro-(1,5-cyclooctadiene)rhodium(I) dimer (1.08 mmol) in dry, degassed acetone (40 mL).
-
Protect the flask from light by wrapping it with aluminum foil.
-
Add silver perchlorate (2.17 mmol) to the stirred suspension.
-
Stir the mixture for 1 hour at room temperature. A precipitate of AgCl will form.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.
-
To the resulting clear, yellow filtrate, add a solution of (+)-BINAP (1.1 mmol) in THF.
-
Stir the solution for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure to yield the orange-red solid catalyst, [Rh{(+)-BINAP}(COD)]ClO₄. Store under an inert atmosphere.
Part B: Asymmetric Isomerization and Hydrolysis
-
In a Schlenk flask, dissolve the catalyst [Rh{(+)-BINAP}(COD)]ClO₄ (0.01 mmol) in dry, degassed THF (10 mL).
-
Add N,N-diethylgeranylamine (1.0 mmol) to the catalyst solution. The substrate-to-catalyst ratio should be approximately 100:1.
-
Heat the reaction mixture to 40°C and stir for 23 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the enamine product.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude enamine in a two-phase system of hexane (B92381) and a 10% aqueous solution of tartaric acid.
-
Stir vigorously at room temperature for 3-4 hours to effect hydrolysis of the enamine to citronellal.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. Purify the resulting crude (R)-(+)-citronellal by silica gel column chromatography to obtain the final product with high enantiopurity (>95% e.e.).[1]
Protocol 2: Biocatalytic Cascade for (R)-Citronellal Synthesis from Geraniol
This protocol describes a one-pot, two-step enzymatic cascade for the synthesis of (R)-(+)-citronellal starting from geraniol. The first step is the oxidation of geraniol to geranial catalyzed by a copper radical oxidase (CgrAlcOx). The second step is the asymmetric reduction of geranial to (R)-citronellal by an ene reductase (OYE2).[3][9][10]
Materials:
-
His-tagged Copper Radical Alcohol Oxidase (CgrAlcOx)
-
His-tagged Old Yellow Enzyme 2 (OYE2 from S. cerevisiae)
-
His-tagged Glucose Dehydrogenase (GDH for cofactor recycling)
-
Horseradish Peroxidase (HRP)
-
Catalase
-
NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
D-Glucose
-
Geraniol
-
Potassium phosphate (B84403) buffer (KPi), 100 mM, pH 8.0
-
n-Heptane
-
Metal-affinity chromatography resin (e.g., Ni-NTA) for enzyme immobilization
-
Standard laboratory equipment (incubator shaker, centrifuge, etc.)
Part A: Enzyme Co-immobilization (Optional but Recommended)
-
Prepare a suspension of a suitable metal-affinity resin (e.g., Chromalite/Co) in binding buffer.
-
Add solutions containing the His-tagged enzymes (OYE2 and GDH) to the resin suspension. A typical ratio is 10 mg of OYE2 and 3 mg of GDH per gram of dry resin.
-
Incubate for 2 hours with gentle mixing to allow the enzymes to bind to the resin.
-
Wash the resin with buffer to remove any unbound enzyme. The co-immobilized enzymes on the resin are now ready for use. A separate immobilization should be performed for CgrAlcOx.
Part B: One-Pot, Two-Step Biocatalytic Cascade
-
Set up the reaction in a suitable vessel (e.g., a glass vial) with a magnetic stirrer.
-
To 100 mM KPi buffer (pH 8.0), add the following components for the first step (oxidation):
-
Immobilized CgrAlcOx
-
HRP (e.g., 3 µM)
-
Catalase (e.g., 360 U/mL)
-
Geraniol (e.g., 10-20 mM, can be added as a solution in acetone to a final concentration of 1% v/v)
-
-
Add n-heptane as a co-solvent (e.g., 20% v/v) to create a biphasic system. This helps with substrate solubility and product extraction.
-
Incubate the mixture at 25°C with shaking (e.g., 180 rpm) for approximately 1 hour to convert geraniol to geranial.
-
For the second step (reduction), add the following components to the same reaction vessel:
-
Co-immobilized OYE2 and GDH
-
NADP⁺ (e.g., 1 mM)
-
D-Glucose (e.g., 100 mM)
-
-
Continue the incubation at 25°C with shaking for an additional 5-18 hours. The GDH will use glucose to regenerate the NADPH required by OYE2.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing by chiral GC.
-
Upon completion (typically >95% conversion), stop the reaction. Centrifuge the mixture to separate the immobilized enzymes (which can be recovered and potentially reused) and the aqueous phase.
-
Collect the organic (n-heptane) layer, which contains the (R)-(+)-citronellal product. Dry the organic phase with a drying agent like MgSO₄. The product can be used directly or further purified if necessary. This method typically yields (R)-citronellal with an enantiomeric excess of >96%.[3][8]
Visualizations
Logical Workflow for Asymmetric Synthesis of (R)-Citronellal
The following diagram illustrates the general workflow and key decision points in selecting a method for the asymmetric synthesis of (R)-(+)-Citronellal.
Caption: General workflow for the asymmetric synthesis of (R)-citronellal.
Signaling Pathway: Biocatalytic Cascade
This diagram illustrates the enzymatic reactions and cofactor recycling involved in the biocatalytic synthesis of (R)-citronellal from geraniol.
Caption: Enzymatic cascade for (R)-citronellal synthesis with cofactor recycling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme | TU Delft Repository [repository.tudelft.nl]
Application Notes & Protocols for the Biocatalytic Production of Citronellal from Geraniol
Introduction
Citronellal (B1669106) is a valuable monoterpenoid aldehyde widely used in the fragrance, flavor, and pharmaceutical industries. It is a key intermediate in the synthesis of (-)-menthol, one of the most commercially significant flavor compounds.[1] Traditional methods for citronellal production often rely on chemical synthesis or extraction from plant sources, which can present environmental and sustainability challenges.[2] Biocatalytic production of citronellal from the readily available precursor geraniol (B1671447) offers a promising green and sustainable alternative. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in implementing biocatalytic strategies for citronellal synthesis.
The primary biocatalytic route involves a two-step enzymatic cascade:
-
Oxidation: Geraniol is first oxidized to its corresponding aldehyde, geranial (the E-isomer of citral). This step is typically catalyzed by an alcohol dehydrogenase (ADH) or a copper radical alcohol oxidase (CRO).[1][3]
-
Asymmetric Reduction: The α,β-unsaturated double bond in geranial is then stereoselectively reduced to yield (R)- or (S)-citronellal. This reaction is catalyzed by an ene-reductase (ER), often from the Old Yellow Enzyme (OYE) family.[4][5]
Recent advancements have focused on developing whole-cell biocatalysts and optimizing reaction conditions to achieve high conversion rates, product titers, and enantiomeric purity.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biocatalytic production of citronellal and related compounds from geraniol.
Table 1: Performance of Different Biocatalytic Systems for Citronellal Production
| Biocatalyst System | Substrate | Product | Conversion (%) | Titer (g/L) | Enantiomeric Excess (ee %) | Reference |
| Whole-cell E. coli with AdhP and OYE2p | Geraniol | (R)-Citronellal | 98.23 | 23.14 | 96.7 | [4] |
| Bienzymatic cascade (CgrAlcOx and OYE2) | Geraniol | (R)-Citronellal | 95.1 | 0.062 (scale-up) | 95.9 | [1][5] |
| Bienzymatic cascade (CgrAlcOx and GluER) | Geraniol | (S)-Citronellal | 95.3 | - | >99 | [5][7] |
| Immobilized CgrAlcOx, OYE2, and GDH | Geraniol (10 mM) | (R)-Citronellal | 95 | - | 96.9 | [3] |
| Immobilized CgrAlcOx, OYE2, and GDH | Geraniol (20 mM) | (R)-Citronellal | 86 (after 18h) | - | - | [3] |
| In vitro bienzymatic cascade (GLDA and CrIS) | Geraniol | Citronellal | - | 0.092 | - | [2] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Carpoglyphus lactis GeDH | Geraniol | 51.0 | - | 9.0 | 25 | [8] |
| Carpoglyphus lactis GeDH | NAD+ | 59.5 | - | 9.0 | 25 | [8] |
| Castellaniella defragrans GeDH | Geraniol | <10 | 1.57 x 106 | - | - | [9][10][11] |
| Castellaniella defragrans GeDH | Perillyl alcohol | <10 | 2.02 x 106 | - | - | [9][10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic production of citronellal.
Protocol 1: Whole-Cell Biotransformation of Geraniol to (R)-Citronellal
This protocol is adapted from the work of Zhang et al. (2024) and describes the use of an engineered E. coli whole-cell biocatalyst co-expressing an alcohol dehydrogenase and an ene-reductase.[4]
1. Materials and Reagents:
-
Engineered E. coli strain co-expressing AdhP (alcohol dehydrogenase from E. coli K12) and OYE2p (ene-reductase from Saccharomyces cerevisiae YJM1341)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Geraniol
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Dodecane (as an internal standard for GC analysis)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) equipped with a chiral column
2. Procedure:
-
Cultivation of Biocatalyst:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing appropriate antibiotics and incubate overnight at 37°C with shaking (200 rpm).
-
Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 20°C for 12-16 hours.
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C), wash twice with phosphate buffer, and resuspend in the same buffer to a desired cell density (e.g., OD600 = 50). This is your whole-cell biocatalyst.
-
-
Biotransformation Reaction:
-
Set up the reaction mixture in a sealed vial containing the whole-cell biocatalyst suspension.
-
Add geraniol to the desired final concentration (e.g., 23.14 g/L). A surfactant may be added to improve substrate solubility.
-
Incubate the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Sample Analysis:
-
For each sample, extract the product by adding an equal volume of ethyl acetate (B1210297) containing an internal standard (dodecane).
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the sample by GC on a chiral column to determine the concentration of geraniol and citronellal and the enantiomeric excess of the product.
-
Protocol 2: In Vitro Bienzymatic Cascade for (R)-Citronellal Production
This protocol is based on the work by Ribeaucourt et al. (2022) and utilizes a copper radical alcohol oxidase and an ene-reductase in a one-pot, two-step cascade.[1]
1. Materials and Reagents:
-
Copper radical alcohol oxidase from Colletotrichum graminicola (CgrAlcOx)
-
Ene-reductase from Saccharomyces cerevisiae (OYE2)
-
Horseradish peroxidase (HRP)
-
Catalase (CAT)
-
Glucose dehydrogenase (GDH) for cofactor regeneration (optional, if using NAD(P)H-dependent OYE)
-
Geraniol
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Heptane (as a co-solvent)
-
NAD(P)H (if GDH is not used)
-
D-glucose (if using GDH)
-
Ethyl acetate
-
Gas chromatograph (GC) with a chiral column
2. Procedure:
-
Step 1: Oxidation of Geraniol to Geranial
-
In a reaction vessel, prepare a mixture containing 50 mM sodium phosphate buffer (pH 8.0), 20% (v/v) heptane, CgrAlcOx (e.g., 1 µM), HRP (e.g., 0.5 µM), and catalase (e.g., 0.5 µM).
-
Add geraniol to a final concentration of 10-20 mM.
-
Incubate at 23-30°C with stirring for 1-2.5 hours. This step is conducted under an aerobic atmosphere as the oxidase requires molecular oxygen.
-
-
Step 2: Reduction of Geranial to (R)-Citronellal
-
After the oxidation step is complete, add OYE2 (e.g., 10 µM) to the reaction mixture.
-
If using a cofactor regeneration system, add GDH and D-glucose. If not, add the required nicotinamide (B372718) cofactor (e.g., NADPH).
-
Continue the incubation at the same temperature for an additional 5-7 hours.
-
-
Product Extraction and Analysis:
-
Extract the product from the reaction mixture using ethyl acetate.
-
Analyze the organic phase by chiral GC to quantify the conversion of geraniol and the yield and enantiomeric excess of (R)-citronellal.
-
Visualizations
Diagram 1: Biocatalytic Cascade for Citronellal Production
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering Bienzymatic Cascade for Efficient Biosynthesis of Citronellal and Citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of a Self-Sufficient Whole-Cell Cascade for the Production of (R)-Citronellal from Geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magentec.com.cn [magentec.com.cn]
- 7. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme | TU Delft Repository [repository.tudelft.nl]
- 8. Geraniol dehydrogenase, the key enzyme in biosynthesis of the alarm pheromone, from the astigmatid mite Carpoglyphus lactis (Acari: Carpoglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Aldehydes for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The direct analysis of aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to their high polarity, thermal instability, and poor chromatographic behavior.[1] Derivatization is a critical sample preparation technique that chemically modifies aldehydes to improve their volatility, thermal stability, and ionization efficiency, thereby enhancing their detection and quantification.[1] This document provides detailed protocols for the most common and effective derivatization methods for aldehydes—oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and a two-step methoximation/silylation procedure. It includes quantitative performance data and experimental workflows to guide researchers in achieving reliable and sensitive analysis.
Introduction
Aldehydes are a class of volatile organic compounds crucial in environmental monitoring, food science, and clinical diagnostics.[1] However, their inherent chemical properties make direct GC-MS analysis problematic. The polar carbonyl group leads to poor peak shapes and tailing on standard non-polar GC columns, while thermal lability can cause degradation in the heated GC injector port.[1]
Derivatization overcomes these limitations by converting the reactive carbonyl group into a less polar, more stable, and more volatile functional group.[1] This chemical modification not only improves chromatographic separation but can also introduce specific moieties that enhance the sensitivity of mass spectrometric detection.[2]
Principles of Derivatization Methods
The two most widely employed derivatization strategies for aldehydes prior to GC-MS analysis are oximation and silylation.[1]
Oximation with PFBHA
Oximation, particularly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is a highly specific and efficient method for derivatizing aldehydes.[1] The PFBHA reagent reacts with the carbonyl group to form a stable pentafluorobenzyl oxime derivative.
Key Advantages:
-
Increased Volatility and Thermal Stability: The resulting oximes are significantly more volatile and thermally stable than the parent aldehydes, improving chromatographic performance.[1]
-
Enhanced Sensitivity: The five fluorine atoms in the PFBHA molecule make the derivative highly responsive to electron capture detection (ECD) and yield characteristic mass spectra with prominent fragment ions (e.g., m/z 181), which is highly useful for selected ion monitoring (SIM) in mass spectrometry.[1][3]
-
Reduced Polarity: This derivatization reduces the polarity of the analytes, leading to improved peak symmetry and resolution on standard GC columns.[1]
Silylation
Silylation involves replacing active hydrogen atoms, such as those in hydroxyl or amine groups, with a trimethylsilyl (B98337) (TMS) group. While aldehydes do not have an active hydrogen on the carbonyl carbon, silylation is often employed in a two-step derivatization process.[1][4] First, the carbonyl group is converted to an oxime via methoximation, which introduces a hydroxyl group. This is followed by silylation of the newly formed hydroxyl group and any other active hydrogens in the molecule using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][5][6]
Key Advantages:
-
Increased Volatility: Replacing polar functional groups with non-polar TMS groups significantly increases the analyte's volatility.[1][5]
-
Improved Thermal Stability: Silylated derivatives are generally more stable at the high temperatures used in GC.[1]
-
Comprehensive Derivatization: The two-step approach is excellent for complex biological samples as it derivatizes multiple classes of compounds (sugars, amino acids, hydroxy acids) in addition to aldehydes, allowing for broader metabolic profiling.[7]
Experimental Protocols & Workflows
A general workflow for aldehyde analysis begins with sample collection, followed by the crucial derivatization step, GC-MS analysis, and finally, data processing.
Caption: General workflow for aldehyde analysis.
Protocol 1: Oximation using PFBHA
This protocol is adapted for aqueous samples and is highly effective for trace-level aldehyde analysis.
Reagents & Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent Water (HPLC Grade)
-
Organic Solvent (e.g., Hexane, Toluene)
-
Buffer or dilute HCl/NaOH for pH adjustment
-
Sample Vials (2 mL) with PTFE-lined caps
-
Vortex mixer, Centrifuge, Heating block or water bath
Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample into a 2 mL vial.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated aldehyde analog) if quantitative analysis is required.
-
PFBHA Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in reagent water.
-
pH Adjustment: Adjust the pH of the sample to approximately 3-6 using a suitable buffer or dilute acid/base.[1][8]
-
Derivatization: Add 100 µL of the PFBHA solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for 30-60 minutes.[1][8]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., hexane). Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives.[1]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 5 minutes to achieve clear separation of the organic and aqueous layers.[1]
-
Analysis: Carefully transfer the upper organic layer to a new autosampler vial for GC-MS analysis.
Caption: PFBHA derivatization workflow.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is ideal for complex biological extracts where other compounds with active hydrogens are also of interest.
Reagents & Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (B92270) (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), may contain 1% TMCS as a catalyst
-
Sample Vials (2 mL) with PTFE-lined caps
-
Vortex mixer, Heating block or oven, Vacuum centrifuge
Procedure:
-
Sample Drying: Place the sample extract (typically 50-100 µL) in a 2 mL vial and evaporate to complete dryness using a vacuum centrifuge. It is critical to remove all water as it interferes with silylation reagents.[5]
-
Methoximation Step:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx/pyridine solution to the dried sample.
-
Cap the vial tightly and vortex to dissolve the residue.
-
Incubate at 37-60°C for 90 minutes with shaking.[5][7] This step protects aldehyde and ketone groups and prevents the formation of multiple tautomeric derivatives.[5]
-
-
Silylation Step:
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Caption: Methoximation-Silylation workflow.
Quantitative Performance Data
Derivatization significantly improves the limits of detection (LOD) and quantitation (LOQ) for aldehyde analysis. The following table summarizes reported performance data for the PFBHA method.
| Aldehyde | Method | Matrix | LOD | LOQ | Reference |
| Hexanal | PFBHA-GC-MS | Human Blood | 0.006 nM | - | [2][8] |
| Heptanal | PFBHA-GC-MS | Human Blood | 0.005 nM | - | [2][8] |
| Methylglyoxal | PFBHA-GC-MS | - | 0.2 µg/L | - | [8] |
| Glyoxal | PFBHA-GC-MS | - | 1.0 µg/L | - | [8] |
| Formaldehyde | PFBHA-GC-MS | Drug Substance | - | 30 ppm | [8] |
| Acetaldehyde | PFBHA-GC-MS | Drug Substance | - | 60 ppm | [8] |
Note: Performance metrics like LOD and LOQ are highly dependent on the specific instrumentation, sample matrix, and method validation parameters.[8]
Conclusion
Derivatization is an indispensable tool for the robust and sensitive analysis of aldehydes by GC-MS.
-
PFBHA oximation is a highly sensitive and specific method, ideal for targeted, trace-level quantification of aldehydes.
-
Two-step methoximation/silylation is a powerful technique for broader metabolic profiling in complex biological matrices, as it effectively derivatizes aldehydes alongside other important classes of metabolites.
The choice of derivatization strategy should be guided by the specific aldehydes of interest, the complexity of the sample matrix, and the overall analytical goals.[1][8] The protocols provided herein serve as a comprehensive guide for researchers to achieve accurate and reproducible results in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Enantioselective Synthesis of Citronellal Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)- and (S)-citronellal. These chiral synthons are valuable intermediates in the fragrance, flavor, and pharmaceutical industries, most notably in the synthesis of menthol. The protocols focus on highly selective biocatalytic methods, which offer advantages in terms of environmental impact and enantiomeric purity over traditional chemical synthesis routes.
Introduction
Citronellal (B1669106) is a monoterpenoid aldehyde that exists as two enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal. Each enantiomer possesses distinct olfactory properties and serves as a key chiral building block for the synthesis of other valuable compounds. The demand for enantiomerically pure citronellal, particularly (R)-citronellal for the production of (-)-menthol, has driven the development of efficient and highly selective synthetic methodologies.
Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful strategy for the asymmetric synthesis of citronellal enantiomers. These methods often operate under mild reaction conditions and can achieve exceptional levels of enantioselectivity, frequently exceeding 95% enantiomeric excess (ee). This document details protocols for the synthesis of both (R)- and (S)-citronellal using enzymatic cascades.
Data Presentation: Comparative Performance of Biocatalytic Systems
The following tables summarize the quantitative data for the enantioselective synthesis of (R)- and (S)-citronellal using different biocatalytic approaches.
Table 1: Synthesis of (R)-Citronellal
| Biocatalytic System | Substrate | Key Enzymes | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Immobilized Enzyme Cascade | Geraniol (B1671447) | CgrAlcOx, OYE2 | 95 | 96.9 | [1][2][3][4] |
| Whole-Cell Biocatalysis | Geraniol | AdhP, OYE2p | 98.23 | 96.7 | [1] |
| Whole-Cell Biocatalysis | (E/Z)-Citral | Engineered OYE2p (Y84V), BmGDH | 100 | 95.4 | [5][6] |
| Bienzymatic Cascade | Geraniol | CgrAlcOx, OYE2 | 95.1 | 95.9 | [7] |
Table 2: Synthesis of (S)-Citronellal
| Biocatalytic System | Substrate | Key Enzymes | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Bienzymatic Cascade | Geraniol | CgrAlcOx, GluER | 95.3 | 99.2 | [2][8] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-Citronellal via a Bienzymatic Cascade from Geraniol
This protocol details the synthesis of (R)-citronellal from geraniol using a copper radical alcohol oxidase (CgrAlcOx) and an ene-reductase from Saccharomyces cerevisiae (OYE2).
Materials:
-
Geraniol
-
Copper radical alcohol oxidase (CgrAlcOx)
-
Ene-reductase (OYE2)
-
Catalase
-
Horseradish peroxidase (HRP)
-
Glucose dehydrogenase (GDH)
-
NADP+
-
D-Glucose
-
Potassium phosphate (B84403) buffer (KPi), 100 mM, pH 8.0
-
Acetone
-
Ethyl acetate (B1210297)
-
Reaction vials
-
Shaking incubator
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, prepare the following mixture:
-
100 mM Potassium Phosphate Buffer (pH 8.0)
-
1 µM CgrAlcOx
-
10.67 µM OYE2
-
0.5 µM Catalase
-
0.5 µM HRP
-
6 U/mL GDH
-
1 mM NADP+
-
40 mM D-Glucose
-
1% v/v Acetone
-
-
Substrate Addition: Add geraniol to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Incubate the reaction at 25°C with shaking (e.g., 300 rpm) for 2.5 to 6 hours.[2] Monitor the progress of the reaction by gas chromatography (GC).
-
Product Extraction: After the reaction is complete, extract the (R)-citronellal from the aqueous phase with an equal volume of ethyl acetate.
-
Analysis: Analyze the organic extract by chiral GC to determine the conversion and enantiomeric excess.
Protocol 2: Enantioselective Synthesis of (S)-Citronellal via a Bienzymatic Cascade from Geraniol
This protocol describes the synthesis of (S)-citronellal by substituting the ene-reductase in the previous protocol.
Materials:
-
Geraniol
-
Copper radical alcohol oxidase (CgrAlcOx)
-
Ene-reductase from Gluconobacter oxydans (GluER)
-
Catalase
-
Horseradish peroxidase (HRP)
-
Glucose dehydrogenase (GDH)
-
NADP+
-
D-Glucose
-
Sodium phosphate buffer (NaPi), 50 mM, pH 8.0
-
Acetone
-
Ethyl acetate
-
Reaction vials
-
Shaking incubator
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture in a sequential manner.
-
Second Enzyme Addition:
-
Step 2 (Reduction): To the above mixture, add:
-
8 µM GluER
-
6 U/mL GDH
-
40 mM D-Glucose
-
1 mM NADP+
-
-
-
Incubation: Continue the incubation at 23°C with shaking (200 rpm) for 2.5 hours.[2][8]
-
Product Extraction and Analysis: Follow steps 4 and 5 from Protocol 1 to extract and analyze the (S)-citronellal.
Protocol 3: Whole-Cell Biocatalytic Synthesis of (R)-Citronellal from (E/Z)-Citral
This protocol outlines the use of an engineered E. coli whole-cell biocatalyst for the production of (R)-citronellal.
Materials:
-
Engineered E. coli BL21(DE3) co-expressing a mutant ene-reductase (OYE2p Y84V) and glucose dehydrogenase from Bacillus megaterium (BmGDH).
-
(E/Z)-Citral
-
Phosphate buffer saline (PBS), 100 mM, pH 8.0
-
D-Glucose
-
NADP+
-
Lyophilized engineered E. coli cells
-
Reaction vessel
-
Shaking incubator
Procedure:
-
Cell Suspension: Prepare a suspension of the lyophilized engineered E. coli cells (20 g/L) in 100 mM PBS (pH 8.0).
-
Reaction Setup: In a reaction vessel, combine the cell suspension with:
-
50 mM (E/Z)-Citral
-
75 mM D-Glucose
-
0.2 mM NADP+
-
5 g/L BmGDH (if using purified enzyme alongside whole cells, though typically co-expressed)
-
-
Biotransformation: Incubate the reaction mixture at 30°C with shaking. The reaction is reported to reach completion within 24 hours for high substrate loading (106 g/L).[5][6]
-
Product Extraction and Analysis: Centrifuge the reaction mixture to remove the cells. Extract the supernatant with an equal volume of ethyl acetate and analyze by chiral GC.
Visualizations
The following diagrams illustrate the enzymatic pathways and experimental workflows described in the protocols.
Caption: Bienzymatic cascade for (R)-citronellal synthesis.
Caption: Bienzymatic cascade for (S)-citronellal synthesis.
Caption: Workflow for whole-cell biocatalysis.
References
- 1. Design of a Self-Sufficient Whole-Cell Cascade for the Production of (R)-Citronellal from Geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. magentec.com.cn [magentec.com.cn]
- 7. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of Essential Oil Composition Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Essential oils are complex mixtures of volatile organic compounds derived from plants. Their chemical composition is crucial for their quality, efficacy, and safety in various applications, including pharmaceuticals, cosmetics, and aromatherapy.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard analytical technique for the comprehensive analysis of essential oils.[1][4] This method combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry to identify and quantify the individual components of an essential oil sample.[1][4] This application note provides a detailed protocol for the analysis of essential oil composition using GC-MS, intended for researchers, scientists, and professionals in drug development.
Principle
The GC-MS analysis of essential oils involves several key steps. First, the essential oil sample is diluted in a suitable solvent and injected into the gas chromatograph.[4] Inside the GC, the sample is vaporized, and its components are separated as they travel through a capillary column.[4] The separation is based on the compounds' boiling points and their interactions with the stationary phase of the column.[4] As each separated component exits the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner.[4] These fragments are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. By comparing the retention time and the mass spectrum of each component to reference libraries (such as NIST and Wiley), the individual compounds in the essential oil can be identified and quantified.[4]
Experimental Protocol
This protocol provides a general procedure for the GC-MS analysis of essential oils. Specific parameters may need to be optimized depending on the essential oil being analyzed and the instrumentation used.
1. Materials and Reagents
-
Essential oil sample (e.g., Lavender oil, Tea Tree oil)
-
High-purity volatile solvent (e.g., hexane (B92381), ethanol, methanol, or acetone)[4][5]
-
Autosampler vials with caps (B75204) and septa
-
Micropipettes and tips
-
Vortex mixer
2. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Prepare a 1% (v/v) solution of the essential oil in a suitable volatile solvent. For example, add 10 µL of the essential oil to 990 µL of hexane in a clean vial.
-
Cap the vial and vortex thoroughly to ensure a homogenous solution.
-
Transfer the diluted sample to a GC-MS autosampler vial.
3. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for essential oil analysis. A non-polar column like a DB-5ms or HP-5ms is commonly used.[4]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[7] |
| Inlet Temperature | 250 °C[4] |
| Injection Volume | 1 µL[4] |
| Split Ratio | 50:1 to 100:1[4] |
| Oven Program | Initial temperature 60-70°C, ramp at 3-5°C/min to 240-270°C, hold for 5-10 min[4][6] |
| Mass Spectrometer | Agilent 5977C MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV[4] |
| Source Temperature | 230 °C[4] |
| Quadrupole Temp. | 150 °C[4] |
| Mass Scan Range | 35-550 amu |
| Solvent Delay | 2-4 minutes |
4. Data Acquisition and Analysis
-
Run a solvent blank before analyzing samples to check for system contamination.[4]
-
Inject the prepared essential oil sample and acquire the data.
-
Process the resulting chromatogram to identify the peaks.
-
For each peak, compare the obtained mass spectrum with a reference library (e.g., NIST Mass Spectral Library) for compound identification.[4]
-
Calculate the relative percentage of each component based on the peak area normalization method.
Data Presentation
The quantitative results of the GC-MS analysis are typically presented in a table format, listing the identified compounds, their retention times, and their relative abundance as a percentage of the total oil composition.
Table 1: Example Composition of Lavender Oil (Lavandula angustifolia)
| Retention Time (min) | Compound | Relative Area (%) |
| 10.52 | Linalool | 35.8[8] |
| 12.15 | Linalyl acetate | 21.0[8] |
| 13.89 | Camphor | 7.2[8] |
| 14.21 | α-Terpineol | 5.2[8] |
| 9.88 | 1,8-Cineole | 4.0[8] |
Table 2: Example Composition of Tea Tree Oil (Melaleuca alternifolia)
| Retention Time (min) | Compound | Relative Area (%) |
| 15.33 | Terpinen-4-ol | 40.89[9] |
| 11.45 | γ-Terpinene | 21.89[9] |
| 10.21 | α-Terpinene | 11.78[9] |
| 12.67 | p-Cymene | 3.89[9] |
| 9.54 | α-Pinene | 2.43[9] |
Experimental Workflow
Caption: Workflow for GC-MS analysis of essential oils.
References
- 1. areme.co.jp [areme.co.jp]
- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 3. azom.com [azom.com]
- 4. vipsen.vn [vipsen.vn]
- 5. uoguelph.ca [uoguelph.ca]
- 6. scitepress.org [scitepress.org]
- 7. agilent.com [agilent.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. shayandcompany.com [shayandcompany.com]
Application Notes and Protocols for the High-Yield Synthesis of 3,7-Dimethyl-6-Octenal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3,7-dimethyl-6-octenal, commonly known as citronellal (B1669106). The methodologies outlined below are based on established chemical transformations, offering reliable and efficient routes to this valuable monoterpene aldehyde.
Introduction
3,7-Dimethyl-6-octenal is a key intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals. Its applications include the production of isopulegol, menthol, and hydroxycitronellal. The demand for efficient and high-yield synthetic methods is therefore of significant interest to the chemical and pharmaceutical industries. This document details three primary strategies for the synthesis of citronellal: the oxidation of citronellol (B86348), the selective hydrogenation of citral (B94496), and the asymmetric synthesis via isomerization of N,N-diethylnerylamine.
Synthesis via Oxidation of Citronellol
The oxidation of the primary alcohol citronellol to the corresponding aldehyde, citronellal, is a direct and widely used method. Various catalytic systems have been developed to achieve high selectivity and yield, minimizing over-oxidation to the carboxylic acid.
Data Summary: Catalytic Oxidation of Citronellol
| Catalyst System | Oxidant | Co-catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Copper salt with tetramethylethylenediamine | Air or Oxygen | - | Various | Not specified | High | [1] |
| Copper trifluoromethanesulfonate | Oxygen | N-Methylimidazole, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 3A molecular sieves, 2,2'-bipyridine, TEMPO | Not specified | Not specified | 91 | |
| Trimethylaluminum | Not specified | - | Toluene | Room Temp. | 88 | [2] |
| Ruthenium complex | Not specified | - | Not specified | Not specified | 77 | [2] |
| Titanosilicate (TS-1) | Hydrogen Peroxide | - | Acetonitrile | Not specified | Low (Mainly epoxide) | [3] |
Experimental Protocol: Copper-Catalyzed Aerobic Oxidation of Citronellol
This protocol is based on the principles described in patent literature for a high-yield, environmentally friendly oxidation process.[1]
Materials:
-
Citronellol (Substrate)
-
Copper (II) salt (e.g., CuCl₂, CuSO₄) (Catalyst)
-
Tetramethylethylenediamine (TMEDA) (Ligand)
-
Organic Solvent (e.g., Toluene, Acetonitrile)
-
Air or Oxygen gas cylinder
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add citronellol and the chosen organic solvent.
-
Add the copper (II) salt catalyst and the TMEDA ligand to the solution. The molar ratio of substrate to catalyst should be optimized, typically ranging from 100:1 to 1000:1.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Introduce a steady stream of air or oxygen into the reaction mixture through the gas inlet.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can often be recovered and reused.[1]
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude citronellal can be purified by vacuum distillation to obtain the final product with high purity.
Logical Workflow for Citronellol Oxidation
Caption: Workflow for the catalytic oxidation of citronellol.
Synthesis via Selective Hydrogenation of Citral
Citral, a mixture of the isomers geranial and neral, can be selectively hydrogenated to citronellal. The key to this synthesis is the use of a catalyst that preferentially reduces the α,β-unsaturated double bond while leaving the aldehyde group and the other double bond intact.
Data Summary: Homogeneous Hydrogenation of Citral
| Catalyst System | Ligand | Hydrogen Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| Rhodium catalyst | Diphosphines with ether groups | 1 - 100 | 0 - 60 | High | [4] |
Experimental Protocol: Rhodium-Catalyzed Homogeneous Hydrogenation of Citral
This protocol is based on a patented method for the selective hydrogenation of citral.[4]
Materials:
-
Citral (neral/geranial mixture) (Substrate)
-
Homogeneous Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Diphosphine ligand with at least one ether group
-
Degassed organic solvent (e.g., Toluene, THF)
-
Hydrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with the rhodium catalyst precursor and the diphosphine ligand in the degassed solvent.
-
Stir the mixture to form the active catalyst complex.
-
Add the citral substrate to the autoclave.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by GC for the consumption of citral and the formation of citronellal.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield pure 3,7-dimethyl-6-octenal.
Reaction Pathway for Citral Hydrogenation
Caption: Selective hydrogenation of citral to citronellal.
Asymmetric Synthesis via Isomerization and Hydrolysis
For the production of enantiomerically enriched citronellal, an asymmetric synthesis route starting from N,N-diethylnerylamine is highly effective. This method involves a rhodium-catalyzed asymmetric isomerization followed by hydrolysis of the resulting enamine.
Data Summary: Asymmetric Synthesis of (R)-(+)-Citronellal
| Step | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Isomerization | [(+)-BINAP]Rh(I) complex | THF | Reflux | 92.1 | [5] |
| Hydrolysis | Water/Ether | 0°C to Room Temp. | 91.4 | [5] |
Experimental Protocol: Asymmetric Synthesis of (R)-(+)-Citronellal
This protocol is adapted from a detailed procedure in Organic Syntheses.[5]
Part A: Asymmetric Isomerization of N,N-Diethylnerylamine
-
Under an argon atmosphere, dissolve the rhodium-BINAP catalyst in THF.
-
Add N,N-diethylnerylamine to the catalyst solution.
-
Heat the reaction mixture to reflux and maintain for the specified time (e.g., 70 hours), monitoring by GC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting (R)-(−)-N,N-diethyl-(E)-citronellalenamine by vacuum distillation.
Part B: Hydrolysis to (R)-(+)-Citronellal
-
Dissolve the purified enamine in diethyl ether and cool the solution in an ice bath.
-
Add water to the stirred solution.
-
Allow the mixture to warm to room temperature and continue stirring for about 25 minutes.
-
Separate the ether layer and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the ether layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the ether solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain enantiomerically enriched (R)-(+)-citronellal.
Workflow for Asymmetric Synthesis
References
- 1. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]
- 2. CN102093182A - Method for efficiently preparing citronellal by oxidizing citronellol with air at normal temperature - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. DE102013103563A1 - Process for the production of citronellal - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Quantification of Citronellal in Cymbopogon Oil
Introduction
Citronellal (B1669106) is a key monoterpenoid aldehyde that is a major constituent of the essential oil extracted from various Cymbopogon species, commonly known as citronella grass. The quantification of citronellal is crucial for the quality control of citronella oil, which is widely used in the fragrance, flavor, cosmetic, and pharmaceutical industries, notably for its insect-repellent properties. This application note provides a detailed protocol for the quantification of citronellal in Cymbopogon oil using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique for volatile compounds. Additionally, an overview of Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation is discussed.
Overview of Analytical Methods
Gas Chromatography is the premier technique for the analysis of volatile compounds in essential oils.[1] For quantification, GC-FID is preferred due to its high sensitivity, wide linear range, and robustness. For identification and confirmation of citronellal, GC-MS is the method of choice, as it provides mass spectral data that can be compared with reference libraries for positive identification.[2] While other methods like High-Performance Thin-Layer Chromatography (HPTLC) exist for the quantification of citronellal, GC-based methods are generally more prevalent for comprehensive essential oil analysis.[3]
Quantitative Data Summary
The citronellal content in Cymbopogon oil can vary significantly depending on the species, geographical origin, and distillation process.[4] The following tables summarize typical citronellal content in different Cymbopogon species and the performance of the recommended analytical method.
Table 1: Typical Citronellal Content in Various Cymbopogon Species
| Cymbopogon Species | Common Name | Typical Citronellal Content (% w/w) | Reference |
| Cymbopogon winterianus | Java Citronella | 26 - 36% | [5] |
| Cymbopogon nardus | Ceylon Citronella | 5.8 - 29.7% | [6] |
| Cymbopogon citratus | Lemongrass | 0.37 - 14.83% | [7] |
| Cymbopogon flexuosus | East Indian Lemongrass | Low to negligible | [5] |
Table 2: Method Validation Parameters for Citronellal Quantification by GC-FID
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Linear Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95.8 - 103.2% |
| Precision (%RSD, Intra-day) | ≤ 2.5% |
| Precision (%RSD, Inter-day) | ≤ 3.8% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| (Data adapted from typical performance characteristics of GC-FID methods for similar compounds[8]) |
Experimental Protocols
This section provides detailed protocols for the quantification of citronellal in Cymbopogon oil using GC-FID.
Materials and Reagents
-
Solvent: Ethanol (B145695) or Hexane (HPLC grade or equivalent)
-
Reference Standard: Citronellal (≥95% purity)
-
Internal Standard (optional): Undecane or other suitable n-alkane
-
Sample: Cymbopogon essential oil
-
Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Analytical balance (4-decimal places)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
GC vials with septa
-
Standard Solution Preparation
4.2.1. Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of citronellal reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with ethanol or hexane.
-
Mix thoroughly. This is the stock standard solution.
4.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer the appropriate aliquots of the stock solution into 10 mL volumetric flasks and dilute to the mark with the chosen solvent.
Sample Preparation
-
Accurately weigh approximately 100 mg of the Cymbopogon essential oil sample into a 10 mL volumetric flask.[8]
-
Add a suitable solvent, such as ethanol or hexane, to dissolve the sample.[8]
-
Dilute to the mark with the solvent and mix thoroughly.
-
If necessary, perform further dilutions to bring the citronellal concentration within the linear range of the calibration curve.
Gas Chromatography (GC-FID) Conditions
The following are typical GC-FID parameters for the analysis of citronellal. These may need to be optimized for specific instruments and columns.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[2]
-
Injector Temperature: 250 °C[8]
-
Detector Temperature: 280 °C[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][8]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.[8]
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[2]
Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample solution into the GC-FID system.
-
Identify the citronellal peak in the sample chromatogram by comparing the retention time with that of the citronellal standard.
-
Construct a calibration curve by plotting the peak area of the citronellal standard against its concentration.
-
Determine the concentration of citronellal in the sample solution from the calibration curve.
-
Calculate the percentage of citronellal in the original Cymbopogon oil sample using the following formula:
Citronellal (%) = (C x D x V) / (W x 10)
Where:
-
C = Concentration of citronellal from the calibration curve (µg/mL)
-
D = Dilution factor
-
V = Initial volume of the sample solution (mL)
-
W = Weight of the essential oil sample (mg)
-
Diagrams
Caption: Experimental workflow for the quantification of citronellal.
Conclusion
The GC-FID method described in this application note is a reliable and accurate approach for the routine quantification of citronellal in Cymbopogon oil. Proper sample and standard preparation, along with optimized chromatographic conditions, are essential for obtaining high-quality data. For unambiguous identification, especially in complex matrices, GC-MS analysis is recommended as a confirmatory technique. This protocol serves as a valuable tool for researchers, scientists, and professionals in the drug development and quality control sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. vipsen.vn [vipsen.vn]
- 3. A high performance thin layer chromatography (HPTLC) method for the quality assessment of citronella oil: application in commercial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. geneticsmr.com [geneticsmr.com]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.farmasi.umi.ac.id [jurnal.farmasi.umi.ac.id]
- 8. benchchem.com [benchchem.com]
Synthesis of 3,7-Dimethyl-2-methylene-6-octenal: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,7-dimethyl-2-methylene-6-octenal, a valuable intermediate in organic synthesis. The following application note outlines a well-established and efficient organocatalytic α-methylenation of (±)-citronellal.
Introduction
3,7-Dimethyl-2-methylene-6-octenal is a key building block in the synthesis of complex molecules due to its reactive α,β-unsaturated aldehyde functionality. The protocol described herein is based on an organocatalytic approach, which offers a milder and more environmentally friendly alternative to traditional methods. This method utilizes readily available starting materials and catalysts to achieve a high yield of the desired product.
Reaction Scheme
The synthesis proceeds via an α-methylenation of (±)-citronellal using formaldehyde (B43269) in the presence of an organocatalyst system.
(±)-Citronellal + Formaldehyde → 3,7-Dimethyl-2-methylene-6-octenal
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
-
100-mL three-necked round-bottomed flask
-
Condenser
-
Internal thermometer
-
Magnetic stir bar and stirrer/hotplate
-
Septum
-
Syringes
-
Separatory funnel (250-mL)
-
Rotary evaporator
-
Vacuum pump
-
Distillation apparatus with a Vigreux column
Reagents:
-
(±)-Citronellal ((±)-3,7-dimethyl-6-octenal)
-
37% Aqueous formaldehyde solution
-
4-(Dimethylamino)benzoic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 100-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, internal thermometer, and a rubber septum, add 4-(dimethylamino)benzoic acid (661 mg, 4.0 mmol).[1]
-
The flask is then evacuated and filled with nitrogen.[1]
-
Add dichloromethane (40 mL) and pyrrolidine (334 μL, 4.0 mmol) sequentially to the flask.[1]
-
The resulting solution is heated to an internal temperature of 35 °C using an oil bath.[1]
-
Addition of Reactants: To the stirred solution, add (±)-citronellal (7.20 mL, 40.0 mmol) and 37% aqueous formaldehyde solution (2.98 mL, 40.0 mmol) via syringe.[1]
-
Reaction: The reaction mixture is heated to reflux (bath temperature of 50 °C) and maintained for 30 minutes.[1]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with dichloromethane (20 mL) and transferred to a 250-mL separatory funnel.[1]
-
The reaction flask is rinsed with additional dichloromethane (3 x 7 mL), and the rinsings are added to the separatory funnel.[1]
-
The organic layer is washed with water (40 mL) followed by a saturated solution of NaHCO₃ (40 mL).[1]
-
The combined aqueous layers are extracted with dichloromethane (3 x 20 mL).[1]
-
The combined organic phases are dried over anhydrous Na₂SO₄ (35 g), filtered, and concentrated using a rotary evaporator (30 °C, 20 mmHg).[1]
-
The flask is then placed under high vacuum (1.5 mmHg) for approximately 30 minutes to afford the crude product as a light yellow liquid.[1]
-
Purification: The crude product can be purified by distillation under reduced pressure to yield 3,7-dimethyl-2-methylene-6-octenal as a colorless liquid.[1]
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 3,7-Dimethyl-2-methylene-6-octenal
| Parameter | Value | Reference |
| Reactants | ||
| (±)-Citronellal | 7.20 mL (40.0 mmol) | [1] |
| 37% Aqueous Formaldehyde | 2.98 mL (40.0 mmol) | [1] |
| 4-(Dimethylamino)benzoic acid | 661 mg (4.0 mmol) | [1] |
| Pyrrolidine | 334 μL (4.0 mmol) | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (40 mL) | [1] |
| Temperature | Reflux (50 °C bath temp.) | [1] |
| Reaction Time | 30 minutes | [1] |
| Product | ||
| Crude Yield | Quantitative (6.65 g) | [1] |
| Purified Yield | 5.44-5.93 g (82-89%) | [1] |
| Boiling Point | 68 °C / 0.3 mmHg | [1] |
| Appearance | Colorless liquid | [1] |
Table 2: Spectroscopic Data for 3,7-Dimethyl-2-methylene-6-octenal [1]
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ: 9.51 (s, 1H), 6.21 (s, 1H), 5.97 (s, 1H), 5.05 (m, J= 7.0, 1.5 Hz, 1H), 2.68 (sext, J = 7.0 Hz, 1H), 1.85-1.96 (m, J = 8.0 Hz, 2H), 1.65 (s, 3H), 1.54 (s, 3H), 1.47-1.53 (m, 1H), 1.32-1.40 (m, 1H), 1.04 (d, J = 7.0 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 194.8, 155.7, 133.2, 131.8, 124.3, 35.8, 31.1, 25.9, 25.8, 19.7, 17.8 |
| IR (film) | 2966, 2926, 2857, 1696, 1454, 1377, 945 cm⁻¹ |
Experimental Workflow
Caption: Workflow for the synthesis of 3,7-dimethyl-2-methylene-6-octenal.
References
Application Note: Quantification of 6-Octenal in Food and Beverage Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octenal is a medium-chain aldehyde that can be found in a variety of food and beverage products.[1][2] It belongs to the class of organic compounds known as medium-chain aldehydes, which are characterized by a chain length of six to twelve carbon atoms.[1] The presence and concentration of this compound can significantly influence the sensory profile of food and beverages, contributing to their aroma and flavor. In some products, it may be a desirable characteristic, while in others, its formation through lipid oxidation can be an indicator of spoilage or off-flavors. Accurate quantification of this compound is therefore crucial for quality control, shelf-life studies, and the development of new food and beverage products. This application note provides a detailed protocol for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique.
Principle
This method is based on the extraction of volatile and semi-volatile compounds, including this compound, from the headspace of a food or beverage sample using a solid-phase microextraction (SPME) fiber. The extracted analytes are then thermally desorbed in the injector of a gas chromatograph (GC) for separation and subsequently detected and quantified by a mass spectrometer (MS). The use of an internal standard is recommended for accurate quantification, and derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed to enhance the sensitivity and specificity of the analysis for carbonyl compounds.
Apparatus and Materials
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
HS-SPME Autosampler
-
SPME Fiber Assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
Heating and Stirring Module for Vials
-
Analytical Balance
-
Syringes and Pipettes
-
This compound standard
-
Internal Standard (e.g., 2-methylpentanal)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (optional, for derivatization)
-
Sodium Chloride (NaCl)
-
Deionized Water
Experimental Protocols
Sample Preparation
The preparation of food and beverage samples is a critical step to ensure the representative extraction of this compound.
-
Liquid Samples (e.g., Beverages, Juices, Edible Oils):
-
Pipette a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
For aqueous samples, add a saturating amount of sodium chloride (NaCl) to enhance the release of volatile compounds from the matrix (salting-out effect).
-
Spike the sample with a known concentration of the internal standard solution.
-
If derivatization is required, add the PFBHA solution.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Solid and Semi-Solid Samples (e.g., Meat, Fruits, Baked Goods):
-
Homogenize the sample to ensure uniformity.
-
Weigh a precise amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.
-
Add a specific volume of deionized water or a saturated NaCl solution to create a slurry.
-
Spike the sample with a known concentration of the internal standard solution.
-
If derivatization is being used, add the PFBHA solution.
-
Immediately seal the vial with a PTFE/silicone septum.
-
HS-SPME Procedure
The following is a typical HS-SPME procedure. Optimal conditions may vary depending on the sample matrix and instrumentation and should be determined experimentally.
-
Incubation/Equilibration: Place the sealed vial in the autosampler's heating and stirring module. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same or a different optimized temperature.
-
Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for a specific time (e.g., 2-5 minutes) to thermally desorb the analytes onto the GC column.
GC-MS Analysis
The separated compounds are detected and quantified by the mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-WAX or equivalent, is typically used for the separation of aldehydes.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: An example program starts at 40°C (hold for 2-4 minutes), then ramps up to a final temperature of 230-250°C. The specific ramp rates and hold times should be optimized for the separation of this compound from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Mass Range: A typical scan range is m/z 35-350.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and specificity. The characteristic ions for this compound and the internal standard should be monitored.
-
Data Presentation
Quantitative data for this compound in various food and beverage samples are summarized in the table below. These values are indicative and can vary depending on the product's origin, processing, and storage conditions.
| Food/Beverage Matrix | This compound Concentration Range | Reference |
| Raw Meat (Pulsed Light Treated) | 0.39 µg/kg to 1.58 µg/kg | [3] |
| Edible Oils (Oxidized) | Data on various aldehydes available, specific this compound values would require consulting the full study. | [4] |
| Meat Model System (Detectable Odor Threshold for 2-octenal) | 4.20 mg/kg | [3] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical method development and validation.
References
- 1. Showing Compound this compound (FDB019417) - FooDB [foodb.ca]
- 2. (S)-(-)-citronellal, 5949-05-3 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Aldehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile aldehydes are a significant class of compounds monitored across various scientific disciplines, including environmental science, food chemistry, and clinical diagnostics. Their roles as markers for oxidative stress, disease states, and as key components of flavor and fragrance profiles necessitate sensitive and accurate analytical methods for their quantification.[1][2] Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique for the analysis of these volatile compounds.[3][4] When coupled with gas chromatography-mass spectrometry (GC-MS), SPME provides a robust and sensitive method for the determination of volatile aldehydes in complex matrices.[1][5]
The direct analysis of volatile aldehydes can be challenging due to their high polarity and thermal instability.[1] To overcome these limitations, derivatization is commonly employed to enhance their chromatographic performance and detection sensitivity.[1][6] A widely used and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[5] These derivatives are less polar, more volatile, and exhibit excellent response in mass spectrometry, particularly in the negative chemical ionization (NCI) mode.[1]
This document provides detailed application notes and experimental protocols for the analysis of volatile aldehydes using SPME, with a focus on headspace SPME (HS-SPME) with on-fiber derivatization.
Quantitative Data Summary
The following tables summarize the quantitative performance of SPME-GC/MS methods for the analysis of various volatile aldehydes after derivatization with PFBHA in different matrices.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Volatile Aldehydes
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Hexanal | Human Blood | HS-SPME-GC-MS | 0.006 nM | - | [1][6] |
| Heptanal | Human Blood | HS-SPME-GC-MS | 0.005 nM | - | [6] |
| Formaldehyde (B43269) | Aqueous Solution | D-L-SPME-GC-MS | 32 - 55 µg/L | - | [7] |
| Various Aldehydes | Aqueous Solution | D-L-SPME-GC-MS | 0.1 - 4.4 µg/L | - | [7] |
| Formaldehyde | - | SPME/SPME Arrow | 11-36 ng L⁻¹ | 8-26 ng L⁻¹ | [8] |
| Veratraldehyde | - | SPME-HPLC/UV | 25 pg/mL | - | [9] |
| m-Nitrobenzaldehyde | - | SPME-HPLC/UV | 41 pg/mL | - | [9] |
| Cinnamaldehyde | - | SPME-HPLC/UV | 13 pg/mL | - | [9] |
| Benzaldehyde | - | SPME-HPLC/UV | 12 pg/mL | - | [9] |
| p-Chlorobenzaldehyde | - | SPME-HPLC/UV | 11 pg/mL | - | [9] |
Table 2: Method Performance for Stale Aldehydes in Beer
| Parameter | Performance | Reference |
| Linear Range | 0.2 to 500 µg/L | [10] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Precision (RSD) | 1.0% - 15.7% | [10] |
| Recovery | 88% - 107% | [10] |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) with On-Fiber Derivatization for Volatile Aldehydes in Liquid Samples (e.g., Plasma, Urine, Beverages)
This protocol details a common and effective approach for the analysis of volatile aldehydes in liquid samples.[1][11]
Materials:
-
SPME Fiber Assembly: Manual or autosampler holder.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad analyte range.[3][12] Other fibers like PDMS/DVB can also be effective.[13]
-
Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in deionized water).[1][11]
-
Internal Standard (IS): A deuterated aldehyde standard (e.g., octan-d(16)-al) is recommended for accurate quantification.[5]
-
Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa.[14]
-
Heating and Agitation System: Heating block, water bath, or autosampler agitator.[11]
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation:
-
On-Fiber Derivatization and Extraction:
-
Expose the SPME fiber to the headspace of a vial containing the PFBHA solution to load the derivatizing agent. A typical condition is 10 minutes at 60°C.[10]
-
Immediately expose the PFBHA-loaded fiber to the headspace of the sample vial.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) with agitation to facilitate the extraction and derivatization of the volatile aldehydes onto the fiber.[10][11]
-
-
Desorption and Analysis:
-
GC-MS Analysis:
-
GC Column: A DB-5MS or similar mid-polarity column is commonly used.[15]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-80°C), holds for a few minutes, then ramps up to a final temperature (e.g., 240-280°C).[15][17]
-
MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For PFBHA derivatives, monitoring the characteristic ion at m/z 181 is common.[10]
-
-
Quantification:
Protocol 2: Headspace SPME (HS-SPME) for General Volatile Compound Profiling (Including Aldehydes) in Plant Tissues
This protocol is suitable for the general analysis of volatile organic compounds (VOCs), including aldehydes, from plant materials.[15][18]
Materials:
-
SPME Fiber: 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or DVB/CAR/PDMS are often effective for plant volatiles.[3][18]
-
Sample Grinding Equipment: Cryogenic grinder or mortar and pestle with liquid nitrogen.[15]
-
Headspace Vials: 20 mL with PTFE/silicone septa.[15]
-
Salt: Sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) to aid in the release of volatiles.[15][18]
-
Heating and Agitation System: Heating block or water bath with stirring capabilities.[18]
-
GC-MS System: As described in Protocol 1.
Procedure:
-
Sample Preparation:
-
Weigh a specific amount of fresh or frozen plant tissue (e.g., 0.5-1.5 g) into a headspace vial.[15][18] For frozen tissue, it is often homogenized into a fine powder first.[15]
-
Add a saturated NaCl solution or solid Na₂SO₄ to the vial to inhibit enzymatic activity and increase the ionic strength of the matrix.[15][18]
-
-
Headspace Extraction:
-
Seal the vial and place it in a heating block or water bath.
-
Equilibrate the sample at a specific temperature (e.g., 60-70°C) for a set time (e.g., 15 minutes) with agitation.[15][18]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-50 minutes) while maintaining the temperature and agitation.[3][18]
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the GC injection port for thermal desorption (e.g., 250°C for 5 minutes in splitless mode).[15]
-
-
GC-MS Analysis and Data Processing:
-
Follow the GC-MS analysis parameters outlined in Protocol 1.
-
Identify compounds by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST) and authentic standards.
-
Mandatory Visualizations
Caption: Experimental workflow for volatile aldehyde analysis using HS-SPME with derivatization.
Caption: Logic diagram for selecting an appropriate SPME fiber based on analyte properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.search.tulane.edu [library.search.tulane.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Integrated transcriptomic and metabolomic analysis reveal the mechanism of citral production in Camphora officinarum Nees ex Wall leaves [frontiersin.org]
- 16. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 17. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Aldehydes from Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α,β-unsaturated aldehydes, or enals, represents a cornerstone transformation in organic chemistry. These compounds are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products due to their versatile reactivity. This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated aldehydes commencing from primary alcohols. The methodologies outlined below focus on modern, efficient, and selective catalytic approaches, including direct aerobic oxidation of allylic alcohols and one-pot tandem oxidation-condensation strategies for non-allylic primary alcohols.
Methods Overview
Two primary strategies for the synthesis of α,β-unsaturated aldehydes from primary alcohols are presented:
-
Direct Oxidation of Primary Allylic Alcohols: This method is suitable for substrates that already possess the requisite carbon skeleton and only require selective oxidation of the hydroxyl group to the aldehyde without affecting the carbon-carbon double bond.
-
Tandem Oxidation-Aldol Condensation of Primary Alcohols: This powerful one-pot strategy is employed for the synthesis of α,β-unsaturated aldehydes from simple primary alcohols. The alcohol is first oxidized in situ to an aldehyde, which then undergoes a cross-aldol condensation with another aldehyde or ketone, followed by dehydration to yield the target enal.
Method 1: Direct Aerobic Oxidation of Primary Allylic Alcohols
This protocol details the selective oxidation of primary allylic alcohols to the corresponding α,β-unsaturated aldehydes using a Copper(I)/TEMPO catalyst system with ambient air as the terminal oxidant.[1] This method is advantageous due to its high chemoselectivity, mild reaction conditions, and the use of environmentally benign reagents.
Quantitative Data Summary
| Substrate (Primary Allylic Alcohol) | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | CuBr/bpy/TEMPO/NMI | Air | Acetonitrile (B52724) | RT | 0.5-1 | ~65 | [2] |
| Cinnamyl alcohol | Ag-Co/S | O₂ | Ethanol | 75 | 1.33 | 90 | [3] |
| Geraniol | Jones Reagent | CrO₃/H₂SO₄ | Acetone (B3395972) | RT | - | 91 | [4] |
| Nerol | Jones Reagent | CrO₃/H₂SO₄ | Acetone | RT | - | 84 | [4] |
| Various benzylic alcohols | CuCl/TEMPO | Air | DMF | RT | - | - | [5] |
Note: "RT" denotes room temperature. "-" indicates data not specified in the source.
Experimental Protocol: Aerobic Oxidation of 4-Nitrobenzyl Alcohol[2]
Materials:
-
4-Nitrobenzyl alcohol
-
Copper(I) bromide (CuBr)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (MeCN)
-
Deionized water
-
Acetone (for work-up if precipitation occurs)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask equipped with a magnetic stir bar, dissolve the 4-nitrobenzyl alcohol (1 mmol) in acetonitrile (5 mL).
-
Sequentially add Copper(I) bromide (0.05 mmol, 7.2 mg), 2,2'-bipyridine (0.05 mmol, 7.8 mg), and TEMPO (0.05 mmol, 7.8 mg) to the stirred solution. The solution will turn deep red-brown.
-
Add N-Methylimidazole (0.1 mmol, 8 µL) dropwise to the reaction mixture. The color will fade to a lighter red-brown.
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air. The reaction progress can be monitored by a distinct color change from red-brown to a turbid green, which signifies the complete consumption of the starting alcohol. This typically occurs within 30-60 minutes.
-
After the color change, continue stirring for an additional 5 minutes.
-
Quench the reaction by adding pentane (10 mL) and deionized water (10 mL).
-
Transfer the mixture to a separatory funnel. The organic layer will appear pale pink, and the aqueous layer will be blue.
-
Separate the layers. Extract the aqueous layer with pentane (2 x 10 mL).
-
Combine the organic layers and wash with deionized water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-nitrobenzaldehyde.
-
The crude product can be purified by recrystallization or silica (B1680970) gel chromatography if necessary. For 4-nitrobenzaldehyde, which is a solid, rinsing with cold pentane is effective at removing residual TEMPO.
Note: If the product precipitates in the separatory funnel during work-up, the addition of a small amount of acetone (~10 mL) is sufficient to redissolve it.
Experimental Workflow
Caption: Experimental workflow for the aerobic oxidation of a primary allylic alcohol.
Method 2: One-Pot Tandem Oxidation/Aldol (B89426) Condensation
This protocol describes a one-pot synthesis of an α,β-unsaturated aldehyde from a primary alcohol via a tandem sequence of a copper-catalyzed aerobic oxidation followed by a proline-catalyzed aldol condensation. This approach is highly efficient as it avoids the isolation of the intermediate aldehyde.
Quantitative Data Summary
| Primary Alcohol | Aldehyde/Ketone | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Veratryl alcohol | Acetone | Ru@ZIF-8 + CuO / Basic Ionic Liquid | 1-butyl-3-methylimidazolium 5-nitrobenzimidazolide | - | - | High | [6] |
| Benzyl (B1604629) alcohol | Cyclohexanone (B45756) | CuCl₂·2H₂O/TEMPO/TMEDA then (S)-proline/HTBD-BF₄ | Neat | - | - | 41-61 | [7] |
| 4-Chlorobenzyl alcohol | Cyclohexanone | CuCl₂·2H₂O/TEMPO/TMEDA then (S)-proline/HTBD-BF₄ | Neat | - | - | 61 | [7] |
| 4-Bromobenzyl alcohol | Cyclohexanone | CuCl₂·2H₂O/TEMPO/TMEDA then (S)-proline/HTBD-BF₄ | Neat | - | - | 58 | [7] |
Note: "-" indicates data not specified in the source. "Neat" indicates the reaction was performed without an external solvent.
Experimental Protocol: Synthesis of (E)-2-Benzylidenecyclohexan-1-one from Benzyl Alcohol and Cyclohexanone (Conceptual Protocol based on[7])
Materials:
-
Benzyl alcohol
-
Cyclohexanone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
TEMPO
-
Tetramethylethylenediamine (TMEDA)
-
(S)-Proline
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene tetrafluoroborate (B81430) (HTBD-BF₄)
-
Standard laboratory glassware
Procedure:
Step 1: Aerobic Oxidation
-
To a reaction vial, add benzyl alcohol (1 mmol), cyclohexanone (1 equiv., used as reaction media), CuCl₂·2H₂O (e.g., 5 mol%), TEMPO (e.g., 5 mol%), and TMEDA (e.g., 10 mol%).
-
Stir the mixture vigorously at the optimized temperature (as determined by optimization studies, e.g., 60-80 °C) under an atmosphere of air or oxygen for the time required for complete conversion of the benzyl alcohol to benzaldehyde (B42025) (monitor by TLC or GC).
Step 2: Aldol Condensation
-
After the oxidation is complete, cool the reaction mixture to room temperature.
-
Dilute the crude reaction mixture with additional cyclohexanone (e.g., 9 equivalents).
-
Add (S)-proline (e.g., 20 mol%) and HTBD-BF₄ (e.g., 20 mol%) to the mixture.
-
Stir the reaction at room temperature until the aldol condensation and subsequent dehydration are complete (monitor by TLC or GC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α,β-unsaturated ketone.
Reaction Pathway
Caption: Tandem oxidation-aldol condensation pathway.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
TEMPO and its derivatives are radicals; handle them appropriately.
-
Heavy metal catalysts (e.g., Ruthenium, Copper) should be handled with care and disposed of according to institutional guidelines.
-
Oxidizing agents can be hazardous; avoid contact with flammable materials.
Conclusion
The synthesis of α,β-unsaturated aldehydes from primary alcohols can be achieved through various efficient catalytic methods. The direct oxidation of allylic alcohols offers a straightforward route for specific substrates. For more general applications, the one-pot tandem oxidation-aldol condensation provides a powerful and atom-economical approach to construct these valuable building blocks from simple primary alcohols. The choice of method will depend on the specific substrate and the desired complexity of the final product. The protocols provided herein serve as a detailed guide for researchers in the fields of organic synthesis and drug development.
References
- 1. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CN101712584B - Method for synthesizing alpha, beta, gamma, delta-unsaturated carbonyl compound - Google Patents [patents.google.com]
- 5. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot sequential oxidation and aldol-condensation reactions of veratryl alcohol catalyzed by the Ru@ZIF-8 + CuO/basic ionic liquid system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Citronellal Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates during the synthesis of citronellal (B1669106).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in citronellal synthesis?
Low conversion rates in citronellal synthesis can stem from several factors, including:
-
Catalyst-Related Issues: The choice of catalyst, its activity, and stability are crucial. Deactivation of the catalyst over time is a common problem.[1]
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time that are not optimized for the specific synthetic route can significantly impact yield.[1][2]
-
Substrate and Reagent Quality: Impurities in the starting materials (e.g., citral (B94496), geraniol (B1671447), citronellol) or solvents can poison the catalyst or lead to unwanted side reactions.[1][3]
-
Product Inhibition: In enzymatic synthesis, the accumulation of citronellal or intermediate products can inhibit enzyme activity, slowing down or halting the reaction.[4][5]
-
Equilibrium Limitations: Some reactions are reversible, and the accumulation of products or byproducts (like water in a condensation reaction) can shift the equilibrium back towards the reactants.[6]
Q2: How do I choose the appropriate synthetic route for citronellal?
The choice of synthetic route depends on factors like the desired stereoselectivity, available starting materials, and scale of the reaction. Common routes include:
-
Hydrogenation of Citral: This is a widely used method, often employing catalysts like palladium or nickel.[2][7][8] Achieving high selectivity for citronellal over other hydrogenation products can be a challenge.[8][9]
-
Oxidation of Citronellol: This method can produce high-quality citronellal under mild conditions using specific catalysts.[10]
-
Isomerization of Geraniol or Nerylamine: This route can yield high-purity citronellal, particularly for specific enantiomers.[3]
-
Enzymatic Synthesis: Biocatalytic methods, for instance, using alcohol oxidases and ene reductases, offer high selectivity and mild reaction conditions but can be susceptible to product inhibition.[4][5][11]
Troubleshooting Guides
Issue 1: Low Conversion in Catalytic Hydrogenation of Citral
Question: My citral hydrogenation is resulting in a low yield of citronellal. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in citral hydrogenation is often linked to catalyst performance and reaction conditions. Follow these troubleshooting steps:
-
Verify Catalyst Activity:
-
Fresh vs. Reused Catalyst: If you are reusing the catalyst, it may have deactivated. Test the reaction with a fresh batch of catalyst.
-
Catalyst Poisoning: Ensure the purity of your citral, solvent, and hydrogen gas. Impurities can act as catalyst poisons.[1]
-
Inadequate Activation: Some catalysts require a pre-activation step. Consult the supplier's protocol to ensure proper activation.
-
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate. Gradually increase the pressure to see if the conversion improves.[1]
-
Temperature: The reaction may be too slow at lower temperatures. Conversely, excessively high temperatures can promote side reactions and reduce selectivity.[2] Experiment with a range of temperatures to find the optimum.
-
Agitation: Ensure efficient stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.
-
-
Investigate Side Reactions:
-
Analyze your crude product mixture using techniques like GC-MS to identify major byproducts. Common side products in citral hydrogenation include citronellol, nerol, and geraniol.[9] The presence of these can indicate that the reaction conditions are too harsh or the catalyst is not selective enough.
-
Issue 2: Catalyst Deactivation Over Time
Question: I'm observing a gradual decrease in conversion rate over several runs with the same catalyst batch. What could be causing this deactivation and how can I mitigate it?
Answer:
A progressive drop in conversion is a strong indicator of catalyst deactivation.[1] Potential causes and solutions include:
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Solution: Consider a regeneration step, which might involve calcination to burn off the coke. The specific regeneration protocol will depend on the catalyst type.
-
-
Leaching: The active metal component of the catalyst may be dissolving into the reaction medium.
-
Solution: Analyze the reaction mixture for traces of the leached metal. If leaching is confirmed, you may need to switch to a more stable catalyst or modify the reaction conditions (e.g., use a less polar solvent).
-
-
Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area.[12]
-
Solution: Operate at the lowest effective temperature to minimize sintering.
-
-
Poisoning: As mentioned previously, impurities in the feed can irreversibly bind to the catalyst's active sites.[1]
-
Solution: Implement a purification step for your starting materials and solvents.
-
Experimental Workflows & Pathways
Below are diagrams illustrating common experimental and logical workflows you might encounter.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]
- 11. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and performance of bifunctional catalysts for the synthesis of menthol from citronellal - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25931F [pubs.rsc.org]
Technical Support Center: Large-Scale Production of 3,7-Dimethyloct-7-enal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of 3,7-dimethyloct-7-enal (B86501) (a Rhodinal analogue).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the large-scale production of 3,7-dimethyloct-7-enal?
A1: The two primary routes for the synthesis of 3,7-dimethyloct-7-enal on an industrial scale are:
-
Selective Oxidation of 3,7-dimethyloct-7-en-1-ol: This involves the oxidation of the corresponding primary alcohol. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or side reactions involving the terminal double bond.
-
Isomerization of 3,7-dimethyloct-6-enal (Citronellal): This route involves the catalytic isomerization of the more common starting material, citronellal, to its terminal double bond isomer. This process requires specific catalysts to achieve high selectivity.
Q2: What are the main challenges in achieving high selectivity during the oxidation of 3,7-dimethyloct-7-en-1-ol?
A2: Achieving high selectivity is challenging due to several potential side reactions:
-
Over-oxidation: The target aldehyde can be further oxidized to the corresponding carboxylic acid, reducing the yield.
-
Epoxidation: The terminal double bond is susceptible to epoxidation, forming an undesired byproduct.
-
Allylic Oxidation: Oxidation can occur at the carbon adjacent to the double bond.
-
Formation of other by-products: Radical-initiated reactions can lead to the formation of diols and other undesired compounds, particularly at lower pH values.[1]
Q3: How can I minimize the formation of by-products during synthesis?
A3: Minimizing by-products requires careful control over reaction conditions:
-
Use of Selective Catalysts: Employing catalysts known for selective alcohol oxidation, such as supported noble metal catalysts (e.g., Ru, Pt) or specific titanosilicate catalysts, can favor aldehyde formation.[]
-
Control of Reaction Temperature and Pressure: Fine-tuning these parameters can help favor the desired reaction pathway. Lowering the temperature may reduce the rate of over-hydrogenation in reductive processes.[]
-
pH Control: Maintaining an optimal pH can suppress side reactions. For example, in some oxidations, a higher pH can reduce the formation of by-products from radical-initiated reactions.[1]
-
Solvent Selection: The choice of solvent can significantly influence selectivity. For instance, in some oxidations, acetonitrile (B52724) has been shown to provide higher epoxide selectivity compared to methanol, which can participate in ring-opening reactions.
Q4: What are the common issues related to catalyst deactivation in large-scale production?
A4: Catalyst deactivation is a significant challenge in continuous flow and large-scale batch processes. Common causes include:
-
Impurity Poisoning: Impurities in the feedstock can poison the catalyst.
-
Coking: The deposition of carbonaceous material on the catalyst surface can block active sites.
-
Leaching: The active metal can leach from the support material.
To troubleshoot, ensure the purity of starting materials, optimize hydrogen flow in hydrogenation processes to mitigate coking, and consider catalyst regeneration or replacement.[]
Q5: What are the recommended methods for the purification of 3,7-dimethyloct-7-enal at an industrial scale?
A5: Purification of unsaturated aldehydes on a large scale is typically achieved through:
-
Fractional Distillation: This is a common method for separating liquids with different boiling points.[3][4] However, its effectiveness depends on a sufficient boiling point difference between the desired product and its impurities.
-
Vacuum Distillation: For high-boiling point compounds or those sensitive to high temperatures, vacuum distillation is preferred to lower the boiling point and prevent degradation.
Q6: How can the stability of 3,7-dimethyloct-7-enal be ensured during storage?
A6: Unsaturated aldehydes can be sensitive to air and light. To ensure stability:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Cool and Dark Conditions: Store in a cool, dark place to minimize degradation.
-
Use of Stabilizers: In some cases, small amounts of stabilizers may be added.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Aldehyde | Incomplete conversion of the starting alcohol. | - Increase reaction time or temperature. - Check the activity of the catalyst. - Ensure correct stoichiometry of reactants. |
| Over-oxidation to carboxylic acid. | - Use a milder, more selective oxidizing agent. - Optimize reaction time and temperature to favor aldehyde formation. | |
| Formation of by-products (e.g., epoxides, diols). | - Adjust pH to suppress side reactions.[1] - Use a more selective catalyst. | |
| Poor Selectivity | Suboptimal reaction conditions. | - Fine-tune temperature and pressure.[] - Experiment with different solvents. |
| Isomers in the starting material. | - Ensure the purity of the starting material.[] | |
| Catalyst Deactivation | Impurities in the feed, coking, or metal leaching. | - Purify the feedstock. - Optimize reaction conditions to minimize coking. - Consider catalyst regeneration or using a more robust catalyst.[] |
| Difficult Purification | Similar boiling points of product and impurities. | - Use a longer fractionating column for distillation.[3] - Consider alternative purification methods like chromatography for high-purity applications (less common for large scale). |
| Product degradation during purification. | - Use vacuum distillation to lower the boiling point. | |
| Product Instability | Oxidation or polymerization during storage. | - Store under an inert atmosphere. - Store in a cool, dark place. - Add a suitable stabilizer. |
Experimental Protocols
General Protocol for Selective Oxidation of 3,7-dimethyloct-7-en-1-ol
This protocol is a general guideline and requires optimization for specific catalysts and equipment.
-
Reactor Setup: A stirred tank reactor equipped with temperature and pressure controls is charged with the solvent and the catalyst.
-
Reactant Addition: 3,7-dimethyloct-7-en-1-ol is added to the reactor.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 60-100°C) and pressurized with an oxidizing agent (e.g., clean air or oxygen).
-
Monitoring: The reaction progress is monitored in real-time using Process Analytical Technology (PAT), such as in-line FTIR or Raman spectroscopy, to determine the optimal reaction time and prevent over-oxidation.[5][6][7][8]
-
Workup: Once the desired conversion is achieved, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by fractional vacuum distillation to isolate 3,7-dimethyloct-7-enal.
Visualizations
Logical Workflow for Troubleshooting Low Aldehyde Yield
Caption: Troubleshooting workflow for low yield of 3,7-dimethyloct-7-enal.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of 3,7-dimethyloct-7-enal.
References
- 1. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Process analytical technology - Wikipedia [en.wikipedia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography of Volatile Compounds
Welcome to the Technical Support Center for Gas Chromatography (GC) of Volatile Compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific problems in gas chromatography.
Peak Shape Problems
1. Why are my peaks tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration.[1][2]
-
Possible Causes:
-
Active Sites: Polar or ionogenic analytes can interact with active sites in the injector liner, at the column inlet, or on the stationary phase.[2]
-
Improper Column Installation: An incorrectly cut or positioned column can create dead volume or turbulence.[2]
-
Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can sometimes contribute to tailing.
-
-
Troubleshooting Steps:
-
Inertness Check: Inject a light hydrocarbon. If it does not tail, the issue is likely due to active sites interacting with your analytes of interest.
-
Column and Liner Inspection:
-
Ensure the column is cut cleanly at a 90-degree angle.
-
Verify the column is installed at the correct height in the inlet according to the manufacturer's instructions.
-
Replace the inlet liner with a fresh, deactivated one.
-
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove contaminants.
-
Method Optimization: If tailing persists, consider using a more inert column or derivatizing active analytes.
-
2. What causes peak fronting?
Peak fronting, the inverse of tailing, results in a leading edge of the peak being drawn out.
-
Possible Causes:
-
Column Overload: Injecting too much sample can saturate the column.[3]
-
Incompatible Solvent: If the sample solvent is much stronger than the stationary phase, it can cause the analyte to move too quickly through the initial part of the column.
-
Low Temperature: A column temperature that is too low can lead to poor sample volatilization and focusing.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample or decrease the injection volume.
-
Adjust Injection Parameters: Increase the split ratio if using a split injection.
-
Optimize Temperature: Increase the initial oven temperature.
-
Select an Appropriate Column: Use a column with a thicker stationary phase film to increase capacity.
-
3. Why are my peaks splitting?
Split peaks can appear as two distinct peaks or a "shoulder" on the main peak, indicating a problem with sample introduction.
-
Possible Causes:
-
Improper Column Installation: A poorly cut or positioned column is a common cause.
-
Inlet Issues: A dirty or active liner can cause the sample to vaporize unevenly.
-
Solvent Effects in Splitless Injection: The interaction between the solvent and the stationary phase can cause peak splitting, especially if their polarities are mismatched.
-
-
Troubleshooting Steps:
-
Reinstall Column: Ensure a clean, square cut and correct positioning in the inlet.
-
Inlet Maintenance: Clean or replace the inlet liner.
-
Optimize Splitless Injection:
-
Ensure the initial oven temperature is about 20°C below the solvent's boiling point.
-
Match the polarity of the sample solvent to the stationary phase. If this is not possible, use a retention gap.
-
-
Retention Time and Resolution Issues
4. Why are my retention times shifting?
Inconsistent retention times can make peak identification and quantification unreliable.[4] Shifts can be sudden or gradual.
-
Possible Causes:
-
Changes in Flow Rate or Pressure: Leaks in the system or a faulty gas regulator can alter the carrier gas flow.[4]
-
Temperature Fluctuations: Inconsistent oven temperatures will affect analyte volatility and retention.
-
Column Degradation: Over time, the stationary phase can degrade, leading to shorter retention times.
-
Column Trimming: Cutting the column will shorten it, reducing retention times.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time shifts.
-
Illustrative Data: Effect of Carrier Gas Flow Rate on Retention Time
| Carrier Gas Flow Rate (mL/min) | Retention Time of Toluene (min) | Retention Time of Naphthalene (min) |
| 0.5 | 12.5 | 25.8 |
| 1.0 | 7.2 | 15.1 |
| 1.5 | 5.1 | 10.7 |
| 2.0 | 4.0 | 8.5 |
Note: This data is illustrative and will vary based on the specific column, temperature program, and analyte. Increasing the carrier gas flow rate decreases the retention time as analytes spend less time interacting with the stationary phase.[2][4]
5. How can I improve poor resolution?
Poor resolution, where peaks overlap, can be addressed by improving column efficiency or increasing selectivity.
-
Possible Causes:
-
Suboptimal Flow Rate: The carrier gas flow rate may not be at its optimal velocity.
-
Incorrect Temperature Program: A ramp rate that is too fast can cause co-elution.
-
Column Degradation: Loss of stationary phase reduces column efficiency.
-
Inappropriate Column: The stationary phase may not be selective enough for the analytes.
-
-
Troubleshooting Steps:
-
Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas (e.g., Helium ~30-40 cm/s, Hydrogen ~40-50 cm/s).
-
Adjust Temperature Program: Decrease the temperature ramp rate or use an isothermal hold to better separate critical pairs.
-
Column Maintenance: Trim the column inlet. If resolution does not improve, the column may need to be replaced.
-
Select a Different Column: If optimization fails, a column with a different stationary phase (offering different selectivity) may be required.
-
Baseline and Contamination Issues
6. What is causing my baseline to be noisy or to drift?
An unstable baseline can interfere with the detection and quantification of low-level analytes.
-
Possible Causes of a Noisy Baseline:
-
Contaminated Detector: The detector may be dirty.
-
Gas Leaks: Air leaking into the system can cause noise, especially with sensitive detectors like ECD.
-
Contaminated Gas Supply: Impurities in the carrier or detector gases.
-
-
Possible Causes of Baseline Drift:
-
Column Bleed: The stationary phase degrades at high temperatures, causing the baseline to rise with the temperature program.[5][6]
-
Unequilibrated Column: A new column that has not been properly conditioned may show a drifting baseline.
-
Contamination Buildup: Contaminants from previous injections eluting during the run.
-
-
Illustrative Data: Effect of Temperature on Column Bleed (FID Detector)
| Stationary Phase | Temperature (°C) | Approximate Bleed (pA) |
| 5% Phenyl Polysiloxane | 250 | 2-4 |
| 300 | 8-12 | |
| 325 | 15-25 | |
| High-Temp Wax | 220 | 3-5 |
| 240 | 10-15 | |
| 260 | 20-30 |
Note: This data is illustrative. Actual bleed levels depend on the specific column manufacturer, age, and system cleanliness. Column bleed increases significantly at higher temperatures.[5][6]
7. I'm seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[7] They are a sign of contamination in the system.[7]
-
Possible Sources of Ghost Peaks:
-
Carryover: Residue from a previous, more concentrated sample.[7]
-
Contaminated Syringe or Inlet: The syringe or inlet liner may be dirty.
-
Septum Bleed: Volatile compounds from the injector septum can enter the column.
-
Contaminated Gas Lines: Impurities in the carrier gas or from tubing.
-
Sample Preparation: Contamination from solvents, glassware, or vial caps.
-
-
Troubleshooting Workflow for Ghost Peaks:
Caption: A logical workflow for identifying the source of ghost peaks.
Experimental Protocols
This section provides detailed methodologies for key procedures to maintain your GC system and ensure high-quality data.
Protocol 1: GC Column Conditioning (for a new column)
Proper conditioning is crucial to remove any volatile manufacturing byproducts and to ensure a stable baseline.
-
Materials:
-
New GC column
-
High-purity carrier gas (Helium, Hydrogen, or Nitrogen)
-
Wrenches for column installation
-
Septum and ferrules
-
-
Procedure:
-
Installation:
-
Install the column in the injector port. Do not connect the column to the detector.
-
Ensure all connections are secure.
-
-
Purging:
-
Set the carrier gas flow rate to the typical value used for your analyses (e.g., 1-2 mL/min).
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove all oxygen from the system.
-
-
Heating Program:
-
Set the oven temperature to 40°C.
-
Program the oven to ramp at 10°C/min to a temperature 20°C above the maximum temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold at this temperature for 1-2 hours. For columns with thick films (>0.5 µm) or longer lengths (>30 m), a longer conditioning time may be necessary.
-
-
Cooldown and Connection:
-
Cool the oven down.
-
Connect the column to the detector.
-
-
Verification:
-
Run a blank temperature program and observe the baseline. It should be stable and show minimal bleed.
-
-
Protocol 2: Cleaning a Split/Splitless Injector
A clean injector is essential for reproducible injections and to prevent sample degradation and ghost peaks.
-
Materials:
-
Appropriate solvents (e.g., methanol (B129727), acetone (B3395972), methylene (B1212753) chloride)
-
Lint-free swabs or brushes (e.g., 38-caliber brass gun barrel cleaning brush)
-
New liner, O-ring, and septum
-
Safety glasses and chemical-resistant gloves
-
-
Procedure:
-
Cooldown: Cool the injector and oven to a safe temperature (e.g., < 70°C). Turn off the carrier gas flow to the inlet.
-
Disassembly:
-
Remove the autosampler if present.
-
Remove the septum nut and old septum.
-
Remove the inlet liner and O-ring.
-
Disconnect the column from the inlet.
-
-
Cleaning the Injector Body:
-
Dip a clean brush in methanol and scrub the inside of the injector body.
-
Follow with acetone and then methylene chloride if necessary for stubborn residues.
-
Rinse the inside of the injector with clean solvent using a pipette.
-
Allow the injector to dry completely.
-
-
Reassembly:
-
Install a new, clean liner and O-ring.
-
Install a new septum and tighten the septum nut (do not overtighten).
-
Reconnect the column.
-
-
Leak Check and Equilibration:
-
Turn the carrier gas flow back on and perform a leak check around all fittings.
-
Heat the inlet to its operating temperature and allow it to equilibrate.
-
Run a few solvent blanks to ensure the system is clean.
-
-
Protocol 3: Performing a Leak Check
Regular leak checks are critical to prevent column damage and ensure reproducible results.
-
Materials:
-
Electronic leak detector (recommended for capillary GC)
-
Wrenches
-
-
Procedure:
-
Pressurize the System: Set the inlet to a pressure of at least 30 psi.
-
Check Connections:
-
Start at the gas cylinder and trace the gas lines to the GC.
-
Use the electronic leak detector to probe around all fittings, including the gas regulator, traps, tubing connections on the back of the GC, the septum nut, and the column fittings at the inlet and detector.
-
-
Isolate and Repair Leaks:
-
If a leak is detected, tighten the fitting gently.
-
If tightening does not stop the leak, depressurize the system, remake the connection with new ferrules, and re-check.
-
-
Final Check: Once all leaks are repaired, re-pressurize the system and perform a final check of all connections.
-
References
Technical Support Center: Degradation of Monoterpenoid Aldehydes During Storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of monoterpenoid aldehydes during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of monoterpenoid aldehyde degradation during storage?
A1: The degradation of monoterpenoid aldehydes is primarily caused by oxidation, which can be initiated and accelerated by several factors including:
-
Exposure to Oxygen: Autoxidation by molecular oxygen is a major degradation pathway.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.
-
Exposure to Light: UV radiation can provide the energy to initiate degradation reactions.[2]
-
Presence of Moisture: Water can participate in hydrolysis and other degradation reactions.
-
pH: Acidic conditions can catalyze the degradation of some monoterpenoid aldehydes, such as citral.[1][2]
-
Incompatible Storage Containers: Certain materials can interact with or leach substances that promote degradation.
Q2: I am observing unexpected peaks in my GC-MS chromatogram after storing my monoterpenoid aldehyde. What could they be?
A2: Unexpected peaks are often degradation products. Common degradation products of monoterpenoid aldehydes include:
-
Carboxylic Acids: Aldehydes can oxidize to their corresponding carboxylic acids.
-
p-Cymene: This is a common degradation product formed from the cyclization and oxidation of aldehydes like citral.[1]
-
Alcohols: Reduction of the aldehyde group can lead to the formation of corresponding alcohols.
-
Polymerization Products: Some aldehydes can polymerize over time, especially at low temperatures, forming trimers that may not be volatile enough for GC analysis but can be observed as a change in the physical state of the sample (e.g., increased viscosity).
Q3: My monoterpenoid aldehyde sample has lost its characteristic odor and appears more viscous. What happened?
A3: Loss of odor and increased viscosity are strong indicators of degradation. The loss of the volatile aldehyde and the formation of less volatile degradation products or polymers can lead to these changes. It is recommended to re-analyze the sample to confirm its purity and concentration.
Q4: How can I minimize the degradation of my monoterpenoid aldehyde samples during storage?
A4: To minimize degradation, consider the following storage strategies:
-
Inert Atmosphere: Store samples under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Refrigeration or Freezing: Store samples at low temperatures (2-8°C or -20°C) to slow down degradation rates. However, be aware that some neat aldehydes can polymerize at low temperatures.
-
Light Protection: Use amber vials or store samples in the dark to protect them from light.
-
Solvent Dilution: Storing aldehydes diluted in an appropriate solvent (e.g., ethanol) can improve stability.
-
Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent oxidation.
-
Proper Sealing: Ensure that storage containers are tightly sealed to prevent exposure to air and moisture.
-
Encapsulation: For long-term stability, especially in formulations, encapsulation techniques like forming nanoemulsions can be effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of monoterpenoid aldehyde stability.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent analytical results (poor reproducibility) | - Sample degradation between analyses.- Inconsistent sample preparation.- Instrument variability. | - Prepare fresh dilutions for each analytical run.- Ensure storage conditions of stock solutions are optimal.- Use a standardized and validated sample preparation protocol.- Run system suitability tests before each analysis to ensure instrument performance. |
| Loss of analyte during sample preparation | - Evaporation of volatile aldehydes.- Adsorption to container surfaces. | - Keep samples and solvents chilled throughout the preparation process.- Minimize the time samples are exposed to the atmosphere.- Use silanized glassware to reduce adsorption.- Consider headspace analysis for highly volatile compounds. |
| Peak tailing or fronting in chromatograms | - Active sites in the GC inlet or column.- Column overload.- Inappropriate solvent for injection. | - Use a deactivated inlet liner and a high-quality, well-conditioned column.- Dilute the sample to an appropriate concentration.- Ensure the injection solvent is compatible with the analytical column and conditions. |
| Difficulty in separating isomers | - Co-elution of structurally similar compounds. | - Optimize the GC temperature program (slower ramp rate).- Use a longer capillary column or a column with a different stationary phase chemistry.- For HPLC, optimize the mobile phase composition and gradient. |
Quantitative Data on Monoterpenoid Aldehyde Degradation
The stability of monoterpenoid aldehydes is highly dependent on the specific compound and storage conditions. The following tables provide a summary of available quantitative data.
Table 1: Stability of Citral under Various Conditions
| Storage Condition | Duration | Matrix | Degradation (% Remaining) | Key Degradation Products |
| 45°C | 80 hours | Lemon-flavored beverage (pH 2.7) | Rapid degradation | p-cymene, p-cymenene, terpinene-4-ol, α-terpineol |
| 35°C | 10 days | Kaffir lime juice | Significant decrease | p-cymene, p-cymenene, terpinene-4-ol, α-terpineol |
| 25°C | 28 days | Nanoemulsion | Good stability | Not specified |
| Acidic pH (e.g., 3.0) | Varies | Emulsion | Faster degradation than at neutral pH | p-menthadien-8-ol, p-menthadien-4-ol, p-cymene-8-ol, p-cymene |
Table 2: Stability of Citronellal under Various Conditions
| Storage Condition | Duration | Matrix | Degradation (% Remaining) | Key Degradation Products |
| 50°C | 3 months | Mosquito repellent lotion | Significant decrease in content | Not specified |
| Sun exposure | 3 months | Mosquito repellent lotion | Significant decrease in content | Not specified |
| Gas phase with OH radical | - | Air | Half-life of approximately 3 hours | 3-methylhexanedial, 2-oxopropanal |
| Gas phase with Ozone | - | Air | Slower degradation than with OH radical | 3-methylhexanedial, 2-oxopropanal |
Experimental Protocols
Protocol 1: GC-MS Analysis of Monoterpenoid Aldehyde Degradation
This protocol describes a general method for the analysis of monoterpenoid aldehyde stability using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Accurately weigh the monoterpenoid aldehyde sample into a volumetric flask.
-
Dissolve and dilute the sample to a known concentration using a suitable solvent (e.g., hexane, ethyl acetate, or ethanol).
-
For stability studies, store aliquots of this stock solution under the desired storage conditions (e.g., different temperatures, light exposures).
-
At each time point, take an aliquot of the stored solution and dilute it further to a concentration suitable for GC-MS analysis.
-
Add an internal standard (e.g., a stable compound with similar chromatographic behavior) to both the samples and calibration standards for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[3]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[3][4][5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Inlet Temperature: 250°C.[3]
-
Injection Volume: 1 µL in splitless mode.[3]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes. (This is a general program and should be optimized for the specific analytes of interest.)
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
MS Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode for identification of unknowns, and Selected Ion Monitoring (SIM) mode for quantification of target analytes and degradation products.[4]
3. Data Analysis:
-
Identify the monoterpenoid aldehyde and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantify the concentration of the parent aldehyde and its degradation products using a calibration curve prepared from analytical standards.
-
Calculate the percentage degradation of the monoterpenoid aldehyde at each time point.
Protocol 2: HPLC-UV Analysis of Monoterpenoid Aldehyde Degradation with DNPH Derivatization
This protocol is suitable for the analysis of aldehydes that are less volatile or thermally labile. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) improves their detection by UV.[6]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the monoterpenoid aldehyde in a suitable solvent (e.g., acetonitrile).
-
Store aliquots under the desired stability study conditions.
-
At each time point, take an aliquot and add it to a solution of DNPH in acetonitrile (B52724) containing a catalytic amount of acid (e.g., phosphoric acid).[3]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow for the formation of the DNPH-hydrazone derivatives.[3]
-
After cooling, the sample can be directly injected into the HPLC system or further diluted if necessary.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.[3]
-
Column: A C18 reversed-phase column is commonly used, such as a Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.[3]
-
Gradient Program:
-
Start with a lower percentage of acetonitrile and gradually increase it over the course of the run to elute the derivatives. An example gradient could be: 0-1 min, 40% B; 1-10 min, 40-90% B; 10-12 min, 90% B; 12-12.1 min, 90-40% B; 12.1-15 min, 40% B. (This gradient should be optimized for the specific analytes.)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: The maximum absorbance of the DNPH derivatives is typically around 360 nm.
3. Data Analysis:
-
Identify the DNPH derivatives of the parent aldehyde and its degradation products by comparing their retention times with those of prepared standards.
-
Quantify the amount of each compound using a calibration curve.
-
Calculate the percentage degradation over time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 6. agilent.com [agilent.com]
GC-MS troubleshooting for peak tailing and ghost peaks
Welcome to the Technical Support Center for GC-MS troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues. The following guides and FAQs provide detailed, step-by-step instructions to address problems like peak tailing and ghost peaks.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, showing a "tail" that extends from the peak maximum. This can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.
Frequently Asked Questions (FAQs) about Peak Tailing
Q1: What is peak tailing and why is it a problem?
A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1]
Q2: What are the primary causes of peak tailing?
A2: Peak tailing is most commonly associated with secondary, unwanted interactions of analytes with active sites within the GC system.[2] These active sites can be exposed silanol (B1196071) groups or other reactive surfaces in the inlet liner, on the column, or in the detector.[1][3] Other causes include improper column installation, column contamination, and suboptimal method parameters.[1][4] If all peaks in a chromatogram are tailing, it often points to a physical issue like a poor column cut or installation.[5][6] If only certain, typically polar, compounds are tailing, it suggests a chemical interaction or adsorption problem.[3][5]
Q3: How can I systematically troubleshoot peak tailing?
A3: A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Start with the simplest and most common causes before moving to more complex issues. A recommended workflow is to first perform inlet maintenance, then trim the column, and finally, evaluate and optimize your method parameters.
Experimental Protocols for Troubleshooting Peak Tailing
Protocol 1: GC Inlet Maintenance
The GC inlet is a frequent source of contamination and active sites that can cause peak tailing.
Objective: To eliminate the inlet as a source of peak tailing by replacing the liner and septum.
Materials:
-
New, deactivated inlet liner (a single taper liner with glass wool is often recommended for its inertness and ability to aid in sample volatilization)[7]
-
New, high-quality septum
-
Appropriate tools for your GC instrument (e.g., wrench, liner removal tool)
-
Clean, lint-free gloves
Procedure:
-
Cool down the GC inlet to a safe temperature (e.g., below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and the old septum.
-
Remove the inlet liner. Be aware that it may be hot.
-
Inspect the old liner for any visible contamination, such as discoloration or particulate matter. This can confirm that the liner was a source of the problem.
-
Wearing clean gloves, install the new, deactivated liner.
-
Install the new septum and tighten the septum nut according to the manufacturer's recommendations. Do not overtighten, as this can lead to septum coring and ghost peaks.[8]
-
Restore the carrier gas flow and perform a leak check.
-
Heat the inlet to the method temperature and allow the system to equilibrate.
-
Inject a standard or a blank solvent to assess if the peak tailing has been resolved.
Protocol 2: GC Column Trimming
The front section of the GC column can become contaminated with non-volatile residues, creating active sites that lead to peak tailing.[3]
Objective: To remove the contaminated portion of the column to restore inertness and improve peak shape.
Materials:
-
Column cutting tool (e.g., ceramic scoring wafer, diamond-tipped scribe)
-
Magnifying glass or microscope
-
New ferrule and column nut if necessary
Procedure:
-
Cool down the GC oven and inlet to a safe temperature.
-
Turn off the carrier gas flow.
-
Carefully disconnect the column from the inlet.
-
Using a column cutting tool, score the column about 10-20 cm from the inlet end.[4]
-
Gently snap the column at the score to create a clean, 90-degree cut.
-
Inspect the cut under magnification to ensure it is clean and free of jagged edges or shards. A poor cut can cause peak splitting or tailing.[2][6]
-
Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.[4]
-
Restore the carrier gas flow and perform a leak check.
-
Heat the GC system to the method conditions and inject a standard to evaluate the peak shape.
Troubleshooting Logic for Peak Tailing
Caption: A flowchart for troubleshooting GC peak tailing.
Troubleshooting Guide: Ghost Peaks
Ghost peaks are unexpected peaks that appear in a chromatogram, often when a blank solvent is injected.[9] They are indicative of contamination somewhere in the GC-MS system.
Frequently Asked Questions (FAQs) about Ghost Peaks
Q1: What are ghost peaks and what do they indicate?
A1: Ghost peaks are extraneous peaks that appear in your chromatogram even when no sample is injected.[9] They are a sign of contamination within the GC-MS system.[10] These peaks can interfere with the identification and quantification of target analytes.
Q2: What are the common sources of ghost peaks?
A2: Common sources of ghost peaks include septum bleed, contaminated syringes, carryover from previous injections, and contaminated carrier gas or gas lines.[8][11][12] Septum bleed occurs when small particles or volatile compounds from the inlet septum are introduced into the system, especially at high inlet temperatures.[13][14] Carryover is the appearance of analytes from a previous injection in a subsequent run.[11]
Q3: How can I differentiate between carryover and other sources of ghost peaks?
A3: Carryover peaks are typically broad and may appear as a hump in the baseline, representing material from a previous run that did not fully elute.[11][15] In contrast, ghost peaks from sources like septum bleed are often sharp and well-defined.[16] A simple test is to run a "no-injection" blank, where you run the method without actuating the syringe. If the peaks are still present, the source is likely not the syringe or sample vial but rather contamination within the GC system itself, such as the inlet or carrier gas.[11][17]
Experimental Protocols for Troubleshooting Ghost Peaks
Protocol 1: Diagnosing the Source of Ghost Peaks
Objective: To systematically identify the origin of the ghost peaks.
Procedure:
-
Solvent Blank Injection: Inject a clean solvent. If ghost peaks are present, it confirms a contamination issue.
-
No-Injection Blank: Run the GC method without an injection.[11]
-
Isolate the Inlet: If the no-injection blank shows peaks, let the GC sit at a low temperature for an extended period (e.g., 30-60 minutes) and then run another blank. If the ghost peaks are larger, it suggests that contaminants are accumulating on the head of the column from the carrier gas or inlet.[17]
Protocol 2: Addressing Septum Bleed
Objective: To eliminate ghost peaks originating from the inlet septum.
Materials:
-
New, high-quality, low-bleed septum
-
Clean inlet liner
-
Appropriate tools for your GC instrument
Procedure:
-
Cool down the GC inlet.
-
Replace the septum with a new, low-bleed one. Avoid overtightening the septum nut.[8]
-
Inspect the inlet liner for any septum particles and replace it if necessary.[18]
-
Heat the inlet and run a blank injection to confirm the issue is resolved.
-
Consider lowering the inlet temperature if the application allows, as higher temperatures can accelerate septum degradation.[14]
Protocol 3: Eliminating Carryover
Objective: To remove residual analytes from the system that are causing ghost peaks.
Procedure:
-
Increase Final Oven Temperature and Hold Time: Extend the run time or increase the final temperature of your GC method to ensure all compounds from the previous injection have eluted.[11][12]
-
Bake Out the Column: Disconnect the column from the detector and connect it to the inlet. Set a low carrier gas flow and heat the oven to a temperature near the column's maximum limit for an extended period (e.g., 1-2 hours) to remove contaminants.
-
Clean the Inlet: If carryover persists, the inlet may be contaminated. Follow Protocol 1 for GC Inlet Maintenance.[12]
Troubleshooting Logic for Ghost Peaks
Caption: A flowchart for troubleshooting GC ghost peaks.
Data Summary
For easy reference, the following table summarizes common causes and solutions for peak tailing and ghost peaks.
| Issue | Potential Cause | Recommended Action | Reference |
| Peak Tailing (All Peaks) | Improper column installation (poor cut, incorrect depth) | Re-cut and reinstall the column according to manufacturer specifications. | [2][4] |
| Dead volume in the flow path | Check all fittings and connections for proper installation. | [2] | |
| Peak Tailing (Polar Analytes) | Active sites in the inlet liner | Replace the inlet liner with a new, deactivated one. | [3] |
| Column contamination | Trim 10-20 cm from the front of the column. | [3][4] | |
| Incompatible stationary phase | Ensure the column phase polarity is appropriate for the analytes. | [2] | |
| Ghost Peaks (Sharp) | Septum bleed | Replace the septum with a low-bleed version; consider lowering the inlet temperature. | [13][18] |
| Contaminated syringe or rinse solvent | Clean or replace the syringe; use fresh rinse solvent. | [11][18] | |
| Ghost Peaks (Broad/Humps) | Carryover from previous injection | Increase the final oven temperature and/or hold time; bake out the column. | [11][12] |
| Contaminated carrier gas | Check gas traps and replace them if necessary; verify gas purity. | [17] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 10. gcms.cz [gcms.cz]
- 11. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Septum bleed during GC-MS analysis: utility of septa of various makes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. restek.com [restek.com]
- 17. agilent.com [agilent.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Aldehyde Synthesis Reactions
Welcome to the Technical Support Center for Aldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during aldehyde synthesis.
FAQs and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Oxidation of Primary Alcohols to Aldehydes
The oxidation of primary alcohols is a fundamental transformation, but stopping the reaction at the aldehyde stage without over-oxidation to the carboxylic acid can be challenging.
Q1: My Swern oxidation is resulting in a low yield of the desired aldehyde. What are the potential causes and how can I improve it?
A1: Low yields in Swern oxidations can stem from several factors. Here's a systematic approach to troubleshooting:
-
Temperature Control: The reaction is highly exothermic and requires cryogenic temperatures (typically -78 °C) to be maintained.[1] If the temperature rises, side reactions can occur, leading to reduced yield.[2]
-
Reagent Quality and Stoichiometry: The purity and stoichiometry of your reagents are critical.
-
Solution: Use freshly distilled oxalyl chloride and anhydrous DMSO. Ensure precise stoichiometry; an excess of the activating agent or base can lead to side reactions.
-
-
Reaction Time: Both insufficient and excessive reaction times can lower the yield.
-
Solution: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Q2: I'm observing the formation of unwanted byproducts in my Swern oxidation. What are they and how can I minimize them?
A2: The most common byproduct is the malodorous dimethyl sulfide (B99878) ((CH₃)₂S), which is inherent to the reaction mechanism.[4][5] Other byproducts can arise from improper temperature control.[2]
-
Minimizing Side Reactions: Strict adherence to low-temperature conditions (-60 °C to -78 °C) is crucial to prevent side reactions.[1][2]
Q3: My PDC oxidation of a primary alcohol is producing the carboxylic acid as a major byproduct. How can I prevent this over-oxidation?
A3: Over-oxidation to the carboxylic acid is a common issue with PDC oxidations, particularly with certain solvents.
-
Solvent Choice: The choice of solvent plays a significant role. In polar solvents like DMF, non-conjugated primary alcohols are often oxidized all the way to carboxylic acids.[6]
-
Solution: Use a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) to favor the formation of the aldehyde.[6]
-
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate (B1144303) from the intermediate aldehyde, which is then further oxidized to the carboxylic acid.[7]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Adding molecular sieves to the reaction mixture can also help to scavenge any residual moisture.[8]
-
Q4: The workup of my PDC reaction is difficult due to the formation of a tar-like residue. How can I improve the isolation of my product?
A4: The chromium byproducts of the reaction often form a sticky residue that can trap the product.[9]
-
Solution: Add an adsorbent like Celite, silica (B1680970) gel, or molecular sieves to the reaction mixture.[8][9] This will help to adsorb the chromium byproducts, making them easier to filter off. After filtration, the product can be isolated by extraction.
Reductive Synthesis of Aldehydes
Q5: My DIBAL-H reduction of an ester is yielding the corresponding primary alcohol instead of the aldehyde. How can I prevent this over-reduction?
A5: Over-reduction is a frequent challenge in DIBAL-H reductions and is highly dependent on reaction conditions.
-
Temperature Control: The tetrahedral intermediate formed during the reduction is only stable at low temperatures.[10][11] If the temperature rises, this intermediate collapses, and a second hydride addition can occur, leading to the alcohol.[11]
-
Stoichiometry: Using an excess of DIBAL-H will lead to the reduction of the newly formed aldehyde to the alcohol.[14]
-
Solution: Use precisely one equivalent of DIBAL-H.[14] It is advisable to titrate the DIBAL-H solution before use to determine its exact concentration.
-
-
Rate of Addition: A rapid addition of DIBAL-H can create localized "hot spots" in the reaction mixture, leading to over-reduction.[14]
-
Solution: Add the DIBAL-H solution dropwise to the ester solution.[14]
-
Q6: The workup of my DIBAL-H reaction results in a gelatinous precipitate that is difficult to filter. How can I improve the workup procedure?
A6: The aluminum salts formed during the workup can form a gel-like precipitate.
-
Solution: A common and effective workup involves quenching the reaction at low temperature with methanol (B129727), followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) and vigorous stirring.[10][15] This procedure helps to chelate the aluminum salts and results in two clear, easily separable layers.[15]
Aldehyde Synthesis via Alkene Cleavage
Q7: I am getting a mixture of aldehydes and carboxylic acids from my ozonolysis reaction. How can I ensure I only get the aldehyde?
A7: The product of an ozonolysis reaction is determined by the workup conditions.[16]
-
Reductive vs. Oxidative Workup: An oxidative workup (e.g., with hydrogen peroxide) will oxidize any intermediate aldehydes to carboxylic acids.[16][17]
Q8: How do I know when my ozonolysis reaction is complete?
A8: The endpoint of the reaction can be detected by the presence of unreacted ozone.[18]
-
Solution: Ozone has a characteristic blue color. When the reaction solution turns a persistent pale blue, it indicates that the starting alkene has been consumed and ozone is now in excess.[18][19] Alternatively, the effluent gas from the reaction can be bubbled through a potassium iodide solution. When the solution is no longer absorbing ozone, the excess ozone will oxidize the iodide to iodine, which has a distinct violet color.[18]
Purification of Aldehydes
Q9: My aldehyde is impure with the corresponding carboxylic acid and alcohol. What is the best way to purify it?
A9: A common and effective method for purifying aldehydes is through the formation of a solid bisulfite adduct.[20][21]
-
Procedure: The impure aldehyde is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can be filtered off, leaving the impurities in the solution. The aldehyde can then be regenerated from the adduct by treatment with a base.[20] For aldehydes where the adduct is water-soluble, a liquid-liquid extraction protocol can be used.[22][23]
Quantitative Data Summary
The yield of an aldehyde synthesis reaction is highly dependent on the substrate, reagents, and reaction conditions. The following tables provide a summary of typical yields for various common aldehyde synthesis methods.
| Reaction | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PDC Oxidation | Primary Alcohols | PDC | CH₂Cl₂ | Room Temp | 72-87 | [24] |
| DIBAL-H Reduction | Various Esters | DIBAL-H | Toluene/THF | -78 | 60-95 | [10] |
Experimental Protocols
Detailed methodologies for key aldehyde synthesis reactions are provided below.
Protocol 1: DIBAL-H Reduction of an Ester to an Aldehyde
This protocol describes the partial reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).[10]
Materials:
-
Ester
-
Anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂)
-
DIBAL-H solution (typically 1.0-1.2 equivalents)
-
Methanol (for quenching)
-
Aqueous Rochelle's salt solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise to the stirred ester solution, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.
-
Allow the reaction mixture to warm to room temperature.
-
Add the aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer two to three times with the organic extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Ozonolysis of an Alkene with Reductive Workup
This protocol details the cleavage of an alkene to form aldehydes using ozone, followed by a reductive workup.[25]
Materials:
-
Alkene
-
Anhydrous solvent (e.g., CH₂Cl₂ or Methanol)
-
Ozone (from an ozone generator)
-
Oxygen
-
Reductive workup reagent (e.g., Dimethyl sulfide (DMS) or Zinc dust/acetic acid)
-
Indicator (e.g., Sudan Red III - optional)
Procedure:
-
Dissolve the alkene in the chosen solvent in a flask equipped with a gas inlet tube and a magnetic stir bar. If using an indicator, add it at this stage.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Bubble oxygen through the solution for a few minutes to saturate it.
-
Switch the gas feed to an ozone/oxygen mixture from an ozone generator and continue to bubble the gas through the solution.
-
Monitor the reaction progress. The reaction is complete when the solution turns a persistent pale blue color (due to excess ozone) or when the optional indicator changes color.
-
Once the reaction is complete, switch the gas feed back to oxygen to purge the excess ozone from the solution.
-
Add the reductive workup reagent (e.g., dimethyl sulfide) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for at least one hour.
-
Proceed with a standard aqueous workup and extraction to isolate the crude aldehyde product.
-
Purify the aldehyde by column chromatography, distillation, or recrystallization.
Protocol 3: Purification of an Aldehyde via Bisulfite Adduct Formation
This protocol describes the purification of an aldehyde from a mixture containing non-aldehyde impurities.[22]
Materials:
-
Crude aldehyde mixture
-
Water-miscible solvent (e.g., Methanol for aromatic aldehydes, DMF for aliphatic aldehydes)
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the crude mixture in the appropriate water-miscible solvent.
-
Transfer the solution to a separatory funnel and add the saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for about 30 seconds. A precipitate of the adduct may form.
-
Add deionized water and the immiscible organic solvent and shake again.
-
Separate the layers. The aldehyde adduct will be in the aqueous phase. The non-aldehyde impurities will remain in the organic phase.
-
To regenerate the aldehyde, isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Add 50% NaOH solution dropwise while monitoring the pH until the aqueous layer reaches a pH of 12.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase containing the purified aldehyde. The organic layer can then be dried and concentrated.
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships for troubleshooting aldehyde synthesis reactions.
Caption: Troubleshooting logic for DIBAL-H over-reduction.
Caption: Experimental workflow for PDC oxidation.
Caption: Decision tree for ozonolysis workup.
References
- 1. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. organic chemistry - Mechanism for oxidation of primary alcohols to carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - Why does DIBAL-H not reduce esters to alcohols directly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ozonolysis | ChemTalk [chemistrytalk.org]
- 18. Ozonolysis - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. Workup [chem.rochester.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. joac.info [joac.info]
- 25. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]
Methods for purifying unsaturated aldehydes from reaction mixtures
Welcome to the Technical Support Center for the purification of unsaturated aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable but often unstable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Distillation
Question: My unsaturated aldehyde is polymerizing in the distillation flask upon heating. How can I prevent this?
Answer:
Polymerization during distillation is a common problem with unsaturated aldehydes due to their reactivity, especially at elevated temperatures. Here are several strategies to mitigate this issue:
-
Vacuum Distillation: Lowering the pressure reduces the boiling point of the aldehyde, allowing for distillation at a lower, safer temperature where polymerization is less likely to occur.
-
Use of Polymerization Inhibitors: Adding a small amount of a polymerization inhibitor to the distillation flask can be very effective. Common inhibitors for unsaturated monomers include:
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine (PTZ)
-
Some radical scavengers like N-phenyl-N-nitrosohydroxylamine ammonium (B1175870) salt (NPH) can be used as vapor phase inhibitors to prevent polymerization in the column and condenser.[1]
-
-
Oxygen Control: While counterintuitive, for some phenolic inhibitors like MEHQ, the presence of a small amount of oxygen is necessary for them to function effectively as inhibitors.[2] Conversely, for other systems, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated polymerization.
-
Temperature Control: Use a heating mantle with a temperature controller and a stir bar for even heating. Avoid overheating the distillation flask.
Question: The yield of my distilled unsaturated aldehyde is low, and I observe a significant amount of residue. What could be the cause?
Answer:
Low yield and significant residue can result from several factors:
-
Decomposition: In addition to polymerization, unsaturated aldehydes can be prone to decomposition at high temperatures. Using vacuum distillation is highly recommended.
-
Incomplete Distillation: Ensure the distillation is carried to completion. Monitor the temperature at the still head; a drop in temperature usually indicates that the desired product has finished distilling.
-
Leaks in the Vacuum System: For vacuum distillation, a leak in the system will result in a higher pressure than desired, leading to a higher boiling point and potentially causing decomposition or polymerization. Ensure all joints are properly sealed.
-
Co-distillation with Impurities: If the crude mixture contains high-boiling impurities, the aldehyde may not distill efficiently. A pre-purification step, such as a wash or extraction, might be necessary.
Chromatography
Question: My unsaturated aldehyde appears to be decomposing or reacting on the silica (B1680970) gel column. What is happening and how can I prevent it?
Answer:
Silica gel is acidic and can catalyze several unwanted side reactions with sensitive unsaturated aldehydes:
-
Isomerization: The acidic nature of silica can promote the isomerization of the double bond, particularly moving it out of conjugation with the carbonyl group.
-
Acetal/Hemiacetal Formation: If an alcohol is used as a solvent in the mobile phase, the acidic silica can catalyze the formation of acetals or hemiacetals.[3]
-
Aldol Condensation: Aldehydes can undergo self-condensation reactions (aldol reactions) on the acidic surface of the silica gel.
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by adding a small amount of a non-polar tertiary amine, such as triethylamine (B128534) (~1%), to the eluent.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a C18 reversed-phase column for HPLC.[3]
-
Avoid Protic Solvents: If possible, avoid using alcohols as co-solvents in the mobile phase. If an alcohol is necessary, use a deactivated column.
-
Work Quickly: Do not let the aldehyde sit on the column for an extended period. Flash chromatography is generally preferred over gravity chromatography for this reason.
Question: I am having trouble separating my unsaturated aldehyde from a non-polar impurity by flash chromatography. What can I do?
Answer:
Optimizing the solvent system is key to achieving good separation in flash chromatography.
-
Adjust Solvent Polarity: The target compound should have an Rf of approximately 0.3 on a TLC plate with the chosen eluent for good separation.
-
Try Different Solvent Systems: If a standard hexane/ethyl acetate (B1210297) system is not working, try other solvent combinations. For example, dichloromethane (B109758)/hexane or toluene/ethyl acetate might provide different selectivity.
-
Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurity first, then gradually increase the polarity to elute your aldehyde.
Bisulfite Adduct Formation
Question: The yield of my precipitated aldehyde-bisulfite adduct is very low. What are the possible reasons?
Answer:
Low yields of the bisulfite adduct can be due to several factors:
-
Adduct Solubility: The bisulfite adducts of some aldehydes, especially those with lower molecular weights, are soluble in the reaction mixture and will not precipitate. In this case, a liquid-liquid extraction protocol should be used to isolate the adduct in the aqueous phase.
-
Steric Hindrance: Highly sterically hindered aldehydes may react slowly or not at all with bisulfite.
-
Reagent Quality: Always use a freshly prepared, saturated solution of sodium bisulfite for the best results.
Question: A solid has formed at the interface of the organic and aqueous layers during the extraction of the bisulfite adduct. What is it and how should I handle it?
Answer:
This is a common issue, especially with highly non-polar aldehydes. The solid is likely the bisulfite adduct which is insoluble in both the aqueous and organic phases.
-
Filtration: The entire mixture can be filtered through a pad of Celite to remove the insoluble adduct. The aldehyde can then be regenerated from the adduct on the Celite pad.
-
Increase Water Volume: Adding more water may help to dissolve the adduct.
Question: My unsaturated aldehyde is decomposing during regeneration from the bisulfite adduct with a strong base. How can I avoid this?
Answer:
The strongly basic conditions (e.g., pH 12 with NaOH) typically used to regenerate the aldehyde from its bisulfite adduct can cause decomposition or side reactions in sensitive molecules.
-
Use a Weaker Base: Try using a milder base, such as sodium carbonate or sodium bicarbonate, although the regeneration may be slower.
-
Careful pH Control: Add the base slowly while monitoring the pH to avoid making the solution overly basic.
-
Temperature Control: Perform the regeneration at a low temperature (e.g., in an ice bath) to minimize decomposition.
-
Alternative Regeneration: In some cases, treatment with a strong acid can also regenerate the aldehyde from the adduct.
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my unsaturated aldehyde?
A1: The best method depends on the specific aldehyde, the nature of the impurities, and the scale of the purification.
-
Distillation is suitable for thermally stable aldehydes and is excellent for large-scale purifications to remove non-volatile impurities. Vacuum distillation is often necessary.
-
Column Chromatography is a versatile technique for separating aldehydes from impurities with different polarities. It is suitable for small to medium scales. HPLC can be used for high-purity isolations.
-
Bisulfite Adduct Formation is a highly selective method for separating aldehydes from non-carbonyl-containing impurities. It is very scalable and can be more cost-effective and faster than chromatography for large quantities.
Q2: How can I assess the purity of my purified unsaturated aldehyde?
A2: Several analytical techniques can be used to determine the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for identifying the aldehyde and quantifying its purity by integrating the aldehyde proton signal against a known internal standard.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can separate the aldehyde from impurities and provide quantitative purity data based on peak areas.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your purified sample.
Q3: My purified unsaturated aldehyde is turning yellow and developing an acidic smell upon storage. What is happening?
A3: Unsaturated aldehydes are prone to oxidation upon exposure to air, leading to the formation of the corresponding carboxylic acid, which can cause discoloration and a change in odor.
-
Storage Conditions: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer, and protected from light.
-
Addition of an Antioxidant: Adding a small amount of an antioxidant like BHT can help to prolong the shelf life of the aldehyde.
Data Presentation
Table 1: Comparison of Purification Methods for Unsaturated Aldehydes
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | >98% | 60-90% | Scalable, effective for removing non-volatile impurities. | Requires thermally stable compounds, potential for polymerization. |
| Flash Chromatography | Separation based on differential adsorption to a solid stationary phase. | >95% | 50-85% | Good for a wide range of compounds, high resolution. | Can be slow, potential for sample decomposition on silica, solvent waste. |
| HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | >99% | 40-70% | Very high purity achievable, good for small-scale and analytical work. | Expensive, not easily scalable, requires specialized equipment. |
| Bisulfite Adduct Formation | Reversible chemical reaction to form a water-soluble salt. | >95% | 70-95% | Highly selective for aldehydes, scalable, cost-effective. | Not suitable for all aldehydes (steric hindrance), requires a regeneration step. |
Experimental Protocols
Protocol 1: Purification of an Aromatic Unsaturated Aldehyde (e.g., Cinnamaldehyde) by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source (with a trap). Ensure all glassware is dry.
-
Inhibitor Addition: Add a stir bar and a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude cinnamaldehyde (B126680) in the distillation flask.
-
System Evacuation: Seal the apparatus and slowly apply vacuum. A pressure of 1-10 mmHg is typically sufficient.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for cinnamaldehyde at the recorded pressure (e.g., ~128-130 °C at 10 mmHg).
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification of an Aliphatic Unsaturated Aldehyde by Flash Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point. Aim for an Rf value of ~0.3 for the desired aldehyde.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a bellows or compressed air) to "flash" the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the aldehyde by TLC.
-
Product Isolation: Combine the fractions containing the pure aldehyde and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification of an Unsaturated Aldehyde via Liquid-Liquid Extraction of the Bisulfite Adduct
-
Adduct Formation: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol (B129727) or THF in a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30-60 seconds.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and water to the separatory funnel and shake again. Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.
-
Separation: Drain the aqueous layer containing the adduct into a clean flask. Discard the organic layer.
-
Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Slowly add a 50% sodium hydroxide (B78521) solution dropwise with swirling until the pH of the aqueous layer is ~12.
-
Final Extraction: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), filter, and concentrate using a rotary evaporator to obtain the purified aldehyde.
Mandatory Visualization
Caption: General workflows for the purification of unsaturated aldehydes.
Caption: Troubleshooting logic for distillation issues.
Caption: Troubleshooting logic for chromatography issues.
References
Optimizing reaction conditions for aldehyde synthesis from cyanoacetamide
Welcome to the Technical Support Center for Aldehyde Synthesis from Cyanoacetamide. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help researchers optimize their synthetic procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My aldehyde yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, over-reduction, difficult work-up, or competing side reactions.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (cyanoacetamide) is not fully consumed, consider extending the reaction time or slightly increasing the equivalents of the reducing agent.
-
Over-reduction: The primary cause of low yield is often the further reduction of the intermediate imine to a primary amine. This is especially common with powerful reducing agents like LiAlH₄. To mitigate this, use milder or sterically hindered reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1][2]
-
Inefficient Hydrolysis: The final step is the hydrolysis of the imine intermediate to the aldehyde.[3] This step is often facilitated by an acidic aqueous workup.[4][5] Ensure the pH is acidic and allow sufficient time for the hydrolysis to complete. The reaction is reversible, so using a large excess of water can help drive it to completion.[3]
-
Difficult Work-up: Aluminum salts from DIBAL-H or tin salts from the Stephen reaction can form gelatinous precipitates, trapping the product. Quenching the reaction with a saturated solution of Rochelle's salt (potassium sodium tartrate) or filtering through a pad of Celite® can help break up these emulsions and improve recovery.[6][7]
-
Side Reactions: Cyanoacetamide has an active methylene (B1212753) group that can participate in side reactions like Knoevenagel condensations with the product aldehyde.[8] Maintaining controlled, mild reaction conditions is crucial to minimize these pathways.
Q2: I'm observing a significant amount of primary amine byproduct. How can I prevent this over-reduction?
Preventing over-reduction is critical for isolating the aldehyde. The key is to stop the reaction at the intermediate imine stage before it is further reduced.
-
Choice of Reagent: Diisobutylaluminium hydride (DIBAL-H) is the preferred reagent for the partial reduction of nitriles to aldehydes because its bulky nature helps prevent a second hydride addition.[1] Stronger, less hindered reagents like LiAlH₄ will typically reduce nitriles all the way to primary amines.[2]
-
Temperature Control: When using DIBAL-H, maintaining a very low temperature (typically -78 °C) is essential.[1][7] At this temperature, the tetrahedral intermediate formed after the first hydride addition is stable. Allowing the temperature to rise can cause this intermediate to collapse and undergo a second reduction.[6]
-
Stoichiometry: Use only a slight excess (e.g., 1.1–1.5 equivalents) of the reducing agent. A large excess will increase the likelihood of over-reduction.[7]
Q3: Which reduction method is best for converting cyanoacetamide to an aldehyde?
The optimal method depends on available equipment, scale, and substrate sensitivity.
-
DIBAL-H Reduction: Generally offers high yields and chemoselectivity for a broad range of nitriles.[7] It is considered a reliable method but requires strict low-temperature control.[9]
-
Stephen Aldehyde Synthesis: A classic method using SnCl₂ and HCl.[10] It is most effective for aromatic nitriles and may give low yields for some aliphatic or substituted substrates.[10] The work-up can be complicated by tin salts.
-
Raney Nickel Reduction: This method uses Raney Nickel with a hydrogen source like formic acid or sodium hypophosphite.[11][12] It has the advantage of running at ambient temperature and pressure in aqueous media, avoiding cryogenic conditions and pyrophoric reagents.[13]
-
Sodium Borohydride (B1222165) (NaBH₄) Reduction: A study has shown that cyanoacetamide can be effectively reduced using NaBH₄ followed by acidic hydrolysis, offering a practical and efficient route with readily available reagents.[14]
Q4: I am seeing unexpected byproducts. What are the common side reactions of cyanoacetamide?
Cyanoacetamide is a polyfunctional molecule, making it susceptible to various side reactions.
-
Knoevenagel Condensation: The active methylene group of cyanoacetamide can react with the aldehyde product, leading to α,β-unsaturated nitrile derivatives.[8] This is more likely if the reaction conditions are basic or neutral.
-
Gewald Reaction: In the presence of elemental sulfur and a base, cyanoacetamide can react with aldehydes or ketones to form 2-aminothiophenes.[8][15]
-
Dimerization/Polymerization: Under certain conditions, cyanoacetamide or the resulting aldehyde can undergo self-condensation or polymerization.
To minimize these, ensure the reaction is run under optimized conditions (temperature, stoichiometry) and that the work-up effectively quenches the reactivity of all species.
Data Presentation: Comparison of Reduction Methods
The following tables summarize conditions for different reduction methods.
Table 1: Optimized NaBH₄ Reduction of Cyanoacetamide Data extracted from a specific study demonstrating an efficient synthesis from cyanoacetamide.[14]
| Parameter | Condition |
| Starting Material | Cyanoacetamide |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Hydrolysis | Acidic (Hydrochloric Acid) |
| Reported Yield | 72% |
| Key Advantage | Uses common, less hazardous reagents. |
Table 2: General Comparison of Common Nitrile Reduction Methods
| Method | Reducing Agent(s) | Typical Temperature | Key Advantages | Common Issues |
| DIBAL-H Reduction | Diisobutylaluminium hydride | -78 °C | High yields, broad substrate scope.[7][9] | Requires strict low-temperature control, pyrophoric reagent, gelatinous work-up.[6][7] |
| Stephen Synthesis | SnCl₂, HCl | Room Temperature | Classic method, good for aromatic nitriles.[10] | Can have low yields, work-up with tin salts can be difficult.[10] |
| Raney Nickel | Raney Ni, Formic Acid / NaH₂PO₂ | Ambient | Inexpensive, aqueous media, ambient conditions.[13] | Catalyst can be pyrophoric, potential for deactivation.[11] |
Experimental Protocols
Protocol 1: General Procedure for DIBAL-H Reduction of a Nitrile [7]
-
Preparation: Under a nitrogen atmosphere, add the nitrile (1.0 equiv) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and thermometer. Dissolve the nitrile in an anhydrous solvent (e.g., DCM, Toluene, or THF) to a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add a solution of DIBAL-H (1.1-1.5 equiv) dropwise over 30-60 minutes. Critically, ensure the internal temperature does not rise above -70 °C to prevent over-reduction.[6]
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (B129727) at -78 °C to neutralize excess DIBAL-H.
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the organic and aqueous layers are clear.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde via flash column chromatography or distillation.
Protocol 2: General Procedure for Stephen Aldehyde Synthesis [7][10]
-
Preparation: In a flame-dried flask under an inert atmosphere, prepare a suspension of anhydrous tin(II) chloride (SnCl₂, 2.0 equiv) in anhydrous ether.
-
Acidification: Bubble anhydrous hydrogen chloride gas through the suspension until it is saturated.
-
Addition of Nitrile: Add a solution of the nitrile (1.0 equiv) in anhydrous ether to the mixture.
-
Precipitation: Stir the reaction at room temperature. A precipitate of the aldiminium stannichloride salt will form over several hours.
-
Isolation of Salt: Collect the solid salt by filtration under an inert atmosphere and wash it with anhydrous ether.
-
Hydrolysis: Add the collected salt to water and stir (or gently heat) to induce hydrolysis, forming the aldehyde.[10]
-
Extraction and Purification: Extract the aldehyde with a suitable organic solvent (e.g., ether). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify as needed.
Protocol 3: Aldehyde Synthesis from Cyanoacetamide via NaBH₄ Reduction [14]
-
Preparation: In a 250 mL round-bottom flask, dissolve cyanoacetamide (10 g) in ethanol (B145695) (100 mL).
-
Reduction: While stirring at room temperature (~25 °C), gradually add sodium borohydride (NaBH₄, 5 g). Add slowly to control gas evolution.
-
Isolation of Intermediate: After the addition is complete, continue stirring and monitor by TLC. Once the starting material is consumed, evaporate the solvent under reduced pressure to obtain the intermediate product.
-
Hydrolysis: Dissolve the intermediate in water (100 mL). Slowly add 6 M hydrochloric acid (10 mL) while stirring. Heat the mixture to 60 °C and maintain for 1 hour.
-
Neutralization and Extraction: Cool the mixture to room temperature. Carefully neutralize to pH 7 by the slow addition of 6 M sodium hydroxide. Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic extract, concentrate it, and purify the resulting aldehyde as required.
Visualized Workflows and Guides
Caption: General experimental workflow for aldehyde synthesis from nitriles.
Caption: Troubleshooting flowchart for low aldehyde yield.
References
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. journals.co.za [journals.co.za]
- 14. ijrpr.com [ijrpr.com]
- 15. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues of Unsaturated Aldehydes in Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when storing and handling unsaturated aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of unsaturated aldehydes during storage?
A1: Unsaturated aldehydes are susceptible to two main degradation pathways:
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of air (oxygen).[1][2][3] This process can be accelerated by light and heat.[2][4]
-
Polymerization: The conjugated double bond system in α,β-unsaturated aldehydes makes them prone to polymerization, forming oligomers and polymers.[5] This can be initiated by heat, light, or the presence of acidic or basic impurities.[6]
Q2: I've noticed a change in the color and viscosity of my unsaturated aldehyde sample. What could be the cause?
A2: A change in color (e.g., yellowing) and an increase in viscosity are common indicators of degradation. Yellowing can be a sign of oxidation or the formation of colored polymeric byproducts. Increased viscosity is a strong indication that polymerization has occurred. It is recommended to verify the purity of the material using an appropriate analytical technique before use.
Q3: What are the recommended general storage conditions for unsaturated aldehydes?
A3: To minimize degradation, unsaturated aldehydes should be stored under the following conditions:
-
Temperature: Store in a cool, dark place.[7][8] For many, refrigeration at 2-8°C is recommended.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]
-
Light: Protect from light, as it can catalyze both oxidation and polymerization.[2][6] Use amber glass bottles or store in a dark cabinet.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[6][7]
Q4: What are stabilizers and why are they added to unsaturated aldehydes?
A4: Stabilizers are chemical compounds added in small quantities to prevent or slow down degradation reactions. For unsaturated aldehydes, they primarily inhibit polymerization and/or oxidation. Common examples include hydroquinone (B1673460), which acts as a polymerization inhibitor.[6][9]
Q5: Can I use an unsaturated aldehyde that has started to show signs of degradation?
A5: It is generally not recommended to use a degraded aldehyde, as the impurities can interfere with your experiment and lead to inconsistent or inaccurate results. The presence of carboxylic acids can alter the pH and reactivity, while polymers can affect the concentration and physical properties of your sample. If you suspect degradation, it is best to purify the aldehyde (e.g., by distillation) or use a fresh, properly stored batch.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Formation of a solid precipitate or increase in viscosity | Polymerization | - Confirm proper storage conditions (cool, dark, inert atmosphere).- Ensure an appropriate polymerization inhibitor (e.g., hydroquinone) is present in sufficient concentration.- Avoid contact with acidic or basic contaminants. |
| Change in pH or acidic smell | Oxidation to carboxylic acid | - Verify that the container is tightly sealed and stored under an inert atmosphere.- Minimize exposure to air during handling.- Store at a reduced temperature to slow the oxidation rate. |
| Inconsistent experimental results | Degradation of the aldehyde leading to lower purity | - Check the age and storage history of the aldehyde.- Analyze the purity of the aldehyde using GC-MS or HPLC before use.- If degradation is confirmed, consider purification or obtaining a new batch. |
| Discoloration (e.g., yellowing) of the sample | Oxidation and/or polymerization | - Review storage conditions for light and air exposure.- Ensure the presence of an appropriate stabilizer. |
Experimental Protocols
Protocol 1: Stabilization of an Unsaturated Aldehyde with Hydroquinone
This protocol describes the addition of hydroquinone as a polymerization inhibitor to an unstabilized unsaturated aldehyde.
Materials:
-
Unsaturated aldehyde (e.g., acrolein, crotonaldehyde)
-
Hydroquinone
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane), if needed for dissolving hydroquinone
-
Inert gas (nitrogen or argon)
-
Clean, dry storage bottle (amber glass)
Procedure:
-
Determine the required amount of hydroquinone. A typical concentration for stabilizing acrolein is 0.1–0.25% by weight.[9] For other aldehydes, consult the supplier's recommendation or start with a concentration in the range of 100-500 ppm.
-
Weigh the required amount of hydroquinone in a clean, dry container.
-
If necessary, dissolve the hydroquinone in a minimal amount of anhydrous solvent.
-
Under an inert atmosphere, add the hydroquinone (or its solution) to the unsaturated aldehyde.
-
Mix the solution gently until the hydroquinone is completely dissolved.
-
Transfer the stabilized aldehyde to a clean, dry, and appropriately labeled amber glass bottle.
-
Purge the headspace of the bottle with an inert gas before sealing it tightly.
-
Store the stabilized aldehyde in a cool, dark place, preferably refrigerated.
Protocol 2: Analysis of Unsaturated Aldehyde Degradation by GC-MS
This protocol provides a general method for detecting common degradation products of unsaturated aldehydes, such as the corresponding carboxylic acid and dimers/trimers.
Materials:
-
Aged or suspected degraded unsaturated aldehyde sample
-
Fresh, high-purity unsaturated aldehyde standard
-
Derivatizing agent (e.g., PFBHA for aldehydes, or a silylating agent like BSTFA for carboxylic acids)
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the aldehyde sample in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
If derivatization is required to improve volatility and detection, follow a validated protocol for the chosen derivatizing agent. For example, for aldehyde analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is common.[10][11]
-
-
Instrument Setup:
-
Set up the GC-MS with an appropriate temperature program. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute both the volatile aldehyde and less volatile degradation products.
-
The mass spectrometer should be set to scan a suitable mass range to detect the expected compounds.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra.
-
Compare the chromatogram of the aged sample to that of a fresh standard to identify new peaks corresponding to degradation products.
-
Identify the degradation products by matching their mass spectra to a library (e.g., NIST) and by comparing their retention times to known standards if available. The corresponding carboxylic acid will have a higher molecular weight and likely a longer retention time than the parent aldehyde. Polymerization products will appear as peaks at even longer retention times with correspondingly higher masses.
-
Data Presentation
Table 1: Recommended Storage Conditions for Common Unsaturated Aldehydes
| Aldehyde | Recommended Storage Temperature | Recommended Stabilizer | Notes |
| Acrolein | 2-8°C[6] | Hydroquinone (0.1-0.25%)[9] | Highly reactive and toxic. Must be handled in a fume hood.[7][8] Peroxide former.[6] |
| Crotonaldehyde | Cool, dark place | Hydroquinone[5] | Store only if stabilized.[5] |
| Cinnamaldehyde | Room temperature (cool, dry place) | Not always required for short-term storage, but antioxidants can be used. | Less prone to polymerization than smaller unsaturated aldehydes. |
Table 2: Effectiveness of Stabilizers for Aliphatic Aldehydes (Qualitative)
| Stabilizer | Aldehyde Type | Effectiveness | Reference |
| Hydroquinone | Acrolein, Crotonaldehyde | Effective against polymerization | [5][6][9] |
| Tertiary Amines (e.g., Triethanolamine) | Aliphatic Aldehydes | Effective against polymerization and autocondensation | [1] |
| Phenols (e.g., BHT) | General Aldehydes | Antioxidant, effective against oxidation | [1] |
| Pyridine | Sulfur-containing aliphatic aldehydes | Reported as a stabilizer | [5] |
Visualizations
Caption: Primary degradation pathways for unsaturated aldehydes.
Caption: Workflow for proper storage and stability analysis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 4. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. purdue.edu [purdue.edu]
- 8. drexel.edu [drexel.edu]
- 9. Acrolein - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Separation of (R) and (S) Enantiomers of Citronellal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of (R) and (S) enantiomers of citronellal (B1669106). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges in chiral separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating (R) and (S) enantiomers of citronellal?
A1: The two main techniques for the separation of citronellal enantiomers are enantioselective gas chromatography (GC) and kinetic resolution. Enantioselective GC is an analytical method used for the separation and quantification of the enantiomers.[1][2] Kinetic resolution, on the other hand, is a preparative technique used to isolate one enantiomer in excess from a racemic mixture. This can be achieved through chemical catalysis, often employing chiral metal complexes, or through biocatalysis using enzymes like lipases.[3]
Q2: Which chiral stationary phase (CSP) is most effective for the GC separation of citronellal enantiomers?
A2: Cyclodextrin-based chiral stationary phases are highly effective for the separation of citronellal enantiomers. Specifically, heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (often abbreviated as β-DEX-225) is a commonly used and successful CSP for this purpose.[1][2][4]
Q3: What is kinetic resolution and how is it applied to citronellal?
A3: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. This results in a product that is enriched in one enantiomer and unreacted starting material that is enriched in the other. For citronellal, this can be accomplished using chiral aluminum catalysts (like BINOL or TADDOL complexes) in a ring-closing ene reaction, or by using enzymes such as lipases that selectively catalyze the transformation of one enantiomer.[3]
Q4: Can I achieve complete separation of the enantiomers (100% ee)?
A4: Achieving 100% enantiomeric excess (ee) is challenging. Enantioselective GC is an analytical technique and does not provide separated enantiomers for further use. Kinetic resolution theoretically has a maximum yield of 50% for a single enantiomer from a racemic mixture if the reaction is stopped at 50% conversion with perfect enantioselectivity. In practice, the achievable ee depends on the selectivity of the catalyst or enzyme and the reaction conditions. Values greater than 95% ee are often considered excellent.
Q5: What are the key parameters to optimize for a successful chiral GC separation?
A5: The critical parameters for optimizing chiral GC separation include the choice of the chiral stationary phase, the oven temperature program (initial temperature and ramp rate), and the carrier gas flow rate (or linear velocity). Sample concentration is also crucial, as chiral columns can be easily overloaded, leading to poor resolution.
Troubleshooting Guides
Enantioselective Gas Chromatography (GC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution Between Enantiomer Peaks | Incorrect GC column (non-chiral). Column overload. Inappropriate oven temperature program. Incorrect carrier gas flow rate. | Ensure a chiral stationary phase column is used (e.g., β-DEX-225). Dilute the sample to avoid overloading the column. Optimize the temperature program by lowering the initial temperature or reducing the ramp rate. Optimize the carrier gas flow rate to the column manufacturer's recommendation. |
| Peak Tailing | Active sites in the injector or column. Sample degradation. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Ensure the sample is stable at the injection port temperature. |
| Split or Broad Peaks | Improper column installation. Blockage in the inlet liner or column. Incompatible injection solvent. | Re-install the column, ensuring a clean, square cut. Replace the inlet liner and septum. Trim a small portion of the column from the inlet side. Use a solvent that is compatible with the stationary phase and ensure the initial oven temperature is appropriate for the solvent. |
| Unstable Retention Times | Fluctuations in oven temperature or carrier gas pressure. Leaks in the system. Column degradation. | Verify the performance and stability of the GC oven and electronic pressure control. Check for leaks at all fittings. Condition the column or replace it if it is old or has been contaminated. |
Kinetic Resolution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | Poor catalyst/enzyme activity or selectivity. Incorrect reaction temperature. Presence of impurities that inhibit the catalyst. Incorrect solvent. | Use a freshly prepared or properly stored catalyst/enzyme. Optimize the reaction temperature; lower temperatures often lead to higher selectivity. Purify starting materials (citronellal and solvent) to remove any potential inhibitors. Screen different solvents to find the optimal one for the reaction. |
| Low Conversion | Inactive catalyst/enzyme. Insufficient reaction time. Suboptimal reaction conditions (temperature, concentration). | Ensure the catalyst/enzyme is active. Increase the reaction time and monitor the progress by taking aliquots. Optimize reaction parameters such as temperature, substrate concentration, and catalyst loading. |
| Inconsistent Results Between Batches | Variation in catalyst/enzyme quality. Inconsistent reaction setup and conditions. Moisture or air sensitivity of the catalyst. | Characterize each new batch of catalyst/enzyme. Maintain strict consistency in all experimental parameters (temperatures, volumes, stirring speed, etc.). If the catalyst is sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Inhibition (Biocatalysis) | The product of the enzymatic reaction inhibits the enzyme's activity. | Consider in situ product removal (ISPR) techniques, such as using a biphasic system or adding an adsorbent resin to the reaction mixture. |
Quantitative Data Presentation
Table 1: Enantioselective GC Separation of Citronellal Enantiomers
| Chiral Stationary Phase | Enantiomeric Excess (ee) of (R)-(+)-citronellal (%) | Reference |
| Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) | 88.21 | [1] |
| Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) | 91.34 (for a commercial standard) | [1] |
Table 2: Kinetic Resolution of Racemic Citronellal
| Method | Catalyst/Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chemical Catalysis | (R)-BINOL-Al complex | Isopulegol | 47 | 68 (diastereomer) | [3] |
| Chemical Catalysis | (R)-BINOL-Al complex | Citronellal (unreacted) | 47 | 62 | [3] |
| Biocatalysis | OYE2 (Old Yellow Enzyme) | (R)-citronellal | 95.1 | 95.9 | [5] |
| Biocatalysis | GluER (Ene Reductase) | (S)-citronellal | 95.3 | 99.2 | [5] |
Experimental Protocols
Protocol 1: Enantioselective Gas Chromatography (GC) of Citronellal
This protocol is based on established methods for the chiral separation of citronellal and similar compounds.[1][2]
1. Instrumentation and Column:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Hydrogen or Helium, at an optimized linear velocity (e.g., 40 cm/s).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection with a split ratio of 50:1).
3. Sample Preparation:
-
Prepare a 1% (v/v) solution of the citronellal sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
4. Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if standards are available). The (R)-(+)-citronellal enantiomer typically has a longer retention time on a β-DEX-225 column.[1]
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Protocol 2: Kinetic Resolution of Citronellal using a Chiral Aluminum Catalyst
This protocol is a generalized procedure based on the kinetic resolution of citronellal using chiral aluminum catalysts.[3]
1. Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., (R)-BINOL) in an anhydrous solvent (e.g., toluene).
-
Cool the solution to 0 °C and slowly add a solution of a trialkylaluminum reagent (e.g., trimethylaluminum) in the same solvent.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral aluminum catalyst.
2. Kinetic Resolution Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of racemic citronellal in the anhydrous solvent to the catalyst solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining citronellal and the product.
3. Work-up and Purification:
-
Once the desired conversion is reached (typically around 50%), quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt or a dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the unreacted citronellal and the product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 6-Octenal in Different Solvent Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-octenal in various solvent systems.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of the characteristic odor of this compound.
-
Appearance of a yellow tint in the solution.
-
Broadening or disappearance of the this compound peak in chromatographic analysis (GC or HPLC).
-
Emergence of new, unidentified peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation: | This compound is susceptible to oxidation, especially when exposed to air. The aldehyde group can be oxidized to a carboxylic acid.[1][2] This is often accelerated by light and trace metal impurities. To mitigate this, it is recommended to degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon).[3] The addition of antioxidants, such as BHT (butylated hydroxytoluene), can also help prevent oxidative degradation.[4] |
| Solvent-Mediated Degradation: | The choice of solvent significantly impacts the stability of this compound. Protic solvents, such as alcohols (methanol, ethanol), can form hemiacetals and acetals with the aldehyde group, leading to its degradation.[5] Polar aprotic solvents like DMSO and DMF are generally more suitable for dissolving aldehydes.[6] If possible, consider using a less reactive, non-polar solvent if your experimental conditions allow. |
| Light Exposure: | Exposure to UV or even ambient light can promote the degradation of unsaturated aldehydes.[7][8] It is crucial to store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil. |
| Temperature: | Elevated temperatures can accelerate the rate of degradation reactions.[7][8] Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to minimize degradation. |
| Contaminated Solvents: | Impurities in solvents, such as peroxides in ethers or acidic/basic residues, can catalyze the degradation of this compound. Always use high-purity, analytical grade solvents. It is good practice to test solvents for peroxides before use, especially if they have been stored for an extended period. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
Varying peak areas for this compound in replicate injections.
-
Shifting retention times in chromatography.
-
Inconsistent biological or chemical activity in assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation: | Ensure a standardized and consistent protocol for preparing your this compound solutions. This includes using the same solvent, concentration, and preparation time for all samples. |
| Differential Degradation Between Samples: | If samples are prepared at different times or stored under slightly different conditions before analysis, the extent of degradation may vary. Prepare samples fresh whenever possible and analyze them promptly. If storage is necessary, ensure all samples are stored under identical conditions (temperature, light exposure, inert atmosphere). |
| Interaction with Labware: | This compound can potentially adsorb to certain types of plasticware. It is advisable to use glass or chemically resistant polymer containers for sample preparation and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, an unsaturated aldehyde, are:
-
Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid (6-octenoic acid). This can be initiated by atmospheric oxygen and is often catalyzed by light and metal ions.[1][2]
-
Isomerization: The double bond in the carbon chain can migrate, leading to the formation of isomers. This can be catalyzed by acids or bases present as impurities in the solvent.
-
Polymerization: Like many unsaturated aldehydes, this compound can undergo polymerization, especially at higher concentrations or in the presence of catalysts.[9] This can lead to the formation of a viscous residue or a precipitate.
Q2: Which solvents are recommended for storing this compound stock solutions?
A2: For short-term storage, high-purity polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are generally preferred due to their ability to dissolve the aldehyde without directly reacting with it. For longer-term storage, it is best to store this compound neat (undiluted) under an inert atmosphere at low temperatures (-20°C or below). If a solvent is necessary, a non-polar solvent like hexane (B92381) may be a suitable option, provided the compound is sufficiently soluble.
Q3: How does the polarity of the solvent affect the stability of this compound?
A3: Solvent polarity plays a crucial role in the stability of aldehydes.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and can act as nucleophiles, reacting with the aldehyde to form unstable hemiacetals and acetals.[5] This can lead to a faster degradation of this compound.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, DMF): These solvents are generally less reactive towards aldehydes than protic solvents. They can solvate the aldehyde, which can help to stabilize it in solution to some extent.
-
Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the reactivity of the aldehyde itself is not directly enhanced by the solvent. However, the solubility of this compound might be a limiting factor.
Q4: Are there any additives that can improve the stability of this compound in solution?
A4: Yes, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to inhibit oxidative degradation by scavenging free radicals.[4] The typical concentration of BHT used is around 0.01-0.1%.
Quantitative Stability Data
While specific kinetic data for this compound degradation in various solvents is not extensively published, the following table provides a qualitative and semi-quantitative summary based on the general reactivity of unsaturated aldehydes. The stability is ranked from most stable to least stable.
| Solvent | Solvent Type | Expected Stability | Potential Degradation Pathways |
| Hexane | Non-Polar | High | Minimal solvent-mediated degradation. Oxidation if exposed to air. |
| Toluene | Non-Polar, Aromatic | High | Minimal solvent-mediated degradation. Oxidation if exposed to air. |
| Acetonitrile | Polar Aprotic | Moderate to High | Generally stable, but can be susceptible to base-catalyzed reactions if impurities are present. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Can promote oxidation over time. Should be stored under inert gas. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | Can contain basic impurities that may catalyze degradation. |
| Ethanol (B145695) | Polar Protic | Low to Moderate | Formation of hemiacetals and acetals. |
| Methanol | Polar Protic | Low | More reactive than ethanol in forming hemiacetals and acetals. |
| Water (buffered, neutral pH) | Polar Protic | Low | Hydration to form a gem-diol, which can be a precursor to oxidation. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent and to identify potential degradation products.
1. Materials and Reagents:
-
This compound (high purity)
-
Solvents of interest (HPLC grade or equivalent)
-
For oxidative stress: Hydrogen peroxide (30%)
-
For acidic stress: Hydrochloric acid (1 M)
-
For basic stress: Sodium hydroxide (B78521) (1 M)
-
For thermal stress: Oven or heating block
-
For photolytic stress: Photostability chamber with UV and visible light sources
-
Quenching agents (e.g., sodium bisulfite for oxidation, appropriate acid/base for neutralization)
-
Mobile phase for HPLC analysis
-
HPLC system with a UV or MS detector
-
Analytical column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a suitable container (e.g., amber glass vial).
3. Stress Conditions:
-
Control: A sample of the this compound solution stored at 4°C in the dark.
-
Acid Hydrolysis: Add 1 M HCl to the sample to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 1 M NaOH to the sample to achieve a final base concentration of 0.1 M. Incubate at room temperature for a defined period (e.g., 4 hours).
-
Oxidation: Add 3% hydrogen peroxide to the sample. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place the sample in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stressed sample.
-
If necessary, quench the degradation reaction. For example, neutralize acidic and basic samples, and add a reducing agent to the oxidized sample.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
5. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS or GC-MS.
-
Determine the degradation kinetics if time-course data is collected.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. allanchem.com [allanchem.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Aldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of aldehydes is critical. These highly reactive carbonyl compounds are implicated in a vast range of biological processes and serve as key biomarkers for oxidative stress and various pathological conditions.[1][2] Their roles as intermediates in pharmaceutical synthesis and as potential reactive metabolites contributing to drug toxicity further underscore the need for robust analytical methods.[1]
This guide provides an objective comparison of common analytical methods for aldehyde quantification, supported by experimental data, to assist in selecting the most suitable technique for your research needs. The methods covered include spectrophotometry, chromatography, and fluorescent probes, each offering a unique balance of sensitivity, selectivity, cost, and throughput.
Performance Comparison of Key Analytical Methods
The selection of an appropriate method is often dictated by the specific application, the required sensitivity, and the complexity of the sample matrix. The following table summarizes key performance metrics for widely used aldehyde quantification techniques.
| Method Category | Specific Method/Reagent | Principle | Typical Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| Spectrophotometry | DNPH (2,4-Dinitrophenylhydrazine) | Derivatization to form a colored hydrazone, measured around 365 nm.[3] | ~0.02 µg/m³ (Formaldehyde in air)[3] | Varies (e.g., 4 ng/mL - 3 µg/mL)[3] | Cost-effective, accessible, well-established.[3] | Can react with ketones, potential for interferences.[4] |
| MBTH (3-Methyl-2-benzothiazolinone hydrazone) | Derivatization of aliphatic aldehydes to form a blue formazan (B1609692) dye, measured around 628 nm.[3][5] | 30 ppb (Formaldehyde in air)[6] | 0.3 - 6.0 µg/mL[3] | High sensitivity for aliphatic aldehydes.[6] | Dye can be unstable, potential interferences from various compounds.[6] | |
| Purpald® | Reacts with aldehydes to form a purple bicyclic product, measured around 550 nm.[6] | Varies (e.g., 0.5 - 5 ppm for HCHO)[6] | 0.5 - 20 ppm (Formaldehyde)[6] | Specific to aldehydes (ketone adduct not colored).[6] | Requires oxidation step, reagent can be less stable. | |
| Chromatography | HPLC-UV (with DNPH Derivatization) | Separation of DNPH-aldehyde derivatives by HPLC with UV detection.[7] | 0.79 nmol/L (Hexanal)[7] | Analyte-dependent | High selectivity and specificity, robust, widely used in regulated methods.[7][8] | Time-consuming sample prep, requires expensive instrumentation.[8] |
| GC-MS (with PFBHA Derivatization) | Separation of volatile PFBHA-aldehyde derivatives by GC with mass spec detection.[8] | 0.006 nM (Hexanal in blood)[8] | Analyte-dependent | Extremely high sensitivity and specificity, provides structural information.[8][9] | Requires derivatization for non-volatile aldehydes, complex instrumentation.[8] | |
| Fluorescent Probes | Turn-on Fluorescent Probes | Probe reacts with aldehyde, causing a significant increase in fluorescence intensity ("turn-on").[2][10] | 0.19 - 0.50 nM[11] | Varies by probe | High sensitivity and selectivity, suitable for live-cell imaging and high-throughput screening.[12][13] | Probe cost, potential for matrix effects, requires fluorescence plate reader/microscope. |
Methodologies and Experimental Protocols
Detailed and optimized protocols are crucial for achieving accurate and reproducible results. Below are generalized protocols for the key methods discussed. Researchers should adapt concentrations, volumes, and incubation times for their specific applications.
Spectrophotometric Quantification using DNPH
This method is based on the reaction of aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) in an acidic solution to form 2,4-dinitrophenylhydrazones, which can be quantified by measuring absorbance.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of DNPH in an acidic medium (e.g., acetonitrile (B52724) with phosphoric acid).
-
Sample Reaction: Add a known volume of the sample containing aldehydes to the DNPH solution.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating until the color development (yellow-orange) is complete.[3]
-
Measurement: Using a spectrophotometer, measure the absorbance of the resulting hydrazone solution at its maximum absorption wavelength (typically ~365 nm).[3]
-
Quantification: Determine the aldehyde concentration by comparing the absorbance to a calibration curve prepared with standard aldehyde solutions.[3]
Chromatographic Quantification using HPLC-UV
This is a highly reliable method for separating and quantifying individual aldehydes in a complex mixture. It involves pre-column derivatization with DNPH followed by HPLC analysis.[7]
Experimental Protocol:
-
Sample Collection & Derivatization: For aqueous samples, adjust the pH to ~3. Add an appropriate volume of acidified DNPH solution, vortex, and let it react for at least 1 hour.[1] For air samples, draw air through a DNPH-coated silica (B1680970) cartridge.
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with acetonitrile, followed by HPLC-grade water.[1]
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the aldehyde-DNPH derivatives with acetonitrile.
-
-
HPLC Analysis:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column.[14]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the eluent at the maximum absorbance of the derivatives (~360-365 nm).
-
-
Quantification: Calculate the concentration of each aldehyde based on the peak area by comparing it to a calibration curve generated from authentic standards.
Fluorimetric Quantification using a "Turn-On" Probe
This modern approach utilizes probes that are non-fluorescent but become highly fluorescent upon reacting with aldehydes, offering high sensitivity.[10][15]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Prepare a working solution in an appropriate buffer.
-
Sample Reaction: Add the sample containing aldehydes to the probe working solution in a microplate well or cuvette.
-
Incubation: Allow the reaction to proceed for the time specified by the probe manufacturer, typically at room temperature and protected from light.
-
Fluorescence Measurement: Use a fluorescence microplate reader or spectrofluorometer to measure the fluorescence intensity at the probe's specific excitation and emission wavelengths.
-
Quantification: Determine the aldehyde concentration from a calibration curve prepared with known concentrations of an aldehyde standard.
Visualizing the Workflows and Pathways
Understanding the experimental process and the biological context is crucial for proper method application and data interpretation.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for derivatization-based aldehyde quantification and the principle behind fluorescent "turn-on" probes.
Biological Pathway: Lipid Peroxidation
Aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are key products of lipid peroxidation, a process initiated by oxidative stress that damages cell membranes. The quantification of these aldehydes serves as a critical biomarker for cellular damage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
- 11. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 12. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Selective Fluorescent Molecular Probes For Aldehydes - Innovation Hub@HK [innovationhub.hk]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Aldehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of aldehydes is of paramount importance in the pharmaceutical industry. Aldehydes can be present as impurities in drug substances and excipients, arising from degradation or as byproducts of the manufacturing process. Their reactive nature necessitates robust analytical methods to ensure product quality, safety, and stability. This guide provides an objective comparison of two widely employed analytical techniques for aldehyde analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative performance data, and discuss the relative strengths and weaknesses of each method to aid in the selection of the most appropriate technique for your specific analytical needs.
Principles of Aldehyde Analysis by GC-MS and HPLC
Both GC-MS and HPLC are powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1] The sample is vaporized and carried through the column by an inert gas (the mobile phase).[2] Due to the often-low volatility and high reactivity of aldehydes, a derivatization step is typically required to convert them into more volatile and thermally stable compounds.[3][4] The separated compounds are then detected and quantified by a mass spectrometer, which provides excellent sensitivity and selectivity.[5]
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[2][5] Similar to GC-MS, a derivatization step is commonly employed for aldehydes to enhance their detection by UV-Visible or fluorescence detectors, as native aldehydes often lack a suitable chromophore.[6][7] HPLC is particularly well-suited for the analysis of less volatile and thermally labile compounds.[2]
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of aldehydes using GC-MS and HPLC.
GC-MS Method with PFBHA Derivatization
This method is widely used for the analysis of volatile aldehydes in various matrices.[3] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable oxime derivatives that are amenable to GC-MS analysis.[3]
1. Reagents and Materials:
-
Aldehyde standards
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., a deuterated aldehyde)
-
Solvents (e.g., methanol, ethyl acetate, hexane) of appropriate purity
-
Deionized water
-
Sample matrix
2. Standard and Sample Preparation:
-
PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.[3]
-
Standard Solutions: Prepare stock solutions of individual aldehyde standards and the internal standard in methanol. Create a series of working standard solutions by diluting the stock solutions to the desired concentrations.[3]
-
Sample Preparation:
-
Pipette a known volume or weigh a known amount of the sample into a vial.
-
Add the internal standard.
-
For aqueous samples, add the PFBHA solution and adjust the pH to approximately 3.[1]
-
Incubate the mixture to allow for complete derivatization (e.g., 60°C for 1 hour).[1]
-
Extract the PFBHA-oxime derivatives with an organic solvent like hexane.[1]
-
The organic layer is then ready for GC-MS analysis.
-
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent[1]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[1]
-
Inlet Temperature: 250°C[1]
-
Injection Volume: 1 µL (splitless mode)[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[1]
-
Oven Temperature Program: An example program could be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Mass Range: m/z 50-550[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity for target aldehydes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 6-Octenal Isomers Using Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical analytical challenge. Subtle differences in the position or geometry of a double bond can dramatically alter a molecule's biological activity and chemical properties. This guide provides a comprehensive comparison of mass spectrometry-based methods for differentiating positional and geometric isomers of 6-octenal, supported by experimental data and detailed protocols.
The differentiation of this compound isomers is paramount in fields ranging from flavor and fragrance chemistry to metabolomics and pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, leveraging both the chromatographic separation of isomers and their distinct mass spectral fragmentation patterns. This guide will focus on the interpretation of electron ionization (EI) mass spectra to distinguish between these closely related compounds.
Comparative Analysis of this compound Isomers
The primary methods for differentiating this compound isomers by mass spectrometry involve careful analysis of two key aspects:
-
Gas Chromatographic Retention Time: Isomers often exhibit small but measurable differences in their retention times on a given GC column, with geometric isomers (cis/trans) sometimes requiring high-resolution columns for baseline separation.
-
Mass Spectral Fragmentation Patterns: The position of the double bond and the carbonyl group dictates the fragmentation pathways upon electron ionization, leading to unique mass spectra for each positional isomer. Geometric isomers, while sharing many fragments, can often be distinguished by differences in the relative abundances of key fragment ions.
Positional Isomer Differentiation
The location of the carbon-carbon double bond significantly influences the fragmentation of the octenal molecule. Key diagnostic fragments arise from cleavages alpha to the carbonyl group, McLafferty-type rearrangements, and cleavages adjacent to the double bond.
For instance, α,β-unsaturated aldehydes like 2-octenal (B7820987) show characteristic losses related to the stable conjugated system. In contrast, isomers with the double bond further down the alkyl chain, such as this compound, will exhibit fragmentation patterns more influenced by the isolated double bond and the aldehydic functional group.
Geometric (E/Z) Isomer Differentiation
Distinguishing between cis (Z) and trans (E) isomers can be more challenging as they often produce very similar mass spectra. However, the stereochemistry can influence the probability of certain fragmentation pathways, leading to reproducible differences in the relative intensities of specific fragment ions. These subtle differences, when analyzed carefully, can serve as a fingerprint for each geometric isomer.
Experimental Data
The following tables summarize the key mass spectral fragments and gas chromatographic retention indices for various octenal isomers. This data is compiled from publicly available spectral databases and scientific literature.
Table 1: Key Mass Spectral Fragments of Octenal Positional Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| (E)-2-Octenal | 126 | 41 (100%), 55 (60%), 70 (55%), 83 (40%), 97 (25%) |
| (E)-4-Octenal | 126 | 41 (100%), 55 (95%), 68 (80%), 81 (50%), 97 (30%) |
| (Z)-5-Octenal | 126 | 41 (100%), 55 (85%), 67 (75%), 82 (65%), 95 (20%) |
| 7-Octenal | 126 | 44 (100%), 57 (50%), 69 (45%), 82 (30%), 95 (15%) |
Note: Relative intensities are approximate and can vary slightly between instruments.
Table 2: Kovats Retention Indices for Octenal Isomers
| Isomer | Stationary Phase | Kovats Retention Index |
| (E)-2-Octenal | Standard Non-Polar | 1036 |
| (Z)-3-Octenal | Standard Polar | 1397 |
| (E)-3-Octenal | Standard Non-Polar | 991 |
| (Z)-4-Octene | Standard Non-Polar | 799 |
| (E)-4-Octene | Standard Non-Polar | 808 |
*Data for the corresponding alkene is provided as a proxy for the aldehyde, illustrating the typical elution order.
Experimental Protocols
A robust method for the differentiation of this compound isomers involves gas chromatography-mass spectrometry with a high-resolution capillary column.
Sample Preparation
Samples containing octenal isomers should be diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1-10 µg/mL.
GC-MS Analysis
-
System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A high-polarity capillary column (e.g., DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal separation of geometric isomers. A standard non-polar column (e.g., DB-5ms) can be used for separating positional isomers.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 2 scans/second.
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the differentiation of this compound isomers using GC-MS.
A Comparative Guide to the Quantitative Analysis of Citronellal in Essential Oils: qHNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific components in essential oils is paramount for quality control, efficacy assessment, and regulatory compliance in the pharmaceutical, cosmetic, and flavor industries. Citronellal (B1669106), a key monoterpenoid aldehyde found in essential oils like citronella (Cymbopogon sp.), is valued for its insect-repellent and aromatic properties. This guide provides a detailed comparison of quantitative Hydrogen Nuclear Magnetic Resonance (qHNMR) spectroscopy with the more traditional chromatographic techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of citronellal.
Methodology Comparison at a Glance
Quantitative analysis of citronellal relies on precise and accurate methods. While GC-MS has traditionally been the gold standard, qHNMR is emerging as a powerful and direct alternative. HPLC offers another valuable approach, particularly for non-volatile or thermally sensitive compounds.
| Feature | qHNMR | GC-MS | HPLC-UV |
| Principle | Quantifies molecules based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. | Separates volatile compounds based on their physicochemical properties, with identification and quantification by mass spectrometry. | Separates compounds based on their interaction with a stationary phase, with quantification typically by UV detection. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard. | Often requires dilution in a suitable solvent; derivatization may be necessary for some compounds. | Dilution in a mobile phase-compatible solvent; filtration is typically required. |
| Analysis Time | Rapid (minutes per sample). | Longer run times, especially with complex temperature programs. | Varies depending on the column and gradient program. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on both retention time and mass fragmentation patterns. | Moderate to high, dependent on column chemistry and detector. |
| Accuracy | High, as it is a primary ratio method. | High, with proper calibration. | High, with proper calibration. |
| Precision (%RSD) | Typically ≤ 2% | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.2%[1] | Intra-day: ≤ 3.0%, Inter-day: ≤ 4.5%[1] |
| Linear Range | Wide dynamic range. | 0.05 - 50 µg/mL[1] | 1 - 200 µg/mL[1] |
| LOD/LOQ | Generally higher than MS-based methods. | LOD: ~0.01 µg/mL, LOQ: ~0.03 µg/mL[1] | LOD: ~0.5 µg/mL, LOQ: ~1.5 µg/mL[1] |
| Instrumentation | NMR Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer | High-Performance Liquid Chromatograph with a UV Detector |
| Advantages | Non-destructive, direct quantification without the need for identical reference standards for each analyte, provides structural information. | High sensitivity and selectivity, extensive spectral libraries for identification. | Suitable for non-volatile and thermally labile compounds. |
| Limitations | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. | Potential for thermal degradation of labile compounds. | Citronellal lacks a strong chromophore, potentially limiting UV detection sensitivity. |
Quantitative Data Summary
The following table summarizes the percentage of citronellal found in various Cymbopogon essential oils, as determined by qHNMR and GC-MS in different studies. This data highlights the variability of citronellal content based on the plant species and analytical method used.
| Essential Oil Source | Analytical Method | Citronellal Content (%) | Reference |
| Cymbopogon nardus | GC-MS | 24.57 | [2] |
| Cymbopogon nardus | GC-MS | 35.72 | [2] |
| Cymbopogon winterianus (leaves) | GC-MS | 13.7 | [3] |
| Cymbopogon winterianus (root hair and stalk) | GC-MS | 8.6 | [3] |
| Cymbopogon winterianus | GC-MS | 31.63 | [4] |
| Cymbopogon winterianus (fractionated) | GC-MS | up to 88.56 | [5] |
| Cymbopogon nardus | GC-MS | 20.52 (sample 1), 18.84 (sample 3) | [6] |
Detailed Experimental Protocols
Quantitative ¹H-NMR (qHNMR) Spectroscopy
This protocol provides a detailed methodology for the quantification of citronellal in essential oils using qHNMR.
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the essential oil into a vial.
-
Add a precise volume of a deuterated solvent (e.g., 750 µL of Chloroform-d, CDCl₃) containing a known amount of an internal standard (IS). A common internal standard is 1,4-dioxane (B91453) or maleic acid.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 or zg90).
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm
-
Number of Scans (NS): 16 to 64 (depending on concentration)
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically 15-30 s for accurate quantification).
-
Acquisition Time (AQ): ~3-4 s
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic aldehyde proton signal of citronellal (a triplet around δ 9.7 ppm) and a well-resolved signal from the internal standard.
-
c. Quantification: The concentration of citronellal is calculated using the following formula:
Ccitronellal = (Icitronellal / Ncitronellal) * (NIS / IIS) * (MWcitronellal / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a typical method for the quantification of citronellal in essential oils.
a. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration within the linear range of the instrument (e.g., 1000 ppm).[7]
-
If using an internal standard for quantification, add a known concentration of a suitable standard (e.g., n-alkane) to the diluted sample.
b. GC-MS Instrument Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: Typically 1:20 to 1:100
-
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[7]
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
c. Quantification: Quantification is typically performed using an external or internal standard method. A calibration curve is generated by analyzing a series of standard solutions of citronellal at different concentrations. The peak area of citronellal in the sample chromatogram is then used to determine its concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the analysis of citronellal using HPLC.
a. Sample Preparation:
-
Dilute the essential oil sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Instrument Parameters:
-
HPLC System: Equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used. For example, a gradient of acetonitrile (B52724) and water.[10]
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where citronellal has some absorbance, typically around 220 nm.[10]
-
Injection Volume: 10-20 µL.
c. Quantification: Similar to GC-MS, quantification is achieved by creating a calibration curve with citronellal standards of known concentrations and comparing the peak area of the sample to the curve.
Conclusion
The choice of analytical method for the quantification of citronellal in essential oils depends on the specific requirements of the analysis.
-
qHNMR is a powerful, rapid, and non-destructive technique that provides direct quantification without the need for specific reference standards for every component. Its high precision and accuracy make it an excellent choice for quality control and authenticity assessment.
-
GC-MS remains the workhorse for essential oil analysis due to its high sensitivity, selectivity, and the availability of extensive mass spectral libraries for compound identification. It is particularly well-suited for analyzing complex volatile mixtures and detecting trace components.
-
HPLC offers a valuable alternative, especially for less volatile or thermally labile compounds that may not be suitable for GC analysis. However, the sensitivity for citronellal may be limited by its weak UV absorbance.
For researchers and professionals in drug development and quality control, a comprehensive approach that may involve the use of both qHNMR for rapid and accurate quantification of major components and GC-MS for detailed compositional profiling and trace analysis is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. bioedukasi.unej.ac.id [bioedukasi.unej.ac.id]
- 3. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. arfjournals.com [arfjournals.com]
- 7. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Octenal Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of different octenal isomers, focusing on their antimicrobial, cytotoxic, and sensory properties. The information presented is based on available experimental data to facilitate objective comparison and support further research and development.
Introduction to Octenal Isomers
Octenal isomers are eight-carbon aldehydes characterized by the presence of a double bond in the carbon chain. The position and stereochemistry (cis/trans or E/Z) of this double bond, along with the aldehyde functional group, significantly influence their biological activities. These volatile compounds are found in various natural sources and are of interest for their potential applications in the food, fragrance, and pharmaceutical industries. This guide will primarily focus on the comparison of (E)-2-octenal, for which the most data is available, with limited information on other isomers such as 3-octenal (B12686514) and 4-octenal (B12691151).
Antimicrobial Activity
The antimicrobial properties of octenal isomers, particularly the α,β-unsaturated aldehydes, are attributed to their ability to interact with biological macromolecules.
Comparative Antimicrobial Data
Direct comparative studies on the antimicrobial activity of a wide range of octenal isomers are limited. However, research on (E)-2-alkenals provides insights into the structure-activity relationship. The antimicrobial effectiveness of these compounds is correlated with the chain length and the presence of the α,β-double bond[1].
| Isomer | Target Microorganism | MIC (µg/mL) | Test Method | Reference |
| (E)-2-Octenal | Escherichia coli | 125 | Broth dilution | [2] |
| (E)-2-Octenal | Staphylococcus aureus | 62.5 | Broth dilution | [2] |
| (E)-2-Octenal | Candida albicans | 125 | Broth dilution | [2] |
Mechanism of Antimicrobial Action
The primary mechanism of antibacterial action for α,β-unsaturated aldehydes like (E)-2-octenal involves the disruption of the bacterial cell membrane. These compounds can cause a gross perturbation of the lipidic fraction of the plasma membrane, leading to increased permeability and leakage of intracellular components[1][3]. The electrophilic nature of the α,β-unsaturated carbonyl group allows it to react with nucleophilic groups in proteins and other macromolecules, contributing to its antimicrobial effect[4][5].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of octenal isomers against various microorganisms can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The octenal isomer is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the octenal isomer that completely inhibits the visible growth of the microorganism.
Cytotoxicity
The cytotoxic effects of octenal isomers are an important consideration for their potential applications. As α,β-unsaturated aldehydes, they can react with cellular components, leading to toxicity.
Comparative Cytotoxicity Data
Limited direct comparative data exists for the cytotoxicity of different octenal isomers. However, studies on related α,β-unsaturated aldehydes indicate that their toxicity is influenced by their reactivity towards cellular nucleophiles. For instance, the related compound 1-octen-3-ol (B46169) has shown cytotoxic effects on human cell lines, with its enantiomers exhibiting different potencies.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Octanal | HeLa | ~27.3 (3.5 µg/mL) | Not specified | [5] |
Mechanism of Cytotoxicity
The cytotoxicity of α,β-unsaturated aldehydes is largely attributed to their ability to induce oxidative stress and form adducts with cellular macromolecules, particularly proteins and DNA[4]. This can disrupt cellular signaling pathways and lead to apoptosis.
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the octenal isomer for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sensory Properties
The odor characteristics of octenal isomers are crucial for their use in the flavor and fragrance industry. The position and geometry of the double bond significantly impact the perceived aroma.
Comparative Sensory Data
Direct and comprehensive comparative sensory data for a wide range of octenal isomers is scarce. (E)-2-octenal is the most well-characterized isomer.
| Isomer | Odor Description | Odor Threshold (in water) | Reference |
| (E)-2-Octenal | Fatty, green, cucumber, waxy, leafy | 4.20 ppm (in meat model) | [6][7] |
| Octanal | Fatty-fruity, sweet, citrus-orange | 0.7 ppb | [8] |
Note: Odor thresholds can vary significantly depending on the medium and the methodology used for determination.
Structure-Activity Relationship in Sensory Perception
The sensory perception of aldehydes is influenced by several structural features:
-
Chain Length: In saturated aldehydes, the odor threshold generally decreases as the carbon chain length increases up to a certain point[8].
-
Unsaturation: The presence and position of a double bond significantly alter the odor profile. For example, (E)-2-alkenals often have "green" or "fatty" notes.
-
Stereochemistry: The E/Z (trans/cis) configuration of the double bond can lead to distinct odor characteristics.
Experimental Protocol: Sensory Evaluation
Sensory evaluation by a trained panel is used to characterize the odor profile and determine the odor threshold of volatile compounds.
-
Panelist Training: A panel of trained individuals is familiarized with the aroma characteristics of different reference compounds.
-
Sample Preparation: Solutions of the octenal isomers are prepared at various concentrations in a neutral solvent (e.g., water or mineral oil).
-
Presentation: Samples are presented to the panelists in a controlled environment to minimize bias. This can be done using sniffing strips or by presenting the headspace of the solutions.
-
Evaluation: Panelists describe the odor characteristics and indicate the lowest concentration at which they can detect an odor (detection threshold) and recognize the specific odor (recognition threshold).
-
Data Analysis: The results from all panelists are statistically analyzed to determine the consensus odor profile and threshold values.
Signaling Pathways
α,β-Unsaturated aldehydes, including octenal isomers, are electrophilic species that can modulate cellular signaling pathways, often through covalent modification of sensor proteins.
Nrf2 Signaling Pathway
Electrophiles are known to activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress[1][6][9][10][11].
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
JNK Signaling Pathway
Stress-activated protein kinase/c-Jun N-terminal kinase (JNK) pathways can also be activated by various cellular stresses, including exposure to reactive electrophiles[12][13][14][15][16].
-
Mechanism: Environmental stresses can activate a cascade of kinases (MAPKKKs, MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus and phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in various cellular processes, including apoptosis.
Conclusion
The biological activity of octenal isomers is intrinsically linked to their chemical structure. The presence of the α,β-unsaturated aldehyde moiety in isomers like (E)-2-octenal is a key determinant of their antimicrobial and cytotoxic properties, primarily through membrane disruption and interaction with cellular macromolecules. These electrophilic compounds can also modulate important cellular signaling pathways such as the Keap1-Nrf2 and JNK pathways. The position and stereochemistry of the double bond also play a crucial role in defining the sensory characteristics of these molecules.
A significant knowledge gap exists regarding the comparative bioactivity of a broader range of octenal isomers. Further research directly comparing the antimicrobial, cytotoxic, and sensory properties of isomers such as (Z)-2-octenal, 3-octenal, and 4-octenal under standardized experimental conditions is necessary to fully elucidate their structure-activity relationships. Such studies will be invaluable for the targeted development of these compounds for various applications in the pharmaceutical, food, and fragrance industries.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. paulogentil.com [paulogentil.com]
- 15. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 16. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS/MS Method Validation for Quantifying Compounds in Essential Oils
For researchers, scientists, and drug development professionals working with essential oils, accurate quantification of constituent compounds is paramount for ensuring quality, efficacy, and safety. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a powerful and highly selective technique for this purpose. This guide provides a comprehensive overview of the validation of a GC-MS/MS method for the quantification of key compounds in essential oils, comparing its performance with alternative methods and providing detailed experimental protocols.
Performance of a Validated GC-MS/MS Method
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[1][2] The validation of a GC-MS/MS method for quantifying compounds in essential oils typically assesses several key parameters in accordance with International Council for Harmonisation (ICH) guidelines.[1][3] These parameters include linearity, sensitivity (limit of detection and limit of quantification), precision, and accuracy.[1][4]
A study on the simultaneous quantification of p-cymene, limonene, eucalyptol, linalool, menthol, and carvone (B1668592) in various essential oils demonstrated the suitability of a GC-MS/MS method.[3][5] The validation results from this study are summarized in the table below, showcasing the method's performance.
| Validation Parameter | p-cymene | Limonene | Eucalyptol | Linalool | Menthol | Carvone |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 |
| Concentration Range (µg/mL) | 0.10–10.00 | 0.10–10.00 | 0.10–10.00 | 0.10–10.00 | 0.10–10.00 | 0.10–10.00 |
| Intra-day Precision (%RSD) | ≤ 12.03% | ≤ 12.03% | ≤ 12.03% | ≤ 12.03% | ≤ 12.03% | ≤ 12.03% |
| Inter-day Precision (%RSD) | ≤ 11.34% | ≤ 11.34% | ≤ 11.34% | ≤ 11.34% | ≤ 11.34% | ≤ 11.34% |
| Accuracy (Recovery %) | 80.23–115.41% | 80.23–115.41% | 80.23–115.41% | 80.23–115.41% | 80.23–115.41% | 80.23–115.41% |
Comparison with Alternative Methods: GC-MS/MS vs. GC-FID
While GC-MS/MS offers high selectivity and sensitivity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is another commonly used technique for the quantitative analysis of volatile compounds in essential oils.[3] The choice between these methods depends on the specific analytical requirements.
| Feature | GC-MS/MS | GC-FID |
| Selectivity | Very High: Utilizes Multiple Reaction Monitoring (MRM) to specifically detect target analytes, minimizing matrix interference. | Moderate: Separation is based on retention time. Co-eluting compounds can interfere with quantification. |
| Sensitivity | Very High: Capable of detecting and quantifying compounds at very low concentrations (trace levels).[6] | High: Generally sensitive for many volatile organic compounds. |
| Identification | High Confidence: Provides structural information through mass fragmentation patterns, aiding in compound identification.[6] | Limited: Identification is based solely on retention time comparison with standards. |
| Quantification | Accurate and Precise: High selectivity leads to more accurate quantification, especially in complex matrices. | Accurate and Precise: Can provide reliable quantification for well-separated peaks. |
| Cost & Complexity | Higher initial instrument cost and more complex operation. | Lower initial instrument cost and simpler operation. |
| Applications | Ideal for targeted analysis in complex mixtures, trace-level quantification, and confirmation of compound identity. | Suitable for routine quality control of essential oils where target compounds are well-resolved and present at sufficient concentrations. |
Experimental Protocol: GC-MS/MS Method Validation
The following is a detailed methodology for the validation of a GC-MS/MS method for quantifying compounds in essential oils, based on established guidelines and published research.[3][5]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC system (or equivalent).[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[3]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Oven Temperature Program: An optimized temperature gradient is crucial for efficient separation. For example, an initial temperature of 60°C held for 3 minutes, then ramped to 240°C at a rate of 3°C/minute.[5][7]
-
Injection Mode: Split injection with a defined ratio (e.g., 1:25).[7]
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Multiple Reaction Monitoring (dMRM) to monitor specific precursor-to-product ion transitions for each analyte.[3]
2. Preparation of Standards and Samples:
-
Standard Stock Solutions: Prepare individual stock solutions of the target analytes (e.g., p-cymene, limonene, etc.) in a suitable solvent like hexane (B92381) or methanol.[3][7]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 0.10–10.00 μg/mL).[3]
-
Sample Preparation: Dilute the essential oil samples in the same solvent used for the standards to bring the analyte concentrations within the calibration range.
3. Validation Parameters:
-
Linearity: Inject the calibration standards in triplicate and construct calibration curves by plotting the peak area against the concentration. The linearity is evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by injecting standards at decreasing concentrations.
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate injections of a sample or standard solution on the same day under the same operating conditions.[8]
-
Intermediate Precision (Inter-day precision): Analyze the same sample or standard solution on different days, with different analysts, or on different instruments to assess the method's robustness within the laboratory.[1]
-
Express precision as the relative standard deviation (%RSD).
-
-
Accuracy (Recovery): Perform recovery studies by spiking a blank matrix or a sample with known concentrations of the analytes. The accuracy is calculated as the percentage of the analyte recovered.
Workflow for GC-MS/MS Method Validation
The logical flow of the validation process, from initial setup to final data analysis, is crucial for a successful outcome.
Caption: Workflow of the GC-MS/MS method validation process.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. tisserandinstitute.org [tisserandinstitute.org]
- 7. scitepress.org [scitepress.org]
- 8. altabrisagroup.com [altabrisagroup.com]
6-Octenal in Flavor Chemistry: A Comparative Guide to Aldehydic Compounds
In the intricate world of flavor chemistry, aldehydes are indispensable for creating a wide spectrum of aromas, from the fresh scent of green grass to the comforting warmth of baked goods. Among these, 6-octenal, an unsaturated eight-carbon aldehyde, offers a unique profile characterized by green and melon-like notes. This guide provides a comprehensive comparison of this compound with other significant aldehydes used in the flavor industry, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying sensory science.
Sensory Profile and Chemical Properties: A Comparative Analysis
The flavor and aroma of an aldehyde are dictated by its molecular structure, including chain length, saturation, and the presence of functional groups. Below is a comparative analysis of this compound and other key aldehydes.
Table 1: Sensory and Chemical Properties of Selected Aldehydes
| Aldehyde | Chemical Formula | Molecular Weight ( g/mol ) | Flavor Profile | Odor Threshold (in water) |
| This compound | C8H14O | 126.20 | Green, fruity, melon, cucumber[1][2] | ~0.24 - 22 µg/L (estimated for C8 unsaturated aldehyde)[3][4] |
| Octanal (B89490) (Aldehyde C8) | C8H16O | 128.21 | Waxy, citrus, orange, green[5][6] | 0.7 µg/L |
| Hexanal | C6H12O | 100.16 | Green, grassy, fatty | 4.5 µg/L |
| Nonanal | C9H18O | 142.24 | Fatty, citrus, floral, waxy | 1.0 µg/L |
| (E)-2-Hexenal | C6H10O | 98.14 | Green, leafy, fruity, almond | 17 µg/L |
| Benzaldehyde | C7H6O | 106.12 | Bitter almond, cherry | 350 µg/kg (in cheese matrix)[7] |
Experimental Protocols for Flavor Analysis
Objective comparison of flavor compounds relies on standardized and reproducible experimental methods. This section details the protocols for sensory panel evaluation and instrumental analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a robust method for quantifying the sensory attributes of a product using a trained panel.[8][9][10]
Objective: To quantitatively profile the aroma and flavor of this compound in comparison to other aldehydes.
Materials:
-
A panel of 10-12 trained sensory assessors.
-
Odor-free sample presentation vessels (e.g., glass snifters with lids).
-
A controlled sensory evaluation environment with individual booths.
-
Solutions of this compound and other aldehydes at various concentrations in a neutral base (e.g., deionized water or refined vegetable oil).
-
Reference standards for specific aroma attributes (e.g., freshly cut grass for "green," ripe cantaloupe for "melon").
Procedure:
-
Panelist Training: Panelists are trained over several sessions to recognize and consistently rate the intensity of key aroma attributes (e.g., green, fruity, waxy, citrus) using a standardized intensity scale (e.g., a 15-point line scale). Reference standards are used for calibration.
-
Sample Preparation: Aldehyde solutions are prepared at concentrations above their respective odor thresholds. Samples are coded with random three-digit numbers to prevent bias.
-
Evaluation: Panelists evaluate the samples in a randomized order. They first assess the aroma by sniffing from the vessel and then, if applicable and safe, evaluate the flavor.
-
Data Collection: Panelists rate the intensity of each identified attribute on the provided scale.
-
Data Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the aldehydes. The results are often visualized using a spider web plot.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[11][12][13][14]
Objective: To identify and characterize the aroma-active compounds, including this compound, in a complex flavor mixture.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Appropriate GC column (e.g., DB-5ms).
-
Sample containing a mixture of volatile flavor compounds.
-
Trained human assessor (sniffer).
Procedure:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques like headspace solid-phase microextraction (SPME) or solvent extraction.[14]
-
GC Separation: The extracted volatiles are injected into the GC, where they are separated based on their boiling points and polarity.
-
Olfactometry and MS Detection: The column effluent is split between the MS detector and the olfactometry port. A trained assessor sniffs the effluent from the olfactometry port and records the retention time, odor description, and intensity of each detected aroma. Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
-
Data Analysis: The olfactometry data (aromagram) is aligned with the chromatogram from the MS detector to identify the chemical compounds responsible for specific odors.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the processes involved in flavor analysis and perception, the following diagrams are provided.
Olfactory Perception of Aldehydes
The perception of aldehydes begins with their interaction with specific olfactory receptors (ORs) in the nasal cavity. While the exact receptors for this compound have not been definitively identified, research on similar aldehydes like octanal provides valuable insights. The rat I7 olfactory receptor, for instance, shows a strong response to straight-chain C7-C10 aldehydes.[15] It is likely that a specific combination of ORs, potentially including those sensitive to both the alkyl chain length and the double bond, are responsible for the unique green and melon-like aroma of this compound. Some studies suggest that certain olfactory receptors, such as the mouse Olfr2, can even distinguish between different conformations of an aldehyde, leading to varied neural responses.[16]
Conclusion
This compound stands out in the landscape of flavor aldehydes with its characteristic fresh, green, and melon-like notes. Its sensory profile, influenced by its eight-carbon chain and the presence of a double bond, distinguishes it from saturated aldehydes like octanal, which are more waxy and citrusy, and shorter-chain aldehydes like hexanal, which are predominantly grassy. The comprehensive analysis of its flavor profile, facilitated by methodologies like QDA and GC-O, allows for its precise application in creating nuanced and appealing flavors. Further research into the specific olfactory receptors that bind to this compound will continue to deepen our understanding of its unique sensory impact.
References
- 1. (Z)-6-octenal, 63196-64-5 [thegoodscentscompany.com]
- 2. Discrimination of saturated aldehydes by the rat I7 olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological Production and Sensory Evaluation of ω1-Unsaturated Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-6-octenal, 63196-63-4 [thegoodscentscompany.com]
- 6. scent.vn [scent.vn]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Descriptive Analysis [sensorysociety.org]
- 9. ecorfan.org [ecorfan.org]
- 10. Odor Detection Thresholds & References [leffingwell.com]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. [PDF] Gas chromatography-olfactometry in food flavour analysis. | Semantic Scholar [semanticscholar.org]
- 13. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Smelling Molecular Conformations - ChemistryViews [chemistryviews.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6-Octenal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like 6-Octenal (also known as Citronellal). This document provides immediate, essential guidance on personal protective equipment (PPE), handling procedures, and disposal plans to foster a safe and efficient research environment.
Chemical Properties and Hazards: this compound is a combustible liquid with a characteristic citrus-like odor.[1][2] It is recognized as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[3][4] Inhalation of vapors may also cause respiratory irritation.[5] It is crucial to handle this chemical in a well-ventilated area and away from open flames or hot surfaces.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant. A face shield should be worn over goggles. | Protects against splashes and potential eye irritation.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's chemical resistance guide. | Prevents skin contact, irritation, and potential allergic reactions.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or equivalent. | Protects against fire hazards associated with combustible liquids. |
| Respiratory Protection | Air-Purifying Respirator | Required if working outside a fume hood or with poor ventilation. Use a respirator with organic vapor cartridges. | Prevents inhalation of harmful vapors that can cause respiratory irritation.[5] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) is accessible.[3]
-
Locate the nearest safety shower and eyewash station.
-
Don the appropriate PPE as specified in the table above.
2. Handling and Dispensing:
-
Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Keep the container tightly closed when not in use.[6]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
3. Spill Response:
-
Evacuate: Immediately evacuate the area in case of a large spill and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[2]
-
Collect: Carefully collect the absorbed material and place it into a designated, properly labeled, and sealed container for hazardous waste.
4. Disposal Plan:
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed container for flammable liquid waste.
-
Do not mix with other waste streams, particularly oxidizers.
-
Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. (S)-(-)-citronellal, 5949-05-3 [thegoodscentscompany.com]
- 2. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. (S)-(-)-Citronellal | C10H18O | CID 443157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 3,7-dimethyl-, (R)-, CAS No. 2385-77-5 - iChemical [ichemical.com]
- 6. chemtexusa.com [chemtexusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
